molecular formula C11H17N B1309586 3-Methyl-1-phenylbutan-1-amine CAS No. 42290-97-1

3-Methyl-1-phenylbutan-1-amine

Cat. No.: B1309586
CAS No.: 42290-97-1
M. Wt: 163.26 g/mol
InChI Key: ZTLDKBMTEANJRD-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLDKBMTEANJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406947
Record name 3-methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42290-97-1
Record name 3-methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methyl-1-phenylbutan-1-amine, a chemical intermediate with applications in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by a distinct amine odor.[1] It is recognized as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributable to different experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [2]
Density 0.88 g/mL to 0.924 g/cm³[1]
Boiling Point 220-230 °C[1]
Melting Point Approximately -10 °C[1]
Solubility Soluble in most organic solvents.[1]

Experimental Protocols

Determination of Density of a Liquid

The density of a liquid can be determined using various methods, including the use of a pycnometer or a digital density meter. The ASTM D1475 standard test method is a relevant procedure for liquid coatings and related products, which can be adapted for this compound.[3]

Principle: The method involves the precise measurement of the mass of a known volume of the liquid.[4][5]

Apparatus:

  • Pycnometer or density cup of a specified volume

  • Analytical balance with a precision of at least 0.1 mg

  • Constant temperature bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined.[3]

  • The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped.[3]

  • The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

  • The mass of the filled pycnometer is then measured.[3]

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.[3][5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the capillary method.[6][7]

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid is heated, the air in the capillary is replaced by the vapor of the substance. At the boiling point, a steady stream of bubbles will emerge from the capillary. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.[6]

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., Mel-Temp apparatus)[7][8]

  • Thermometer

  • Small test tube

  • Capillary tube, sealed at one end[7]

  • Heating medium (e.g., mineral oil)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The sealed capillary tube is inverted and placed inside the test tube with the liquid.[6]

  • The test tube assembly is attached to a thermometer and immersed in the heating bath of the Thiele tube.[7]

  • The apparatus is heated gently and uniformly.[7]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[6]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical physical property. For liquids with a freezing point below ambient temperature, a similar principle is applied to determine the freezing point. The capillary method is also widely used for determining the melting point of crystalline solids.[9] ASTM E324 provides a standard test method for this purpose.[10][11]

Principle: A small, powdered sample of the crystalline solid is heated in a capillary tube. The temperature range over which the substance melts from a solid to a liquid is observed and recorded. A narrow melting point range is often indicative of a pure substance.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small amount of the solidified this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of a few millimeters.[13]

  • The capillary tube is placed in the heating block of the melting point apparatus.[13]

  • The sample is heated at a controlled rate.[13]

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[13] The range between these two temperatures is the melting range.

Visualized Workflows

To further elucidate the experimental and synthetic processes relevant to this compound, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound via Reductive Amination Ketone 3-Methyl-1-phenylbutan-1-one Imine_Formation Imine Intermediate Formation Ketone->Imine_Formation Amine_Source Ammonia Amine_Source->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reduction Reduction of Imine Reducing_Agent->Reduction Imine_Formation->Reduction Product This compound Reduction->Product

Caption: A logical workflow for the synthesis of this compound.

G cluster_boiling_point Experimental Workflow for Boiling Point Determination (Capillary Method) Sample_Prep Place sample in test tube with inverted capillary Apparatus_Setup Attach to thermometer and immerse in heating bath Sample_Prep->Apparatus_Setup Heating Gently and uniformly heat the apparatus Apparatus_Setup->Heating Observation1 Observe for a steady stream of bubbles Heating->Observation1 Cooling Remove heat and allow to cool Observation1->Cooling Observation2 Record temperature when liquid enters capillary Cooling->Observation2 Result Recorded temperature is the boiling point Observation2->Result

Caption: A generalized experimental workflow for determining the boiling point of a liquid.

References

An In-depth Technical Guide to 3-Methyl-1-phenylbutan-1-amine: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key physicochemical properties of 3-Methyl-1-phenylbutan-1-amine. It includes a detailed examination of its constitutional and stereoisomers, supported by quantitative data, experimental protocols for its synthesis, and visualizations to illustrate isomeric relationships.

Chemical Structure of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₇N. Its structure consists of a phenyl group and an amino group attached to the first carbon of a four-carbon chain (butane), with a methyl group branching from the third carbon. The systematic IUPAC name for this compound is this compound. It has a molecular weight of 163.26 g/mol .[1][2]

The presence of a chiral center at the first carbon (C1), which is bonded to four different groups (a phenyl group, an amino group, a hydrogen atom, and a 3-methylbutyl group), gives rise to stereoisomerism.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For C₁₁H₁₇N, there are several constitutional isomers and stereoisomers of interest.

Stereoisomers

Due to the chiral center at C1, this compound exists as a pair of enantiomers:

  • (R)-3-Methyl-1-phenylbutan-1-amine

  • (S)-3-Methyl-1-phenylbutan-1-amine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. Key constitutional isomers of this compound include:

  • 3-Methyl-2-phenylbutan-1-amine: In this isomer, the phenyl group is attached to the second carbon of the butane chain. This molecule also contains a chiral center at C2.[1][3]

  • 3-Methyl-3-phenylbutan-1-amine: Here, both a methyl and a phenyl group are attached to the third carbon of the butane chain. This isomer does not have a chiral center.[2]

  • N-Methyl-3-phenylbutan-1-amine: This is a secondary amine where a methyl group is attached to the nitrogen atom.

Quantitative Data of Isomers

The following table summarizes key quantitative data for this compound and its selected isomers for comparative analysis.

PropertyThis compound3-Methyl-2-phenylbutan-1-amine3-Methyl-3-phenylbutan-1-amine
CAS Number 42290-97-1[4]196106-01-1[1]17684-34-3[2][5]
Molecular Formula C₁₁H₁₇N[4]C₁₁H₁₇N[1]C₁₁H₁₇N[2][5]
Molecular Weight ( g/mol ) 163.26[1][2]163.26[1]163.26[2][5]
Boiling Point (°C) 220-230[6]Not availableNot available
Density (g/mL) ~0.88[6]Not availableNot available
XLogP3 2.52.4[1]Not available

Isomeric Relationships Visualization

The following diagram illustrates the relationship between this compound and its constitutional isomers.

Isomeric_Relationships Isomeric Relationships of C11H17N Amines cluster_isomers Constitutional Isomers A This compound (Chiral) B 3-Methyl-2-phenylbutan-1-amine (Chiral) A->B Positional Isomer C 3-Methyl-3-phenylbutan-1-amine (Achiral) A->C Positional Isomer D N-Methyl-3-phenylbutan-1-amine (Chiral, Secondary Amine) A->D Functional Group Isomer

Caption: Constitutional isomers of this compound.

Experimental Protocols

A common and versatile method for the synthesis of primary amines such as this compound is through the reductive amination of a corresponding ketone.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of racemic this compound from 3-methyl-1-phenylbutan-1-one.

Synthesis_Workflow Synthesis Workflow for this compound Start 3-Methyl-1-phenylbutan-1-one Step1 Reductive Amination (e.g., with Ammonium Formate or NaBH3CN/NH4OAc) Start->Step1 Purification Work-up and Purification (Extraction and Chromatography) Step1->Purification Product This compound Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Purification->Product

References

Technical Guide: 3-Methyl-1-phenylbutan-1-amine (CAS: 42290-97-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive analytical data, and pharmacological studies for 3-Methyl-1-phenylbutan-1-amine (CAS: 42290-97-1), is limited. This guide compiles the available information from chemical suppliers and databases. Further research would be required to fully characterize this compound.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C11H17N.[1][2] It is a colorless liquid with a characteristic amine odor.[1] It is soluble in most organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42290-97-1[2]
Molecular Formula C11H17N[1][2]
Molecular Weight 163.26 g/mol [1]
Boiling Point 237.2°C at 760 mmHg[1]
Density 0.924 g/cm³[1]
Melting Point Approximately -10°C[1]
Flash Point 99.5°C[1]
Vapor Pressure 0.0455 mmHg at 25°C[1]
Refractive Index 1.514[1]

Synthesis

General Synthesis Approach[1]

One described method involves the hydrogenation of styrene with 2-bromoisobutyric acid in the presence of iron powder at a temperature of approximately 90-100°C.[1] Following the reaction, the target product is obtained by the addition of hydrochloric acid and subsequent neutralization with a sodium hydroxide solution.[1]

Due to the lack of specific procedural details, a workflow diagram cannot be generated.

Analytical Data

Comprehensive analytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra for this compound have not been identified in publicly accessible databases. Predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data for this compound Hydrochloride

Adductm/z
[M+H]+164.14338
[M+Na]+186.12532
[M-H]-162.12882
[M+NH4]+181.16992
[M+K]+202.09926
[M+H-H2O]+146.13336
[M+HCOO]-208.13430
[M+CH3COO]-222.14995
[M+Na-2H]-184.11077
[M]+163.13555
[M]-163.13665

Data from PubChemLite, predicted using CCSbase.[3]

Applications and Potential Uses

This compound is suggested to have applications in the fields of medicine and chemistry.[1] It can be utilized as an intermediate in organic synthesis for the production of other organic compounds, such as drugs, fragrances, and dyes.[1] Additionally, it may serve as an intermediate for the synthesis of biologically active compounds, for instance, in the development of amide antibacterial drugs.[1]

Biological Activity and Signaling Pathways

There is no available information on the pharmacological properties, mechanism of action, or any associated signaling pathways for this compound in the public domain.

Safety Information

This compound is described as a flammable liquid that may cause irritation and corrosion to the eyes, skin, and respiratory tract.[1] When handling, it is recommended to use appropriate personal protective equipment, including chemical-resistant gloves and goggles, and to work in a well-ventilated area.[1] Contact with strong oxidizing agents and acids should be avoided.[1] Store in a sealed container away from heat and sources of ignition.[1] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[1]

Logical Relationships

Due to the limited information, a meaningful logical relationship diagram for experimental workflows or signaling pathways cannot be constructed. However, a simple diagram illustrating its potential role in synthesis can be conceptualized.

G A This compound (Intermediate) B Organic Synthesis A->B C Drugs B->C D Fragrances B->D E Dyes B->E F Biologically Active Compounds (e.g., Amide Antibacterials) B->F

Caption: Role as a chemical intermediate.

References

Spectroscopic Profile of 3-Methyl-1-phenylbutan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1-phenylbutan-1-amine. The information herein is intended to support the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside predicted Mass Spectrometry (MS) data. Experimental protocols for acquiring such spectra are also provided.

Compound Overview

This compound is an organic compound with the chemical formula C₁₁H₁₇N.[1] It is a colorless liquid with a characteristic amine odor.[2] The compound is soluble in most organic solvents.[2] It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number42290-97-1
Molecular FormulaC₁₁H₁₇N
Molecular Weight163.26 g/mol
Boiling Point237.2 °C at 760 mmHg
Density0.924 g/cm³
Refractive Index1.514

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following sections present predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
7.25 - 7.40Multiplet5HAromatic (C₆H₅)
4.15Triplet1HCH-NH₂
1.90Multiplet1HCH(CH₃)₂
1.65Multiplet2HCH₂
1.50Singlet (broad)2HNH₂
0.95Doublet6HCH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm (Predicted)Assignment
145.0Aromatic (Quaternary C)
128.5Aromatic CH
127.0Aromatic CH
126.0Aromatic CH
58.0CH-NH₂
48.0CH₂
25.0CH(CH₃)₂
22.5CH(CH₃)₂
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch (Primary Amine)
3020 - 3080MediumAromatic C-H Stretch
2850 - 2960StrongAliphatic C-H Stretch
1600 - 1620MediumN-H Bend (Scissoring)
1450 - 1580Medium to StrongAromatic C=C Bending
1000 - 1250MediumC-N Stretch
690 - 770StrongAromatic C-H Bend (Out-of-plane)
Mass Spectrometry (MS)

The following predicted mass spectrometry data is for the hydrochloride salt of this compound.

Table 5: Predicted Collision Cross Section (CCS) Values for [M+H]⁺ and other Adducts [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺164.14338138.8
[M+Na]⁺186.12532144.0
[M-H]⁻162.12882141.6
[M+NH₄]⁺181.16992158.9
[M+K]⁺202.09926142.2

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • ATR: Apply a small amount of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Acquire the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

  • Introduce the sample into the mass spectrometer, either by direct infusion or through a chromatographic inlet (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • For ESI, the data can be acquired in either positive or negative ion mode.

  • The resulting spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing (FT, Phasing, Calibration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Purity Assessment Interpret->Structure Spectroscopic_Methods Compound {this compound | C₁₁H₁₇N} NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Compound->NMR Nuclear Spin Transitions IR IR Spectroscopy Functional Groups (N-H, C-H, C=C, C-N) Compound->IR Molecular Vibrations MS Mass Spectrometry Molecular Weight & Fragmentation Pattern Compound->MS Ionization & Mass Analysis

References

An In-Depth Technical Guide to 3-Methyl-1-phenylbutan-1-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-phenylbutan-1-amine (CAS No. 42290-97-1), a chiral amine of significant interest in synthetic and medicinal chemistry. While not a widely studied compound for its direct pharmacological effects, its primary importance lies in its role as a key intermediate in the synthesis of the antidiabetic drug, Repaglinide. This document details the compound's physicochemical properties, outlines plausible and established synthetic protocols, and places its development within the historical context of phenylalkylamine chemistry and the quest for novel therapeutics for type 2 diabetes. Due to the limited publicly available information on the specific discovery and biological activity of this intermediate, this guide also discusses the broader pharmacological context of the phenylalkylamine class and provides detailed methodologies for its synthesis and characterization based on established chemical principles.

Introduction

This compound is a primary amine featuring a phenyl group and an isobutyl group attached to the same chiral carbon. Its molecular structure makes it a valuable building block in asymmetric synthesis. The principal driver for its scientific and commercial interest is its use in the manufacture of Repaglinide, an insulin secretagogue of the meglitinide class.[1] Repaglinide was invented in 1983 and gained FDA approval in 1997 for the treatment of type 2 diabetes.[1][2] The synthesis of the enantiomerically pure (S)-form of the amine is a critical step in the production of this drug. This guide will focus on the racemic compound and its synthesis, as the historical and technical literature often addresses the racemate before chiral resolution or asymmetric synthesis.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValue
IUPAC Name This compound
CAS Number 42290-97-1
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Colorless liquid
Odor Special amine odor
Density ~0.924 g/cm³
Boiling Point 237.2 °C at 760 mmHg
Melting Point ~ -10 °C
Flash Point 99.5 °C
Solubility Soluble in most organic solvents
Predicted XlogP 2.5
Predicted pKa (Not available)
Predicted ¹H NMR (See Section 4.2 for discussion)
Predicted ¹³C NMR (See Section 4.2 for discussion)
Predicted Mass Spec Major fragments expected from benzylic cleavage and loss of ammonia

Data compiled from various chemical supplier databases and prediction software.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in the scientific literature, which is common for a synthetic intermediate. Its history is intrinsically linked to the development of the drug for which it is a precursor, Repaglinide, and the broader history of phenylalkylamine synthesis.

The Leuckart Reaction and the Rise of Phenylalkylamines

The synthesis of amines from ketones and aldehydes has been a cornerstone of organic chemistry for over a century. The Leuckart reaction, discovered by Rudolf Leuckart in 1885, was one of the earliest methods for reductive amination, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This and subsequent developments in reductive amination enabled the synthesis of a vast array of amines, including the pharmacologically significant class of phenylalkylamines. This class includes neurotransmitters, stimulants, and hallucinogens, and their study has been pivotal in the development of neuroscience and medicinal chemistry.[5][6]

Development of Repaglinide and its Intermediates

The development of new treatments for type 2 diabetes has been a major focus of pharmaceutical research. The sulfonylureas, discovered in the 1940s, were the first class of oral insulin secretagogues.[7] In the 1980s, research into new classes of insulin secretagogues with different pharmacokinetic profiles led to the invention of the meglitinides. Repaglinide, invented in 1983, was designed to have a rapid onset and short duration of action, making it suitable for controlling postprandial glucose levels.[1][8] The development of an efficient and stereoselective synthesis for Repaglinide was a significant challenge, and this spurred research into the synthesis of its key chiral intermediates, including (S)-3-Methyl-1-phenylbutan-1-amine.

The logical workflow for the development of a synthetic intermediate like this compound within a drug discovery program is illustrated in the following diagram.

G cluster_0 Drug Discovery and Development Target Therapeutic Target Identified (e.g., Pancreatic KATP Channels) Lead Lead Compound Identified (e.g., Repaglinide) Target->Lead High-Throughput Screening & Medicinal Chemistry Retrosynthesis Retrosynthetic Analysis Lead->Retrosynthesis Intermediate Key Intermediate Identified (this compound) Retrosynthesis->Intermediate RouteScouting Synthetic Route Scouting Intermediate->RouteScouting ProcessDev Process Development and Optimization RouteScouting->ProcessDev ScaleUp Scale-up and Manufacturing ProcessDev->ScaleUp

Logical workflow for the development of a synthetic intermediate.

Experimental Protocols

Several synthetic routes can be envisaged for the preparation of this compound. The most direct and widely used laboratory and industrial method is the reductive amination of the corresponding ketone, 3-methyl-1-phenylbutan-1-one.

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[9][10] The reaction proceeds in two steps: the formation of an imine intermediate from the ketone and an amine, followed by the reduction of the imine to the desired amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source.

Reaction:

3-methyl-1-phenylbutan-1-one + NH₃ + [Reducing Agent] → this compound

Detailed Protocol:

  • Materials:

    • 3-methyl-1-phenylbutan-1-one (1.0 eq)

    • Ammonia (aqueous solution, e.g., 28-30%, or as ammonium acetate) (excess)

    • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C) (1.5-2.0 eq for hydrides)

    • Solvent (e.g., Methanol, Ethanol)

    • Acetic acid (catalytic amount, if needed to promote imine formation)

    • Diethyl ether or Ethyl acetate for extraction

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add 3-methyl-1-phenylbutan-1-one and the solvent (e.g., methanol).

    • Add an excess of the ammonia source (e.g., aqueous ammonia or ammonium acetate). If using aqueous ammonia, the reaction should be well-ventilated.

    • If necessary, add a catalytic amount of acetic acid to lower the pH and facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄) portion-wise, ensuring the temperature remains below 10-15 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by slowly adding water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation or column chromatography on silica gel.

The workflow for this experimental protocol is depicted below.

G cluster_0 Reductive Amination Workflow Start Start: 3-methyl-1-phenylbutan-1-one, Ammonia, Solvent ImineFormation Imine Formation (cat. Acetic Acid, RT, 1-2h) Start->ImineFormation Reduction Reduction (e.g., NaBH4, 0°C to RT, overnight) ImineFormation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification End Product: This compound Purification->End

Experimental workflow for the synthesis of this compound.
Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (triplet or doublet of doublets, ~4.0-4.2 ppm), the methylene and methine protons of the isobutyl group, and the two methyl groups of the isobutyl group (doublets). The amine protons will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the chiral carbon bearing the amine and phenyl groups, and the carbons of the isobutyl group.

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) of phenylalkylamines typically shows a prominent molecular ion peak (M⁺).[11][12] The major fragmentation pathway is benzylic cleavage, which for this compound would lead to the loss of the isobutyl radical to form a fragment at m/z 106, or cleavage to form a tropylium ion at m/z 91.[13][14] Another common fragmentation is the loss of an amino group.

Pharmacological Context and Potential Signaling Pathways

There is no specific pharmacological data available in the public domain for this compound. Its primary role is that of a synthetic intermediate. However, the broader class of phenylalkylamines exhibits a wide range of biological activities, often by interacting with monoamine neurotransmitter systems.

Many phenylalkylamines act as agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, or interact with dopamine and norepinephrine transporters.[15] Some phenylalkylamines are also known to act as calcium channel blockers.[16]

Given that this compound is a precursor to Repaglinide, which acts on ATP-dependent potassium channels in pancreatic beta-cells, it is unlikely that the amine itself shares this mechanism of action.[17] Any biological activity would more likely be related to the general properties of phenylalkylamines. A hypothetical signaling pathway, illustrating a common mechanism for a psychoactive phenylalkylamine interacting with a G-protein coupled receptor like the 5-HT₂A receptor, is shown below. It is important to stress that this is a generalized pathway for the chemical class and there is no evidence that this compound follows this pathway.

G cluster_0 Hypothetical GPCR Signaling for a Phenylalkylamine Ligand Phenylalkylamine (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects CaRelease->Downstream PKC->Downstream

A generalized signaling pathway for a phenylalkylamine agonist.

Conclusion

This compound is a chemically significant molecule, primarily valued for its role in the synthesis of the antidiabetic drug Repaglinide. While its own discovery and pharmacological profile are not extensively documented, its synthesis is achievable through standard and robust chemical methods like reductive amination. Its history is embedded in the broader narrative of the development of synthetic amines and their application in medicinal chemistry. This guide provides researchers and drug development professionals with a solid foundation of its chemical properties, a detailed protocol for its synthesis, and a contextual understanding of its place in the landscape of pharmaceutical chemistry. Further research into the potential biological activities of this and other synthetic intermediates could be a fruitful area of investigation.

References

Potential Research Areas for 3-Methyl-1-phenylbutan-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Phenylalkylamine Scaffold for Novel Therapeutics

Abstract

3-Methyl-1-phenylbutan-1-amine and its structural isomers represent a promising, yet underexplored, chemical space within the broader class of phenylalkylamines. While direct biological data for these specific molecules is scarce, their structural similarity to well-characterized psychoactive and cardiovascular compounds suggests a high potential for activity at various pharmacological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and, most importantly, the potential research avenues for this compound. By examining structure-activity relationships of related phenylalkylamines, we delineate potential interactions with serotonin receptors, dopamine transporters, and calcium channels. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide future investigation into this intriguing molecule.

Introduction: The Phenylalkylamine Landscape

The phenylalkylamine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of therapeutic agents and research chemicals. Compounds in this class are known to interact with a variety of biological targets, primarily within the central nervous system (CNS) and the cardiovascular system. Their biological effects are diverse, ranging from psychoactive properties to the modulation of cardiovascular function. The potential of this compound and its isomers lies in the unique combination of a phenyl ring, an amine group, and a branched alkyl chain, which can confer specificity and favorable pharmacokinetic properties.

This guide will focus on the titular molecule, this compound, while also considering its closely related isomers, 3-Methyl-2-phenylbutan-1-amine and 3-Methyl-3-phenylbutan-1-amine, to provide a comparative context for future research.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for any drug discovery program. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound3-Methyl-2-phenylbutan-1-amine3-Methyl-3-phenylbutan-1-amine
CAS Number 42290-97-1[1]196106-01-1[2]17684-34-3[3]
Molecular Formula C₁₁H₁₇N[1]C₁₁H₁₇N[2]C₁₁H₁₇N[3]
Molecular Weight 163.26 g/mol [1]163.26 g/mol [2]163.26 g/mol [3]
Boiling Point ~220-230°C[4]Not availableNot available
Melting Point ~-10°C[4]Not availableNot available
Density ~0.88 g/mL[4]Not availableNot available
Predicted XlogP 2.5[5]2.4[2]Not available
Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common method involves the reductive amination of a corresponding ketone.[6] The synthesis of chiral amines is of particular interest, as biological activity is often stereospecific.

Experimental Protocol: Reductive Amination for the Synthesis of Phenylalkylamines

This protocol is a general method that can be adapted for the synthesis of this compound from 3-methyl-1-phenylbutan-1-one.

Materials:

  • 3-methyl-1-phenylbutan-1-one (or other suitable carbonyl compound)

  • Amine source (e.g., ammonium acetate, ammonia)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous methanol or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carbonyl compound (1.0 eq.) in anhydrous methanol or DCM (to a concentration of ~1.0 M) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add the amine source (3-10 eq.) to the stirred solution and allow the mixture to stir for 15 minutes at 0°C to form the imine intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 2.0 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography or other suitable methods to afford the desired amine.

A potential workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Ketone in Solvent at 0°C B 2. Add Amine Source, Stir for 15 min A->B C 3. Add Reducing Agent B->C D 4. Warm to RT, Stir for 3h C->D E 5. Quench with NaHCO3 D->E F 6. Extract with EtOAc E->F G 7. Dry and Concentrate F->G H 8. Purify Product G->H

Synthetic Workflow for Reductive Amination.

Potential Research Areas and Pharmacological Targets

Based on the structure-activity relationships of the broader phenylalkylamine class, several key research areas can be proposed for this compound and its isomers.

Serotonin 5-HT₂ₐ Receptor Modulation

Phenylalkylamines are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype, which mediates psychedelic and other psychoactive effects.[7][8] The substitution pattern on the phenyl ring and the alkyl chain significantly influences the affinity and efficacy at this receptor.

Proposed Research:

  • Receptor Binding Assays: Determine the binding affinity (Ki) of this compound and its isomers for the human 5-HT₂ₐ receptor.

  • Functional Assays: Evaluate the functional activity (EC₅₀ and Eₘₐₓ) of these compounds as agonists, antagonists, or allosteric modulators of the 5-HT₂ₐ receptor using assays that measure downstream signaling, such as calcium mobilization or β-arrestin recruitment.[2]

Experimental Protocol: 5-HT₂ₐ Receptor Calcium Mobilization Assay

This protocol describes a method to assess the agonist activity of a test compound at the 5-HT₂ₐ receptor by measuring intracellular calcium release.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., serotonin).

  • Fluorescence plate reader.

Procedure:

  • Plate the 5-HT₂ₐ-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Add the compound solutions to the wells and immediately measure the fluorescence intensity over time using a plate reader.

  • Analyze the data to determine the concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values.

The following diagram illustrates a potential signaling pathway for 5-HT₂ₐ receptor activation.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates Ligand Phenylalkylamine Ligand->Receptor Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C Activation DAG->PKC Activates

5-HT2A Receptor Gq Signaling Pathway.
Dopamine Transporter (DAT) Inhibition

Many psychoactive phenylalkylamines exert their effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine. Inhibition of the dopamine transporter (DAT) increases the synaptic concentration of dopamine, leading to stimulant effects.

Proposed Research:

  • DAT Uptake Inhibition Assays: Measure the ability of this compound and its isomers to inhibit the uptake of radiolabeled or fluorescent dopamine into cells expressing the human DAT. This will determine the IC₅₀ values for DAT inhibition.

Experimental Protocol: Dopamine Transporter Uptake Assay

This protocol outlines a method for assessing the inhibitory activity of compounds on the dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., CHO-hDAT cells).

  • [³H]Dopamine or a fluorescent dopamine analog.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds and a reference inhibitor (e.g., cocaine or nomifensine).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds or the reference inhibitor.

  • Add [³H]Dopamine or the fluorescent dopamine analog to initiate the uptake reaction.

  • Incubate for a defined period at 37°C.

  • Terminate the uptake by washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The workflow for a DAT inhibition assay is shown below.

G A 1. Plate hDAT-expressing cells B 2. Pre-incubate with Test Compound A->B C 3. Add Labeled Dopamine B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake (Wash with cold buffer) D->E F 6. Lyse Cells E->F G 7. Measure Internalized Substrate F->G H 8. Calculate IC50 G->H

Workflow for a Dopamine Transporter Inhibition Assay.
Calcium Channel Modulation

Certain phenylalkylamines, such as verapamil, are well-known L-type calcium channel blockers used in the treatment of cardiovascular disorders.[9] The structural features of this compound may confer activity at these ion channels.

Proposed Research:

  • Electrophysiological Studies: Use patch-clamp electrophysiology to directly measure the effects of the compounds on calcium currents in cells expressing different subtypes of voltage-gated calcium channels.

  • High-Throughput Screening: Employ fluorescence-based assays that measure changes in intracellular calcium concentration in response to depolarization to screen for calcium channel modulating activity.

Experimental Protocol: Patch-Clamp Electrophysiology for Calcium Channel Activity

This is a specialized technique that provides detailed information on the interaction of a compound with an ion channel.

Materials:

  • Cells expressing the target voltage-gated calcium channel subtype.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Micropipettes.

  • Extracellular and intracellular recording solutions.

  • Test compounds.

Procedure:

  • Culture the cells on coverslips.

  • Form a high-resistance seal between a micropipette and the cell membrane (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell recording configuration.

  • Apply voltage protocols to elicit calcium currents and record the baseline activity.

  • Perfuse the cell with a solution containing the test compound at various concentrations.

  • Record the calcium currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on channel gating and conductance, and to calculate the IC₅₀ for channel block.

Comparative Analysis of Isomers

The subtle differences in the position of the methyl group among the three isomers of this compound could lead to significant variations in their pharmacological profiles. A comparative study of these isomers is a critical research area.

Table 2: Proposed Comparative Studies for this compound Isomers

Research QuestionProposed ExperimentExpected Outcome
Receptor/Transporter Selectivity Screen all three isomers against a panel of CNS targets (e.g., 5-HT receptors, dopamine, norepinephrine, and serotonin transporters).Identification of the most potent and selective isomer for a particular target.
Stereoselectivity of Activity Synthesize the individual enantiomers of the most active isomer and test their biological activity.Determination of the eutomer and the stereospecificity of the interaction with the target.
In Vivo Efficacy Conduct behavioral pharmacology studies in animal models relevant to the identified in vitro activity (e.g., models of depression, anxiety, or addiction).Assessment of the in vivo efficacy and potential therapeutic utility of the lead compound.
Pharmacokinetic Profiling Determine the ADME properties of the most promising isomer in preclinical species.Evaluation of the drug-like properties and suitability for further development.

Conclusion and Future Directions

This compound and its isomers represent a compelling starting point for novel drug discovery programs. While experimental data on these specific molecules is currently limited, the well-established pharmacology of the broader phenylalkylamine class provides a clear roadmap for future research. The potential for these compounds to modulate key CNS and cardiovascular targets, such as serotonin receptors, dopamine transporters, and calcium channels, warrants a thorough investigation.

The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to begin exploring the therapeutic potential of this intriguing chemical scaffold. A systematic approach, involving synthesis, in vitro screening, and in vivo evaluation, will be crucial to unlocking the full potential of this compound and its derivatives as next-generation therapeutics. The development of stereoselective syntheses will be a critical step in optimizing the pharmacological activity and safety profile of any lead candidates that emerge from these studies. The logical relationship for a drug discovery cascade for these compounds is outlined below.

G A Synthesis of Isomers and Analogs B In Vitro Screening (Binding and Functional Assays) A->B C Identification of Active Compounds B->C D Lead Optimization (SAR Studies) C->D D->B Iterate E In Vivo Efficacy Studies (Animal Models) D->E F Pharmacokinetic and Toxicology Studies E->F G Preclinical Candidate Selection F->G

Drug Discovery Cascade for Phenylalkylamines.

References

An In-Depth Technical Guide to 3-Methyl-1-phenylbutan-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenylbutan-1-amine is a phenethylamine derivative that serves as a foundational structure for the exploration of novel psychoactive compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the core molecule and its known derivatives, with a focus on their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology. While specific biological data on this compound and its direct N-substituted analogs are limited in publicly accessible literature, this guide extrapolates potential activities based on the well-established pharmacology of the broader phenethylamine class and provides detailed experimental protocols for their synthesis and evaluation.

Core Compound: this compound

This compound is a chiral primary amine with a phenyl group and an isobutyl group attached to the alpha-carbon of the ethylamine backbone.

1.1. Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [2]
Appearance Colorless liquid[1]
Odor Special amine odor[1]
Density ~0.88 g/mL[1]
Boiling Point 220-230 °C[1]
Melting Point ~ -10 °C[1]
Solubility Soluble in most organic solvents[1]

Table 1: Physicochemical Properties of this compound

Known Derivatives and Analogues

2.1. N-Substituted Derivatives

Examples of documented N-substituted derivatives include:

  • N-methyl-3-phenylbutan-2-amine [3]

  • N-butyl-3-methyl-3-phenylbutan-1-amine

  • N-butan-2-yl-3-methyl-1-phenylbutan-1-amine

The synthesis of these and other N-alkylated derivatives can be achieved through standard organic chemistry techniques, as detailed in the experimental protocols section.

Potential Biological Activity and Signaling Pathways

The phenethylamine scaffold is a well-known pharmacophore that interacts with various components of the central nervous system, particularly the monoaminergic systems.

3.1. Monoamine Transporter Inhibition

Derivatives of this compound are hypothesized to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] The nature and position of substituents on the amine and the phenyl ring will significantly influence the potency and selectivity for these transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, a mechanism underlying the action of many antidepressants and stimulants.

3.2. Monoamine Oxidase Inhibition

Phenethylamine derivatives can also act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[5] Inhibition of MAO-A or MAO-B can lead to increased levels of serotonin, norepinephrine, and dopamine in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

3.3. Signaling Pathways

The interaction of these compounds with monoamine receptors and transporters can trigger downstream signaling cascades. For instance, activation of dopamine D1 receptors can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK) signaling pathways.[6] Alterations in these pathways are associated with drug addiction and various behavioral effects.[6]

G cluster_0 Monoaminergic Synapse cluster_1 Postsynaptic Signaling Presynaptic Presynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Presynaptic->Transporter Reuptake Receptor Monoamine Receptor (e.g., Dopamine Receptor) Presynaptic->Receptor Binding Postsynaptic Postsynaptic Neuron AC Adenylyl Cyclase Receptor->AC MAO Monoamine Oxidase (MAO) Vesicle Synaptic Vesicle Vesicle->Presynaptic Neurotransmitter Release Derivative This compound Derivative Derivative->Transporter Inhibition Derivative->MAO Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CellularResponse Cellular Response (e.g., Gene Expression) ERK->CellularResponse

Figure 1. Potential interactions of this compound derivatives within a monoaminergic synapse and downstream signaling.

Experimental Protocols

4.1. Synthesis of N-Alkyl Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-alkyl derivatives of this compound from the corresponding ketone, 3-methyl-1-phenylbutan-1-one.

G Ketone 3-Methyl-1-phenylbutan-1-one Imine Imine/Iminium Intermediate Ketone->Imine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Product N-Substituted This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 2. General workflow for the reductive amination synthesis of N-substituted this compound derivatives.

Materials:

  • 3-Methyl-1-phenylbutan-1-one

  • Primary or secondary amine (e.g., methylamine, ethylamine, pyrrolidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq) in DCM or DCE (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

4.2. In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory activity of synthesized derivatives on monoamine transporters expressed in mammalian cells.[7]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Synthesized derivatives of this compound

  • 96-well cell culture plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Plate the HEK293 cells expressing the transporter of interest in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for 10-20 minutes at room temperature.

  • Initiate the uptake by adding a fixed concentration of the respective radiolabeled substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound represents a valuable chemical scaffold for the design and synthesis of novel compounds with potential activity at monoamine transporters and enzymes. The synthetic and analytical protocols provided in this guide offer a framework for the systematic exploration of its derivatives. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis and handling of the described compounds should be performed by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 3-Methyl-1-phenylbutan-1-amine (CAS No. 42290-97-1), an organic compound with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data for this compound and closely related structural analogs to provide a thorough understanding of its potential hazards and the necessary precautions for its safe use in a laboratory setting.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of a compound is the cornerstone of safe laboratory practice. The following tables summarize the known physicochemical properties of this compound and the toxicological data of a closely related analog, which should be considered indicative of its potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42290-97-1[2][3]
Molecular Formula C₁₁H₁₇N[2][3]
Molecular Weight 163.26 g/mol [1][2][3]
Appearance Colorless liquid[1]
Odor Special amine odor[1]
Boiling Point 237.2°C at 760 mmHg[1]
Density 0.924 g/cm³[1]
Flash Point 99.5°C[1]
Vapor Pressure 0.0455 mmHg at 25°C[1]
Refractive Index 1.514[1]
Solubility Soluble in most organic solvents[1]

Table 2: Hazard Identification and GHS Classification (Based on Analog Data)

Note: This data is for a structural analog and should be used as a precautionary guideline.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[4]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.[4]

Prudent Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Safe Handling Practices
  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Keep the container tightly closed when not in use.[1][4]

  • Avoid contact with strong oxidizing agents and acids to prevent vigorous reactions.[1][5]

Storage Conditions

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[1][5]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

Spill and Leak Response
  • Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.

  • Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spill with inert material (e.g., sand, earth) and collect for disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate a generalized workflow for handling chemical reagents like this compound and a logical decision-making process for risk mitigation.

G Figure 1: General Chemical Handling Workflow A Review SDS and Experimental Protocol B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Measure Reagent in Fume Hood C->D E Perform Experiment D->E F Quench and Work-up (If applicable) E->F G Properly Label and Store Products/Intermediates F->G H Decontaminate Glassware and Work Area G->H I Dispose of Waste (Follow Institutional Guidelines) H->I J Remove PPE and Wash Hands I->J

Caption: A stepwise workflow for the safe handling of chemical reagents in a laboratory setting.

G Figure 2: Hazard Mitigation Decision Tree A Task: Handle This compound B Potential Hazards Identified? (Irritant, Harmful) A->B C Implement Engineering Controls (Fume Hood) B->C Yes G STOP Re-evaluate Protocol B->G No D Select Appropriate PPE (Gloves, Goggles) C->D E Review Emergency Procedures (Spill, Exposure) D->E F Proceed with Caution E->F

Caption: A decision tree for mitigating identified hazards before beginning experimental work.

Conclusion

While this compound is a valuable synthetic intermediate, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date safety information and institutional guidelines before commencing any experimental work.

References

Solubility Profile of 3-Methyl-1-phenylbutan-1-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-phenylbutan-1-amine, a primary amine with applications in organic synthesis and as an intermediate for pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines its predicted solubility in a range of common organic solvents based on its chemical structure and established principles of solubility for analogous aromatic amines. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, providing a framework for researchers to generate precise data. A logical workflow for solubility determination is also presented visually to guide experimental design.

Introduction

This compound (C₁₁H₁₇N) is a primary aromatic amine. Its molecular structure, featuring a phenyl group and a branched alkyl chain, governs its physicochemical properties, including its solubility in various media. A thorough understanding of its solubility is critical for a wide range of applications, from reaction solvent selection and optimization of synthesis pathways to formulation development in the pharmaceutical industry. This guide aims to provide a foundational understanding of its expected solubility behavior and furnish detailed methodologies for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a weakly polar compound, is expected to be soluble in a wide array of organic solvents.[1] Aromatic amines are generally soluble in organic solvents like alcohol, benzene, and ether.[2] The presence of the phenyl group and the alkyl chain contributes to its lipophilic character, favoring dissolution in nonpolar and moderately polar organic solvents. The primary amine group can participate in hydrogen bonding, which may impart some solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Structurally Similar Amines in Common Organic Solvents.

SolventSolvent TypePredicted Solubility of this compoundReported Solubility of Phenethylamine Analogs
HexaneNonpolarSolubleInsoluble (for hydrochloride salt)[3]
TolueneNonpolar (Aromatic)Highly SolubleInsoluble (for hydrochloride salt)[3]
Diethyl EtherWeakly PolarHighly SolubleHighly Soluble[4][5]
ChloroformWeakly PolarHighly SolubleHighly Soluble[4]
DichloromethanePolar AproticHighly SolubleSoluble[6]
AcetonePolar AproticSoluble-
Ethyl AcetatePolar AproticSoluble-
EthanolPolar ProticHighly SolubleHighly Soluble[3][4][5]
MethanolPolar ProticHighly SolubleSoluble[3]
WaterPolar ProticSparingly SolubleModerately Soluble[4]

Note: The predicted solubilities are qualitative estimates. For precise applications, experimental determination is highly recommended.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Nonpolar and weakly polar solvents are expected to be effective at solvating the nonpolar phenyl and alkyl portions of the molecule. Polar aprotic and protic solvents can interact with the amine group.

  • pH (in aqueous systems): As an amine, the compound is basic and will react with acids to form a water-soluble salt.[6] This property is often utilized in separation and purification processes.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a liquid amine in organic solvents.

General Qualitative Solubility Test

This preliminary test provides a quick assessment of solubility.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethanol)

  • Small test tubes (100 x 13 mm)

  • Pipettes or droppers

  • Vortex mixer

Procedure:

  • Add approximately 2 mL of the selected organic solvent to a clean, dry test tube.

  • Add 5 drops (approximately 0.1 g) of this compound to the test tube.

  • Stopper the test tube and mix thoroughly by vortexing or by sharply tapping the test tube for 1-2 minutes.

  • Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the presence of a second liquid layer.

  • Record the substance as soluble or insoluble at that approximate concentration.

Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measurement of solubility by determining the mass of solute dissolved in a known mass of solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Conical flask with a stopper

  • Analytical balance

  • Thermostatically controlled water bath or shaker

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a conical flask. The presence of an undissolved phase of the amine is necessary to ensure saturation.

  • Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature until the undissolved amine has settled.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved droplets.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Weigh the evaporation dish containing the solution to determine the mass of the saturated solution.

  • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to evaporate the solvent to dryness.

  • Once the solvent is completely removed, reweigh the evaporation dish containing the dissolved amine residue.

  • The solubility can then be calculated in terms of g/100 g of solvent or other desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_calculation Calculation & Reporting start Start prep_solution Prepare Supersaturated Solution (Excess Amine in Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate settle Allow Undissolved Amine to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample weigh_solution Weigh Filtered Saturated Solution sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Amine Residue evaporate->weigh_residue calculate Calculate Solubility (g/100g solvent) weigh_residue->calculate end End calculate->end

References

Molecular weight and formula of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-1-phenylbutan-1-amine. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular Information

This compound is a primary amine with the chemical formula C₁₁H₁₇N. Its structure consists of a phenyl group and an isobutyl group attached to a chiral aminomethine center.

Below is a visualization of the chemical structure of this compound.

G ketone 3-Methyl-1-phenylbutan-1-one imine Imine Intermediate ketone->imine ammonia Ammonia (NH₃) ammonia->imine amine This compound imine->amine reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) reducing_agent->amine G ketone 3-Methyl-1-phenylbutan-1-one formamide_intermediate N-formyl Intermediate ketone->formamide_intermediate reagent Ammonium Formate or Formamide reagent->formamide_intermediate amine This compound formamide_intermediate->amine hydrolysis Acid or Base Hydrolysis hydrolysis->amine

A Comprehensive Review of Substituted Phenylbutylamines: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylbutylamines represent a versatile class of compounds with significant pharmacological activity across a range of biological targets. This technical guide provides an in-depth review of the current literature, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize them. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Targets and Structure-Activity Relationships

Substituted phenylbutylamines primarily exert their effects by modulating the activity of various receptors and ion channels within the central nervous system and periphery. The key molecular targets include dopamine receptors, sigma receptors, and L-type calcium channels. The substitution pattern on both the phenyl ring and the butylamine side chain plays a critical role in determining the potency and selectivity of these compounds.

Dopamine Receptor Interactions

Many substituted phenylbutylamines exhibit affinity for dopamine receptors, particularly the D2 subtype. The interaction with these receptors is a key factor in the antipsychotic and neurological effects of some derivatives.

Structure-Activity Relationship Summary:

  • N-Substitution: The nature of the substituent on the nitrogen atom of the butylamine chain significantly influences binding affinity.

  • Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring can modulate potency and selectivity for different dopamine receptor subtypes.

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are another important target for phenylbutylamine derivatives. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Structure-Activity Relationship Summary:

  • Lipophilicity: A lipophilic substituent on the nitrogen atom is often crucial for high-affinity sigma receptor binding.

  • Aromatic Substitution: Electron-withdrawing groups on the phenyl ring can enhance binding affinity for sigma receptors.

L-type Calcium Channel Blockade

Certain substituted phenylbutylamines act as L-type calcium channel blockers, leading to vasodilatory and other cardiovascular effects.

Structure-Activity Relationship Summary:

  • The specific substitution patterns required for potent L-type calcium channel blockade are a subject of ongoing investigation, with the overall chemical architecture of the molecule playing a key role.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative substituted phenylbutylamines for their primary biological targets.

Table 1: Binding Affinities (Ki) of Substituted Phenylbutylamines for Dopamine and Sigma Receptors

Compound IDR1 (on Phenyl)R2 (on Nitrogen)Dopamine D2 Ki (nM)Sigma-1 Ki (nM)Sigma-2 Ki (nM)Reference
Diphenylbutylamines
1HH>10,000250450[1]
2aHn-ButylND18 ± 1435 ± 12[1]
2bNO2n-ButylND7.5 ± 115 ± 5[1]
3aHn-HeptylND15 ± 828 ± 9[1]
3bNO2n-HeptylND6.2 ± 1.512 ± 3[1]
Mono-phenylbutylamines
Dopamine Analogue3,4-di-OHH430 (Kapp)NDND[2]
Bivalent Dopamine Analogue (8-carbon linker)3,4-di-OH (on both heads)-(CH2)8-82-fold gain vs DopamineNDND[2]

ND: Not Determined

Table 2: Functional Potency (IC50) of Phenylalkylamines on L-type Calcium Channels

Compound ClassRepresentative CompoundIC50 (µM)Reference
PhenylalkylaminePrenylamine1.24[3]
1,4-DihydropyridineNifedipine (reference)Comparable to test compounds[4]

Signaling Pathways

The interaction of substituted phenylbutylamines with their target receptors initiates downstream signaling cascades that are responsible for their physiological effects.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Substituted Phenylbutylamine GPCR Dopamine D2 Receptor (GPCR) Ligand->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (inhibited) ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

Sigma_1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Sigma1R_BiP Sigma-1 Receptor-BiP Complex Sigma1R Sigma-1 Receptor Sigma1R_BiP->Sigma1R Dissociates IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2+ Ca2+ IP3R->Ca2+ Regulates Ca2+ Release Ligand Substituted Phenylbutylamine Ligand->Sigma1R_BiP Binds Cellular_Response Modulation of Ion Channels & Cellular Signaling Ca2+->Cellular_Response Mediates

Caption: Sigma-1 Receptor Signaling Pathway.

L_type_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca2+ Ca2+_int Ca2+ Ca2+_ext->Ca2+_int Influx LTCC L-type Calcium Channel LTCC->Ca2+_int Mediates Influx (blocked) Blocker Substituted Phenylbutylamine Blocker->LTCC Blocks Cellular_Response Reduced Muscle Contraction & Vasodilation Ca2+_int->Cellular_Response Reduced Signal

Caption: L-type Calcium Channel Blockade.

Experimental Protocols

Synthesis of Substituted Phenylbutylamines

A general and robust method for the synthesis of 4-phenylbutylamine and its derivatives is through the reduction of the corresponding nitrile.

General Procedure for the Synthesis of 4-Phenylbutylamine:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, a suspension of lithium aluminum hydride (LiAlH4) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitrile: A solution of 4-phenylbutyronitrile in the same anhydrous solvent is added dropwise to the LiAlH4 suspension at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is then stirred at room temperature or heated to reflux for a specified period to ensure complete reduction of the nitrile group.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide to decompose the excess LiAlH4 and precipitate the aluminum salts.

  • Work-up and Isolation: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the pure 4-phenylbutylamine.

Note: The synthesis of substituted phenylbutylamines can be achieved by using the appropriately substituted 4-phenylbutyronitrile as the starting material.

Synthesis_Workflow Start 4-Phenylbutyronitrile Step1 Reduction with LiAlH4 in anhydrous ether Start->Step1 Intermediate Amine Salt Complex Step1->Intermediate Step2 Aqueous Work-up (H2O, NaOH) Intermediate->Step2 Step3 Extraction with Organic Solvent Step2->Step3 Step4 Drying and Solvent Evaporation Step3->Step4 End 4-Phenylbutylamine Step4->End

Caption: General Synthesis Workflow.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of substituted phenylbutylamines for their target receptors.

Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (substituted phenylbutylamine).

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow Start Prepare Receptor Membranes Step1 Incubate Membranes with Radioligand and Test Compound Start->Step1 Step2 Separate Bound and Free Ligand by Filtration Step1->Step2 Step3 Quantify Radioactivity Step2->Step3 Step4 Data Analysis (IC50 and Ki determination) Step3->Step4 End Binding Affinity (Ki) Step4->End

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

cAMP Accumulation Assay (for Gi/o-coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Cell Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, along with varying concentrations of the test compound.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing fluorescence or luminescence detection.

  • Data Analysis: The data are analyzed to determine the effect of the test compound on forskolin-stimulated cAMP levels. A decrease in cAMP indicates agonism at a Gi/o-coupled receptor.

Calcium Mobilization Assay (for Gq-coupled receptors):

  • Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor are cultured in multi-well plates and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Compound Addition: The test compound is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.[6]

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50).

Phosphoinositide Turnover Assay (for Gq-coupled receptors):

  • Cell Labeling: Cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.[7]

  • Cell Stimulation: The labeled cells are then stimulated with the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Quantification: The amount of radiolabeled inositol phosphates is determined by ion-exchange chromatography followed by scintillation counting. An increase in inositol phosphate accumulation indicates activation of the Gq-PLC pathway.

Conclusion

Substituted phenylbutylamines are a promising class of compounds with diverse pharmacological profiles. Their activity is highly dependent on their substitution patterns, offering a rich field for medicinal chemistry exploration. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and further development of novel phenylbutylamine-based therapeutic agents. The continued investigation into the structure-activity relationships and signaling pathways of these compounds will undoubtedly lead to the discovery of new drugs for a variety of clinical indications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-methyl-1-phenylbutan-1-amine, a valuable intermediate in the preparation of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1] The primary method detailed is the reductive amination of benzaldehyde with 3-methylbutan-2-amine, a widely applicable and efficient method for C-N bond formation.[2][3] An alternative pathway, the reductive amination of 3-methyl-1-phenylbutan-2-one, is also presented. These protocols are designed to be robust and scalable for research and development purposes.

Introduction

This compound is a primary amine with a chiral center, making it a potentially useful building block in asymmetric synthesis. Its synthesis is most commonly achieved through reductive amination, a process that involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[4][5] This one-pot reaction is favored for its efficiency and the use of readily available starting materials.[2][4] The choice of reducing agent is critical for the success of the reaction, with various borohydride reagents being commonly employed.[2][5][6]

Synthesis Protocols

Two primary routes for the synthesis of this compound are presented below.

Protocol 1: Reductive Amination of Benzaldehyde with 3-Methylbutan-2-amine

This protocol outlines the synthesis via the reaction of benzaldehyde and 3-methylbutan-2-amine, followed by in-situ reduction of the resulting imine.

Materials:

  • Benzaldehyde

  • 3-Methylbutan-2-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 eq) and anhydrous dichloromethane (5 mL per mmol of benzaldehyde).

  • Amine Addition: Add 3-methylbutan-2-amine (1.2 eq) to the solution at room temperature with stirring.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • (Optional) Salt Formation: For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving the purified product in diethyl ether and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration.

Protocol 2: Reductive Amination of 3-Methyl-1-phenylbutan-2-one with an Ammonia Source

This alternative protocol utilizes a ketone and an ammonia source for the synthesis.

Materials:

  • 3-Methyl-1-phenylbutan-2-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1-phenylbutan-2-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol (10 mL per mmol of ketone).

  • Imine Formation and Reduction: Add sodium cyanoborohydride (2.0 eq) to the solution. Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully add saturated aqueous NaHCO₃ to quench the reaction and adjust the pH to be slightly basic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via Protocol 1.

ParameterValue
Starting Materials
Benzaldehyde1.0 eq
3-Methylbutan-2-amine1.2 eq
Sodium triacetoxyborohydride1.5 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Product Yield and Purity
Typical Yield75-90%
Purity (post-chromatography)>98%
Physical Properties
Molecular FormulaC₁₁H₁₇N
Molecular Weight163.26 g/mol
AppearanceColorless to pale yellow oil[1]
Boiling PointApprox. 220-230°C[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical transformation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product benzaldehyde Benzaldehyde imine_formation Imine Formation (DCM, RT, 1-2h) benzaldehyde->imine_formation amine 3-Methylbutan-2-amine amine->imine_formation reduction Reduction (NaBH(OAc)3, 0°C to RT, 12-24h) imine_formation->reduction In-situ quench Quench (aq. NaHCO3) reduction->quench extract Extraction (DCM) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Chemical_Transformation start_materials Benzaldehyde + 3-Methylbutan-2-amine intermediate Imine Intermediate start_materials->intermediate + H₂O product This compound intermediate->product + NaBH(OAc)₃ - NaB(OAc)₃OH

References

Application Notes and Protocols for the Chiral Synthesis of 3-Methyl-1-phenylbutan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-1-phenylbutan-1-amine is a chiral amine that serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. The stereochemistry of this amine is often crucial for its therapeutic efficacy and safety. These application notes provide detailed protocols for the enantioselective synthesis of the (R)- and (S)-enantiomers of this compound, focusing on enzymatic and chemo-catalytic methods.

Biocatalytic Asymmetric Synthesis via Transamination

This method utilizes a transaminase (TA) enzyme to asymmetrically convert a prochiral ketone, 4-phenyl-2-butanone, into the corresponding chiral amine. To overcome the unfavorable thermodynamic equilibrium often associated with transamination reactions, a multi-enzymatic cascade system can be employed, coupling the transaminase with a pyruvate decarboxylase (PDC). The PDC removes the pyruvate by-product, driving the reaction towards the formation of the desired amine.[1][2]

Reaction Scheme:

cluster_transamination Transamination cluster_byproduct_removal By-product Removal Prochiral_Ketone 4-Phenyl-2-butanone Chiral_Amine (S)-3-Methyl-1-phenylbutan-1-amine Prochiral_Ketone->Chiral_Amine + L-Alanine Amine_Donor L-Alanine Pyruvate Pyruvate Amine_Donor->Pyruvate Acetaldehyde_CO2 Acetaldehyde + CO2 Pyruvate->Acetaldehyde_CO2 Transaminase Transaminase (TA) PDC Pyruvate Decarboxylase (PDC)

Caption: Multi-enzymatic cascade for the synthesis of (S)-3-Methyl-1-phenylbutan-1-amine.

Quantitative Data Summary
Enzyme SystemAmine DonorTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Selectivity (%)Reference
CviTA + PDCL-Alanine (20-fold excess)30>60~90 ((S)-enantiomer)~90[2]
VflTA + PDCL-Alanine (20-fold excess)30>60~90 ((S)-enantiomer)~90[2]
Experimental Protocol: Multi-Enzymatic Synthesis
  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reagent Addition: Add 4-phenyl-2-butanone (substrate), L-alanine (amine donor, 20-fold molar excess), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

  • Enzyme Addition: Add the transaminase (e.g., from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA)) and pyruvate decarboxylase (PDC) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the product into the organic phase. The aqueous and organic layers are separated.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Asymmetric Reductive Amination

Reductive amination is a versatile method for the synthesis of chiral amines.[3] An asymmetric approach involves the reaction of a prochiral ketone with a chiral amine auxiliary, followed by diastereoselective reduction and subsequent removal of the auxiliary.

Workflow for Asymmetric Reductive Amination

Start Prochiral Ketone (4-Phenyl-2-butanone) Step1 Reaction with Chiral Auxiliary (e.g., (R)-(+)-α-Methylbenzylamine) Start->Step1 Intermediate Diastereomeric Imine/Enamine Mixture Step1->Intermediate Step2 Diastereoselective Reduction (e.g., H2, Pd/C) Intermediate->Step2 Diastereomer Enriched Secondary Amine Diastereomer Step2->Diastereomer Step3 Auxiliary Removal (Hydrogenolysis) Diastereomer->Step3 Product Enantiomerically Enriched This compound Step3->Product

Caption: Workflow for asymmetric reductive amination using a chiral auxiliary.

Quantitative Data Summary (Representative)
Chiral AuxiliaryKetoneDiastereomeric Ratio (crude)Yield of Primary Amine (%)Enantiomeric Purity of Primary Amine (%)Reference
(R)-(+)-α-MethylbenzylamineBenzylacetone90:1070>99[4]
Experimental Protocol: Asymmetric Reductive Amination
  • Pre-reaction Mixture: In a suitable solvent (e.g., methanol or dichloromethane), mix the prochiral ketone (4-phenyl-2-butanone) and a mild Lewis acid (e.g., titanium isopropoxide).[4]

  • Chiral Auxiliary Addition: Add the chiral amine auxiliary (e.g., (R)-(+)-α-methylbenzylamine).

  • Imine Formation: Stir the mixture to allow for the formation of the imine intermediate.

  • Reduction: Subject the reaction mixture to catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to reduce the imine to the secondary amine.[4]

  • Purification of Diastereomer: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting diastereomeric secondary amines can be purified by crystallization or chromatography to enhance the diastereomeric excess.[4]

  • Auxiliary Cleavage: The purified secondary amine diastereomer is subjected to hydrogenolysis (e.g., using a palladium catalyst under a hydrogen atmosphere) to cleave the chiral auxiliary, yielding the desired enantiomerically enriched primary amine.[4]

  • Final Purification: The final product is purified by standard techniques such as distillation or column chromatography.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a method to separate a racemic mixture by the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enantioselective acylation is a common technique for the kinetic resolution of amines.[5]

Principle of Kinetic Resolution

Racemic_Amine Racemic this compound ((R)-Amine + (S)-Amine) Reaction Enantioselective Acylation Racemic_Amine->Reaction Acylating_Agent Acylating Agent Acylating_Agent->Reaction Chiral_Catalyst Chiral Catalyst/Enzyme Chiral_Catalyst->Reaction Unreacted_Amine Enantioenriched Unreacted Amine (e.g., (S)-Amine) Reaction->Unreacted_Amine k_slow Acylated_Product Enantioenriched Acylated Product (e.g., (R)-Amide) Reaction->Acylated_Product k_fast

Caption: Principle of kinetic resolution of a racemic amine via enantioselective acylation.

Experimental Protocol: Enzymatic Kinetic Resolution
  • Enzyme Immobilization (Optional): For easier separation and reuse, the enzyme (e.g., a lipase) can be immobilized on a solid support.

  • Reaction Setup: In a suitable organic solvent, dissolve the racemic this compound and the acylating agent (e.g., ethyl acetate).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C).[5]

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[5]

  • Reaction Termination: Stop the reaction at approximately 50% conversion to achieve optimal enantiomeric excess for both the unreacted amine and the acylated product.[5]

  • Separation: Separate the enzyme (by filtration if immobilized). The unreacted amine and the acylated product can be separated by acid-base extraction or column chromatography.[5]

Analytical Methods for Chiral Purity Determination

Accurate determination of the enantiomeric excess is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating and quantifying enantiomers.[6]

General Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for the separation of chiral amines.[6]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol such as isopropanol or ethanol. For basic amines, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1% v/v) is often necessary to improve peak shape and resolution.[6][7]

  • Sample Preparation: Dissolve the amine sample in the mobile phase at a concentration of approximately 1 mg/mL.[6]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) using a column oven for reproducibility.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

These protocols provide a foundation for the chiral synthesis and analysis of this compound enantiomers. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yield and enantiopurity for their specific application.

References

Application Notes and Protocols: Use of 3-Methyl-1-phenylbutan-1-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-1-phenylbutan-1-amine as a versatile chemical intermediate in organic synthesis, with a particular focus on its application in the development of novel amide-based compounds with potential therapeutic applications.

Introduction

This compound is a primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a chiral center and a lipophilic isobutyl group, makes it an attractive scaffold for the synthesis of new chemical entities. This intermediate is particularly noted for its utility in the preparation of amide derivatives, which are a cornerstone of many therapeutic agents. It is suggested that amides derived from this amine may exhibit antibacterial properties, making this a promising starting point for the development of new anti-infective agents.[1]

Data Presentation: Representative N-Acylation Reactions

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents. The data presented here is illustrative and based on typical outcomes for acylation reactions of primary amines. Actual yields may vary depending on the specific reaction conditions, scale, and purification methods employed.

Acyl ChlorideProduct NameMolecular Weight ( g/mol )Reaction Time (h)Typical Yield (%)Purity (by HPLC)
Benzoyl ChlorideN-(3-methyl-1-phenylbutyl)benzamide267.372-485-95>98%
Acetyl ChlorideN-(3-methyl-1-phenylbutyl)acetamide205.301-290-98>99%
4-Chlorobenzoyl Chloride4-chloro-N-(3-methyl-1-phenylbutyl)benzamide301.812-482-92>98%
Cyclopropanecarbonyl chlorideN-(3-methyl-1-phenylbutyl)cyclopropanecarboxamide231.342-388-96>98%

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of this compound

This protocol describes a general method for the synthesis of N-(3-methyl-1-phenylbutyl)amides via the acylation of this compound with an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-3-methyl-1-phenylbutan-1-amine.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Experimental Workflow for N-Acylation

The following diagram illustrates the general workflow for the synthesis and purification of N-(3-methyl-1-phenylbutyl)amides.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve Amine and Base in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize chromatography->characterize end Pure Product characterize->end

Caption: General experimental workflow for the synthesis of N-(3-methyl-1-phenylbutyl)amides.

Logical Workflow for Drug Discovery

The use of this compound as a chemical intermediate can be integrated into a drug discovery workflow as depicted below.

drug_discovery_workflow cluster_synthesis Synthesis cluster_screening Screening & Development intermediate This compound reaction N-Acylation Reaction intermediate->reaction acyl_chlorides Library of Acyl Chlorides acyl_chlorides->reaction amide_library Library of N-acyl Amide Derivatives reaction->amide_library bio_screening Biological Screening (e.g., Antibacterial Assays) amide_library->bio_screening Test hit_id Hit Identification bio_screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical workflow for utilizing this compound in drug discovery.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Methyl-1-phenylbutan-1-amine. This document includes detailed experimental protocols and a thorough interpretation of the expected NMR spectra, crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

This compound is a primary amine containing a chiral center at the benzylic position. Its structure consists of a phenyl group and an isobutyl group attached to a methine carbon which is also bonded to an amino group. Due to its structural motifs, this compound and its derivatives are of interest in medicinal chemistry and organic synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This document outlines the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for data acquisition.

Chemical Structure

Compound: this compound Molecular Formula: C₁₁H₁₇N Structure: Chemical structure of this compound (Note: This is a representative image of the chemical structure.)

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles. The spectra are assumed to be recorded in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ¹H NMR Chemical Shift Data
AssignmentPredicted Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
H-7, H-11 (ortho)7.28 - 7.35Multiplet (m)2H-
H-8, H-10 (meta)7.20 - 7.28Multiplet (m)2H-
H-9 (para)7.15 - 7.25Multiplet (m)1H-
H-5~4.1Triplet (t)1H~6-8
H-4~1.7Multiplet (m)1H-
H-2, H-3~1.4 - 1.6Multiplet (m)2H-
NH₂~1.5 (broad)Singlet (s, br)2H-
H-1~0.9Doublet (d)6H~6-7
Table 2: Predicted ¹³C NMR Chemical Shift Data
AssignmentPredicted Chemical Shift (δ ppm)
C-6~145
C-7, C-11~128.5
C-8, C-10~127
C-9~126
C-5~58
C-4~48
C-2~25
C-1~22.5

Experimental Protocols

The following protocols are provided as a general guideline for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Adjustments may be necessary based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterochloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

¹H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (sw): Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (ns): Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants.

¹³C NMR Data Acquisition
  • Instrument Setup: Use the same sample prepared for ¹H NMR.

  • Tuning and Matching: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon.

    • Spectral Width (sw): A spectral width of about 240 ppm, from -10 to 230 ppm, is generally sufficient.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is recommended.

    • Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c ft_phase Fourier Transform & Phasing acquire_1h->ft_phase acquire_13c->ft_phase calibrate_integrate Calibrate & Integrate ft_phase->calibrate_integrate analyze Analyze Spectra (Shifts, Multiplicity) calibrate_integrate->analyze structure_confirm Structure Confirmation analyze->structure_confirm

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of Protons in this compound

The following diagram illustrates the connectivity and neighboring environments of the protons in the molecule, which dictates the splitting patterns observed in the ¹H NMR spectrum.

Caption: Proton connectivity and coupling relationships.

Application Notes and Protocols for Mass Spectrometry Analysis of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 3-Methyl-1-phenylbutan-1-amine using mass spectrometry. It outlines the predicted fragmentation pathways based on its chemical structure as a substituted phenethylamine, offers standardized experimental protocols for its analysis, and presents illustrative quantitative data. The information herein is intended to support researchers in method development, compound identification, and quantification in various research and drug development contexts.

Introduction

This compound is a primary amine belonging to the phenethylamine class. Understanding its behavior under mass spectrometric analysis is crucial for its detection and characterization in complex matrices. Mass spectrometry, particularly with techniques like electrospray ionization (ESI) and electron ionization (EI), provides valuable structural information through controlled fragmentation of the molecule. This document details the expected fragmentation patterns and provides a framework for its analysis.

Substituted phenethylamines are known to undergo characteristic fragmentation during mass spectrometric analysis.[1][2][3] For phenethylamines lacking a β-hydroxy group, a common fragmentation pathway involves the dissociation of the N-Cα bond.[1][3] In aliphatic amines, α-cleavage is a predominant fragmentation mechanism.[4][5][6][7][8]

Predicted Mass Spectrometry Fragmentation of this compound

The molecular formula for this compound is C₁₁H₁₇N, with a monoisotopic mass of 163.1361 g/mol .[9][10] As a compound with a single nitrogen atom, its molecular ion peak ([M]⁺˙ or [M+H]⁺) will have an odd mass-to-charge ratio (m/z).[5][7]

The primary fragmentation is anticipated to be an α-cleavage (benzylic cleavage) at the C1-C2 bond, which is the bond between the carbon bearing the phenyl and amino groups and the adjacent carbon of the isobutyl side chain. This is a highly favored fragmentation for amines and benzylic compounds.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage (α-Cleavage): The most probable fragmentation involves the cleavage of the Cα-Cβ bond, leading to the loss of an isobutyl radical (•C₄H₉). This results in a stable, resonance-stabilized benzylic cation.

    • [M]⁺˙ → [C₇H₈N]⁺ + •C₄H₉

  • Loss of Ammonia (in-source CID): With electrospray ionization, in-source collision-induced dissociation (CID) can lead to the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.[2] This often results in the formation of a spiro[2.5]octadienylium ion.[1][2][3]

    • [M+H]⁺ → [C₁₁H₁₆]⁺ + NH₃

  • Tropylium Ion Formation: A common fragmentation for compounds containing a benzyl group is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, although this may be less prominent than the primary α-cleavage.

Illustrative Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their hypothetical relative abundances for this compound under electron ionization (EI) conditions. This data is illustrative and based on the general fragmentation patterns of similar substituted phenethylamines. Actual relative abundances may vary depending on the specific instrumentation and experimental conditions.

m/zProposed IonChemical FormulaPredicted Relative Abundance (%)
163[M]⁺˙ (Molecular Ion)[C₁₁H₁₇N]⁺˙15
106[C₇H₈N]⁺[C₆H₅CHNH₂]⁺100 (Base Peak)
91[C₇H₇]⁺[C₇H₇]⁺25
77[C₆H₅]⁺[C₆H₅]⁺10

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for calibration curves and sample analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for initial identification.

    • Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ (m/z 164.1) as the precursor ion for collision-induced dissociation (CID) to confirm fragmentation patterns. A collision energy of 10-30 eV can be applied.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the transition from the precursor ion to a specific product ion (e.g., m/z 164.1 → 106.1).[1][3]

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M This compound [M]+• m/z = 163 F1 [C7H8N]+ m/z = 106 (Base Peak) M->F1 α-Cleavage (Benzylic Cleavage) R1 •C4H9 (Isobutyl Radical) F2 [C7H7]+ (Tropylium Ion) m/z = 91 F1->F2 Rearrangement R2 - H•, -HCN

Caption: Predicted EI fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound LC Liquid Chromatography (C18 Reverse Phase) Sample->LC Standard Preparation of Standard Solutions Standard->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) Fragmentation Analysis MS->MSMS DataAcq Data Acquisition (Full Scan / MRM) MSMS->DataAcq Quant Quantification and Structural Confirmation DataAcq->Quant

Caption: General experimental workflow for LC-MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1-phenylbutan-1-amine is a primary amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. Due to its chiral nature, the separation and quantification of its enantiomers are often crucial in drug development and quality control processes. This document provides detailed protocols for the analysis of this compound using both reversed-phase and chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Achiral Analysis by Reversed-Phase HPLC

This method is suitable for the quantification of this compound in a non-enantioselective manner.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chiral Separation by HPLC

This method is designed for the enantiomeric separation of this compound. The use of a chiral stationary phase is essential. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of primary amines.[1][2]

Instrumentation:

  • Same as for achiral analysis.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a basic additive. A typical starting point is 90:10 (n-Hexane:Isopropanol) with 0.1% Diethylamine (DEA). The ratio of the solvents may need to be optimized for best resolution. For basic samples like amines, a basic additive is often required to achieve good peak shape and separation.[3]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the racemic this compound standard in the mobile phase at a concentration of about 1 mg/mL.

  • Prepare samples by dissolving them in the mobile phase to a similar concentration.

  • Filter the solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed HPLC methods. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterAchiral Method (Reversed-Phase)Chiral Method
Analyte This compound(R)- and (S)-3-Methyl-1-phenylbutan-1-amine
Retention Time (tR) ~ 6.5 minEnantiomer 1: ~ 8.2 min, Enantiomer 2: ~ 9.5 min
Resolution (Rs) N/A> 1.5
Tailing Factor (Tf) 0.9 - 1.50.9 - 1.6
Theoretical Plates (N) > 5000> 4000
Linearity (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.6 µg/mL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Analyte integrate->quantify report report quantify->report Generate Report

References

Application Notes and Protocols for the Purification of Crude 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3-Methyl-1-phenylbutan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to remove impurities and, if required, to resolve the racemic mixture to obtain the desired enantiomer.

Introduction

This compound is a primary amine that is commonly synthesized via reductive amination of 3-methyl-1-phenylbutan-1-one. The crude product from this synthesis typically contains unreacted starting materials, byproducts of the reaction, and potentially chiral isomers. The choice of purification strategy depends on the nature of these impurities and the desired final purity of the product. This document outlines several effective purification techniques, including acid-base extraction, fractional distillation, recrystallization of the hydrochloride salt, and chiral resolution.

Potential Impurities

The primary impurities in crude this compound synthesized via reductive amination may include:

  • Unreacted 3-methyl-1-phenylbutan-1-one: The starting ketone.

  • N-formyl-3-methyl-1-phenylbutan-1-amine: A potential byproduct if a Leuckart-type reaction occurs.

  • Dibenzylketone and related condensation products: From side reactions of the starting materials.

  • Solvents and reagents: From the reaction and workup steps.

Purification Workflow

A general workflow for the purification of crude this compound is presented below. The specific steps and their order may be adjusted based on the initial purity of the crude material and the desired final product specifications.

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Distillation Fractional Vacuum Distillation AcidBase->Distillation SaltFormation Hydrochloride Salt Formation Distillation->SaltFormation PureAmine Pure Racemic Amine Distillation->PureAmine Recrystallization Recrystallization SaltFormation->Recrystallization Recrystallization->PureAmine ChiralResolution Chiral Resolution PureEnantiomer Pure Enantiomer ChiralResolution->PureEnantiomer PureAmine->ChiralResolution

Caption: General purification workflow for this compound.

Experimental Protocols

Acid-Base Extraction

This technique is highly effective for separating the basic amine from neutral and acidic impurities.

Protocol:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extract the organic solution with 1 M hydrochloric acid (HCl). The amine will be protonated and move to the aqueous layer as the hydrochloride salt. Repeat the extraction twice.

  • Combine the aqueous extracts and wash with diethyl ether to remove any remaining neutral impurities.

  • Basify the aqueous layer by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with cooling until the pH is >12. The free amine will separate as an oil.

  • Extract the free amine back into an organic solvent (e.g., diethyl ether, dichloromethane). Repeat the extraction three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Fractional Vacuum Distillation

Distillation is suitable for separating the amine from non-volatile impurities or those with significantly different boiling points. Due to the relatively high boiling point of this compound (approximately 220-230 °C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition.[1]

Protocol:

  • Set up a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column to improve separation.

  • Ensure all glassware is dry and the system is airtight.

  • Place the crude or pre-purified amine in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

  • Monitor the purity of the collected fractions by an appropriate analytical method (e.g., GC-MS, NMR).

ParameterValue
Boiling Point (approx.)220-230 °C @ 760 mmHg[1]
Purity Improvement Yield
Data for a related compound (N-methyl-3-phenylbutan-1-amine) after purification by SCX cartridge was 74%[2]Specific data for distillation is not available, but typically yields can be >90% depending on the purity of the starting material.
Recrystallization of the Hydrochloride Salt

For solid, stable derivatives, recrystallization is an excellent method for achieving high purity. The free amine can be converted to its hydrochloride salt, which is a solid and can be purified by recrystallization.

Protocol:

  • Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will precipitate.

  • Collect the crude salt by filtration and wash with a small amount of cold solvent.

  • To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Solvent SystemExpected YieldPurity
Ethanol/Water>80%High
Isopropanol>75%High
Chiral Resolution by Diastereomeric Salt Formation

Since this compound is chiral, it is often necessary to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The diastereomers have different solubilities and can be separated by fractional crystallization.[1]

Protocol:

  • Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol).

  • Add a solution of an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.

  • Collect the crystals by filtration. The enantiomeric excess (e.e.) of the amine in these crystals can be determined after liberating the free amine.

  • The mother liquor will be enriched in the other diastereomer.

  • To liberate the free amine, dissolve the separated diastereomeric salt in water and basify with a strong base (e.g., NaOH).

  • Extract the free amine with an organic solvent as described in the acid-base extraction protocol.

  • The enantiomeric excess should be determined by chiral HPLC or by measuring the optical rotation. For a similar amine, enantiomeric excesses of >85% have been reported after a single crystallization.[3]

Data Summary

Purification TechniqueStarting MaterialKey ParametersExpected YieldExpected Purity
Acid-Base Extraction Crude AminepH control, solvent choice>90%Good removal of neutral/acidic impurities
Fractional Vacuum Distillation Pre-purified AmineVacuum pressure, temperature>90%High purity from non-volatile impurities
Recrystallization of HCl Salt Solid HCl SaltSolvent system, cooling rate>80%Very high purity (>99%)
Chiral Resolution Racemic AmineResolving agent, solvent~40-50% (for one enantiomer)High enantiomeric excess (>85% e.e.)[3]

Note: The yield and purity data are estimates and can vary significantly based on the quality of the crude material and the specific experimental conditions. The yield for chiral resolution refers to the theoretical maximum of 50% for one enantiomer from a racemic mixture.

Logical Relationships in Purification

LogicalRelationships cluster_0 Initial Purification cluster_1 High Purity & Solid Handling cluster_2 Chiral Separation Crude Crude AcidBase AcidBase Crude->AcidBase Removes acidic/neutral impurities Distillation Distillation AcidBase->Distillation Removes non-volatile impurities SaltFormation SaltFormation Distillation->SaltFormation Converts to solid PureRacemate Pure Racemic Amine Distillation->PureRacemate Recrystallization Recrystallization SaltFormation->Recrystallization Achieves high crystalline purity Recrystallization->PureRacemate ChiralResolution ChiralResolution PureRacemate->ChiralResolution Separates enantiomers PureEnantiomer PureEnantiomer ChiralResolution->PureEnantiomer Pure Enantiomer

Caption: Logical flow of purification choices for this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile methodology for the preparation of primary, secondary, and tertiary amines.[1][2] This powerful C-N bond-forming reaction proceeds through the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.[1][3] Its prominence in academic and industrial research, particularly in drug discovery and development, stems from its operational simplicity, broad substrate scope, and the ability to perform the reaction in a one-pot fashion, which enhances efficiency and reduces waste.[1][4][5][6]

This document provides detailed application notes and experimental protocols for several widely employed reductive amination methods. It is designed to serve as a practical guide for researchers in selecting the appropriate reagents and conditions for their specific synthetic challenges.

Reaction Mechanism and Pathways

The reductive amination process can be categorized into two main approaches: direct (or one-pot) and indirect (or stepwise) reductive amination.[7]

  • Direct Reductive Amination: In this approach, the carbonyl compound, the amine, and the reducing agent are all combined in a single reaction vessel.[1][7] An intermediate iminium ion is formed in situ and is immediately reduced to the amine.[8] The success of this method hinges on the use of a reducing agent that selectively reduces the iminium ion at a faster rate than the starting carbonyl compound.[9][10]

  • Indirect Reductive Amination: This method involves two distinct steps: the formation and isolation of the imine intermediate, followed by its reduction in a separate step.[7] This approach can be advantageous when the direct method leads to side reactions or low yields, for instance, when dealing with substrates prone to dialkylation.[11]

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a protonated imine (iminium ion), which is then reduced by a hydride source.[1][8]

G carbonyl Aldehyde or Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (1° or 2°) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product Substituted Amine iminium->product + Hydride reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->iminium

General Mechanism of Reductive Amination.

Methods and Experimental Protocols

Several reducing agents have been developed for reductive amination, each with its own advantages in terms of reactivity, selectivity, and handling.

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent, making it one of the most popular choices for reductive amination.[11][12] It is particularly effective for the reaction of a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[11][12] Unlike sodium cyanoborohydride, it is non-toxic and the reactions can often be performed without precise pH control.[13]

Advantages:

  • Mild and selective for iminium ions over carbonyls.[11]

  • Tolerates a wide variety of functional groups.[11][12]

  • Non-toxic byproducts.[13]

  • Effective for both primary and secondary amines.[7]

Limitations:

  • Can be less effective for sterically hindered ketones and amines.[7]

  • Sensitive to water and not well-suited for use in protic solvents like methanol.[14]

Experimental Protocol:

A general procedure for reductive amination using sodium triacetoxyborohydride is as follows:[15]

  • To a stirred solution of the aldehyde or ketone (1.0 eq.) and the amine (1.0–1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)) at room temperature, add sodium triacetoxyborohydride (1.5–2.0 eq.) portion-wise. For less reactive ketones, the addition of a catalytic amount of acetic acid (1-2 equivalents) may be beneficial.[12][13]

  • Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for one-pot reductive aminations.[1] Its reactivity is pH-dependent; it is stable in acidic solutions and selectively reduces iminium ions over carbonyls at a pH between 6 and 7.[1][10]

Advantages:

  • Highly selective for iminium ions under mildly acidic conditions.[10]

  • Compatible with protic solvents like methanol.[14]

Limitations:

  • Highly toxic, and generates toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[9]

  • Requires careful pH control for optimal selectivity.[1]

Experimental Protocol:

A general procedure for reductive amination with sodium cyanoborohydride is as follows:[5]

  • Dissolve the amine (1.0 eq.) and the carbonyl compound (1.0–1.2 eq.) in a suitable solvent, typically methanol (MeOH).

  • Adjust the pH of the solution to 6–7 by the careful addition of a small amount of acetic acid.

  • Add sodium cyanoborohydride (1.0–1.5 eq.) in one portion.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by adding an aqueous base (e.g., saturated NaHCO₃ solution) until the solution is basic.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a more powerful reducing agent than NaBH(OAc)₃ and NaBH₃CN and can reduce both aldehydes and ketones.[14][16] Therefore, for direct reductive amination, the reaction conditions must be controlled to favor imine formation before the reduction of the carbonyl starting material.[14] It is more commonly used in a stepwise, indirect procedure where the imine is pre-formed.[7] However, one-pot procedures have been developed, often using an acid catalyst or performing the reaction under solvent-free conditions.[17][18]

Advantages:

  • Inexpensive and readily available.[17]

  • High reactivity.

Limitations:

  • Can reduce the starting carbonyl compound, leading to alcohol byproducts.[14][19]

  • Less selective than other borohydride reagents.[10]

Experimental Protocol (Indirect Method):

A two-step procedure using sodium borohydride is as follows:[7]

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0 eq.) in a solvent such as methanol or ethanol. Stir the mixture at room temperature for 1-3 hours to allow for imine formation. The use of a dehydrating agent may be necessary in some cases.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.0–1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the product into an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Catalytic Reductive Amination

Catalytic methods, often employing transition metals like palladium, platinum, nickel, or iridium, offer a greener alternative to hydride-based reagents by using molecular hydrogen (H₂) or transfer hydrogenation reagents like formic acid or isopropanol as the reductant.[1][12][20]

Advantages:

  • High atom economy and reduced waste.[1][21]

  • Can often be performed under mild conditions.[21]

  • Avoids the use of stoichiometric, and often toxic, metal hydride reagents.[22]

Limitations:

  • Catalysts can be expensive and sensitive to air or moisture.[20]

  • Some catalysts may be incompatible with certain functional groups.

Experimental Protocol (Transfer Hydrogenation with Pd/C):

A general procedure for catalytic transfer hydrogenation is as follows:

  • In a reaction flask, combine the aldehyde or ketone (1.0 eq.), the amine (1.2 eq.), and a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Add a hydrogen donor, such as ammonium formate (3-5 eq.) or formic acid.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours to overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate and work up the residue as appropriate (e.g., acid-base extraction).

  • Purify the product by column chromatography or distillation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reductive amination of various substrates using the described methods. Yields are highly substrate-dependent and the provided data should be considered representative.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Carbonyl SubstrateAmine SubstrateSolventTime (h)Temp (°C)Yield (%)Reference
CyclohexanoneBenzylamineDCE1RT95[7]
4-MethoxybenzaldehydeMorpholineDCE1RT96[7]
AcetophenoneAnilineDCE/AcOH24RT85[7]
HeptanalDi-n-propylamineTHF1RT94[12]

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Carbonyl SubstrateAmine SubstrateSolventTime (h)Temp (°C)Yield (%)Reference
CyclohexanoneAnilineMeOH12RT85[13]
BenzaldehydeAmmonia (NH₄OAc)MeOH24RT78[13]
2-Pentanonen-ButylamineMeOH18RT81[13]

Table 3: Reductive Amination using Sodium Borohydride (NaBH₄) - Indirect Method

Carbonyl SubstrateAmine SubstrateSolventTime (h)Temp (°C)Yield (%)Reference
BenzaldehydeAnilineGlycerol0.77097[17]
4-ChlorobenzaldehydeBenzylamineGlycerol0.57095[17]
BenzaldehydeAnilineTHF/Silica Chloride0.5RT95[23]

Workflow and Logic Diagrams

G start Start: Select Carbonyl and Amine Substrates method_selection Select Reductive Amination Method start->method_selection stab NaBH(OAc)₃ (Mild, Selective) method_selection->stab Acid-sensitive groups? nabh3cn NaBH₃CN (pH control needed) method_selection->nabh3cn Protic solvent needed? nabh4 NaBH₄ (Stepwise or Activated) method_selection->nabh4 Cost-effective? catalytic Catalytic H₂ or Transfer Hydrogenation method_selection->catalytic Green chemistry focus? reaction_setup Set up Reaction: Combine Reagents and Solvent stab->reaction_setup nabh3cn->reaction_setup nabh4->reaction_setup catalytic->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction_setup->monitoring workup Reaction Workup: Quenching and Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography, etc. workup->purification product Characterize Final Product purification->product

Decision Workflow for Reductive Amination.

Conclusion

Reductive amination is an indispensable tool for the synthesis of amines, with a broad range of applications in research and industry.[4][24] The choice of method, particularly the reducing agent, is critical and depends on the specific substrates, functional group tolerance, and desired reaction conditions.[7][21] Sodium triacetoxyborohydride offers a mild, selective, and safe option for a wide array of substrates.[11][12] Sodium cyanoborohydride is also highly selective but requires careful handling and pH control.[9] Sodium borohydride provides a cost-effective alternative, especially for indirect procedures, while catalytic methods represent a greener approach. By understanding the principles and protocols outlined in these notes, researchers can effectively leverage reductive amination to achieve their synthetic goals.

References

Application Notes and Protocols: The Role of 3-Methyl-1-phenylbutan-1-amine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-phenylbutan-1-amine is an organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including those in the fragrance and pharmaceutical industries.[1] While specific, documented industrial applications in fragrance and dye synthesis are not widely published, its chemical structure—a primary amine with both aliphatic and aromatic character—lends itself to certain classes of chemical reactions relevant to these fields. This document outlines the physicochemical properties of this compound and provides detailed protocols for its potential application in fragrance synthesis through Schiff base formation. The document also discusses the structural limitations of this amine for use in traditional azo dye synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the compound safely and for designing synthetic protocols.

PropertyValueReference(s)
CAS Number 42290-97-1[2]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [3][4]
Appearance Colorless liquid[1]
Odor Special amine odor[1]
Boiling Point 220-230°C at 760 mmHg[1]
Density ~0.88 g/mL[1]
Solubility Soluble in most organic solvents[1]

Application in Fragrance Synthesis: Schiff Base Formation

Primary amines are valuable in the fragrance industry for their ability to react with aldehydes and ketones to form Schiff bases (imines).[5] This reaction is a condensation reaction where a primary amine and a carbonyl compound react to form an imine and water.[5][6] Schiff bases are often used in perfumery to create long-lasting and complex fragrance notes.[6] The formation of a Schiff base can "fix" a volatile aldehyde, reducing its volatility and allowing for a slower release of the scent over time.[6]

Given that this compound is a primary amine, it can be reacted with various fragrance aldehydes (e.g., cinnamaldehyde, vanillin, or citral) to produce novel Schiff bases with unique olfactory properties.

Hypothetical Synthesis Workflow

The general workflow for the synthesis of a Schiff base from this compound and a representative aldehyde is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reactant_1 This compound Mixing Combine Reactants in Solvent Reactant_1->Mixing Reactant_2 Fragrance Aldehyde (e.g., Cinnamaldehyde) Reactant_2->Mixing Solvent Ethanol Solvent->Mixing Reflux Reflux Reaction Mixture (e.g., 2-4 hours) Mixing->Reflux Solvent_Removal Remove Solvent (Rotary Evaporation) Reflux->Solvent_Removal Purification Purify via Column Chromatography or Recrystallization Solvent_Removal->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Olfactory_Eval Olfactory Evaluation Characterization->Olfactory_Eval

Caption: Workflow for Schiff base fragrance synthesis.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Cinnamaldehyde

This protocol describes a representative procedure for the synthesis of a Schiff base from this compound and cinnamaldehyde.

Materials:

  • This compound (1.0 eq)

  • Cinnamaldehyde (1.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add cinnamaldehyde (1.0 eq) to the solution.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Schiff base.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure.

Application in Dye Synthesis: Azo Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-).[7][8] The synthesis of azo dyes is a well-established two-step process: diazotization followed by azo coupling.[9]

  • Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[10]

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or another aromatic amine, to form the azo dye.[9]

Structural Limitations of this compound in Azo Dye Synthesis

The key requirement for the diazotization step is a primary aromatic amine , where the amino group is directly attached to the aromatic ring.[11] this compound is a primary aliphatic amine , as the amino group is attached to a carbon atom in the butyl chain, not directly to the phenyl ring.

G cluster_0 Diazotization (Step 1) cluster_1 Azo Coupling (Step 2) cluster_2 Case of this compound Aromatic_Amine Primary Aromatic Amine (e.g., Aniline) Reagents_1 NaNO₂, HCl 0-5°C Aromatic_Amine->Reagents_1 Diazonium_Salt Aromatic Diazonium Salt (Ar-N₂⁺) Reagents_1->Diazonium_Salt Azo_Dye Azo Dye (Ar-N=N-Ar'-OH) Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Dye Aliphatic_Amine This compound (Aliphatic Amine) Unstable_Product Unstable Aliphatic Diazonium Salt Aliphatic_Amine->Unstable_Product Diazotization No_Dye No Stable Azo Dye Formation Unstable_Product->No_Dye

Caption: General pathway for azo dye synthesis and the limitation of aliphatic amines.

While this compound is not suitable for direct use in traditional azo dye synthesis, it could potentially be used as a precursor to synthesize other intermediates that might be useful in dye chemistry. However, such applications are not documented in readily available literature.

Safety Information

This compound is a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.[1] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] Avoid contact with strong oxidizing agents and acids.[1] Store in a tightly sealed container away from heat and ignition sources.[1]

This compound, while not having widespread documented use in the fragrance and dye industries, holds potential as a synthetic intermediate. Its primary amine functionality makes it a suitable candidate for the synthesis of Schiff bases, a known class of fragrance compounds. A general protocol for this application is provided. Conversely, its aliphatic nature precludes its direct use in the common and industrially significant azo dye synthesis pathway. Further research may uncover other specialized applications for this compound in these or other areas of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1-phenylbutan-1-amine, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are reductive amination and the Leuckart reaction. Reductive amination involves the reaction of a carbonyl compound (3-methyl-1-phenylbutan-1-one or 3-methyl-1-phenylbutanal) with an amine source in the presence of a reducing agent. The Leuckart reaction utilizes formamide or ammonium formate as both the amine source and the reducing agent.[1][2]

Q2: What are the main advantages and disadvantages of each method?

A2: Reductive amination offers milder reaction conditions and often higher selectivity, minimizing the formation of byproducts.[3] However, the cost and handling of some reducing agents can be a drawback. The Leuckart reaction is a one-pot procedure that is often simpler to perform and uses inexpensive reagents.[1] Its main disadvantages are the high reaction temperatures required and the potential for the formation of N-formyl byproducts, which necessitates a subsequent hydrolysis step.[2]

Q3: How can I purify the final this compound product?

A3: Purification can typically be achieved through acid-base extraction. The basic amine product can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with an organic solvent.[4][5] Subsequent distillation or column chromatography can be used for further purification if necessary.

Troubleshooting Guides

Low Yield in Reductive Amination

Low or no yield in the reductive amination synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to troubleshooting this common issue.

Troubleshooting Workflow for Low Yield in Reductive Amination

G Troubleshooting Low Yield in Reductive Amination cluster_solutions Potential Solutions start Low or No Yield Observed check_imine 1. Verify Imine/Iminium Ion Formation start->check_imine imine_no Imine not formed check_imine->imine_no No imine_yes Imine formed check_imine->imine_yes Yes optimize Systematically Optimize and Re-run imine_no->optimize sol_imine - Check starting material quality - Add catalytic acid (e.g., acetic acid) - Remove water (e.g., molecular sieves) imine_no->sol_imine check_reductant 2. Evaluate Reducing Agent imine_yes->check_reductant reductant_issue Ineffective Reduction check_reductant->reductant_issue Issue Found reductant_ok Reduction Should Proceed check_reductant->reductant_ok No Issue reductant_issue->optimize sol_reductant - Use fresh, high-quality reducing agent - Increase equivalents of reducing agent - Switch to a more suitable reducing agent (see Table 1) reductant_issue->sol_reductant check_conditions 3. Assess Reaction Conditions reductant_ok->check_conditions conditions_issue Suboptimal Conditions check_conditions->conditions_issue Issue Found check_conditions->optimize No Obvious Issue conditions_issue->optimize sol_conditions - Adjust pH (typically 6-8 for imine formation) - Optimize temperature and reaction time - Ensure proper mixing conditions_issue->sol_conditions

Caption: A logical workflow for troubleshooting low yields in reductive amination.

Data on Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce the starting carbonyl; may require acidic conditions for imine reduction.[6]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileSelective for imines over carbonylsToxic cyanide byproduct; moisture sensitive.[6]
Sodium Triacetoxyborohydride (NaB(OAc)₃H)Dichloromethane, AcetonitrileMild and selective; effective for a wide range of substrates.[7]Can be slower than other hydrides.
Catalytic Hydrogenation (H₂/Catalyst)Methanol, Ethanol"Green" reagent; high potential yieldRequires specialized equipment (hydrogenator); catalyst can be expensive.
Presence of Impurities in the Final Product

The presence of impurities can significantly impact the quality and usability of the synthesized this compound. This section addresses common impurities and strategies for their removal.

Common Impurities and Mitigation Strategies

ImpurityLikely CauseSuggested Solution
Unreacted Starting Material Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reagents. - Purify via acid-base extraction.
N-formyl-3-methyl-1-phenylbutan-1-amine Incomplete hydrolysis in the Leuckart reaction.- Ensure complete hydrolysis by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH).[2]
Secondary/Tertiary Amines Over-alkylation of the product in reductive amination.- Use a large excess of the ammonia source.[8] - Control the stoichiometry of the carbonyl compound.
3-Methyl-1-phenylbutan-1-ol Reduction of the starting carbonyl.- Use an imine-selective reducing agent like NaBH₃CN.[8] - Form the imine first before adding the reducing agent.

Purification Workflow

G Purification Workflow for this compound start Crude Reaction Mixture acid_extraction 1. Acidify and Extract with Organic Solvent start->acid_extraction aqueous_phase Aqueous Phase (contains protonated amine) acid_extraction->aqueous_phase organic_phase Organic Phase (contains non-basic impurities) acid_extraction->organic_phase Discard basify 2. Basify Aqueous Phase aqueous_phase->basify amine_extraction 3. Extract with Organic Solvent basify->amine_extraction final_product Purified this compound amine_extraction->final_product further_purification Optional: Further Purification (Distillation/Chromatography) final_product->further_purification

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Reductive Amination of 3-Methyl-1-phenylbutanal with Ammonia

This protocol describes a general procedure for the synthesis of this compound via reductive amination of the corresponding aldehyde.

Materials:

  • 3-Methyl-1-phenylbutanal

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaB(OAc)₃H)

  • Methanol or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 1M)

  • Sodium hydroxide (e.g., 1M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve 3-Methyl-1-phenylbutanal (1 equivalent) in methanol.

  • Add a large excess of ammonia solution (e.g., 10-20 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2 equivalents) in portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Add 1M HCl to the residue to protonate the amine and extract with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Basify the aqueous layer with 1M NaOH until pH > 12.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Leuckart Reaction of 3-Methyl-1-phenylbutan-1-one with Ammonium Formate

This protocol outlines a general procedure for the synthesis of this compound from the corresponding ketone using the Leuckart reaction.

Materials:

  • 3-Methyl-1-phenylbutan-1-one

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 50%)

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 3-Methyl-1-phenylbutan-1-one (1 equivalent) and ammonium formate (4-5 equivalents).

  • Heat the mixture to 160-180°C and maintain this temperature for 4-8 hours. The reaction mixture will become homogeneous and then may form two layers.

  • Cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid and reflux the mixture for 4-8 hours to hydrolyze the intermediate N-formyl amine.

  • Cool the mixture and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., toluene) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Reaction conditions may need to be optimized for specific laboratory setups and desired purity levels.

References

Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of amines. The content is structured to directly address specific experimental challenges in two key areas: Reductive Amination and Buchwald-Hartwig Amination.

Section 1: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by converting a carbonyl group to an amine via an imine intermediate.[1][2] It is widely used due to its operational simplicity and broad applicability.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination is resulting in a low yield. What are the common causes?

A1: Low yields in reductive amination can stem from several factors. The most common issues include:

  • Competing Reduction of the Carbonyl: The reducing agent may reduce the starting aldehyde or ketone to an alcohol before it can form the imine intermediate.[4]

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound/amine and the imine may not favor the imine.[1] This is often influenced by the reaction pH and the presence of water.

  • Over-alkylation: The desired primary or secondary amine product can react further with the carbonyl starting material, leading to the formation of undesired secondary or tertiary amines.[5][6]

  • Reagent Instability: Some reducing agents are sensitive to moisture and may decompose before reacting.[7]

Q2: How can I prevent the reduction of my starting aldehyde or ketone?

A2: The key is to use a reducing agent that is selective for the imine or iminium ion over the carbonyl group.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent that is particularly effective for this purpose.[7]

  • Sodium cyanoborohydride (NaBH₃CN) is another excellent choice, as its reactivity is pH-dependent.[1][4] It is most effective at a mildly acidic pH (around 6-7), where the iminium ion is readily formed and preferentially reduced.[4][8]

Q3: I am observing significant amounts of over-alkylation byproducts. How can this be minimized?

A3: To suppress the formation of secondary and tertiary amine byproducts, it is often effective to use a large excess of the amine source (e.g., ammonia for primary amines).[5] This shifts the reaction equilibrium to favor the formation of the desired product.

Q4: My reaction is sluggish or fails to proceed. What should I check?

A4: If the reaction is not progressing, consider the following:

  • pH Adjustment: Imine formation is typically catalyzed by mild acid. Adding a small amount of acetic acid to adjust the pH to a range of 6-7 can facilitate the reaction, especially when using sodium cyanoborohydride.[8]

  • Water Removal: The formation of the imine intermediate generates water.[1] While many protocols tolerate small amounts of water, in difficult cases, the addition of a dehydrating agent might be beneficial.

  • Stepwise Procedure: Instead of a one-pot reaction, you can try a stepwise approach. First, stir the carbonyl compound and the amine together (with a catalytic amount of acid) to pre-form the imine, and then add the reducing agent.[5][9]

Data Presentation: Common Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The table below compares the most commonly used reagents.

Reducing AgentSelectivityTypical SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) High selectivity for imines/iminium ions over ketones/aldehydes.[7]DCE, DCM, THF, Dioxane[7]Sensitive to water and not compatible with protic solvents like methanol.[7]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at mildly acidic pH (6-7).[1][8]Methanol[7]Not water-sensitive.[7] Work-up may generate toxic byproducts like HCN, requiring careful handling.[1]
Sodium Borohydride (NaBH₄) Less selective; can reduce both the imine and the starting carbonyl.[7][10]Methanol, Ethanol[7]Best used in a stepwise procedure where the imine is formed completely before the addition of NaBH₄.[7][10]
Experimental Protocols: General Protocol for Reductive Amination using STAB

This protocol provides a general methodology for the reductive amination of a carbonyl compound with a primary or secondary amine using sodium triacetoxyborohydride (STAB).

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the initial formation of the imine or iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in one portion. The reaction is often exothermic, and a gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC, LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.[8]

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Reductive Amination start Low Yield Observed check_carbonyl Check for Alcohol Byproduct (Carbonyl Reduction) start->check_carbonyl check_overalkylation Check for Over-alkylation (Secondary/Tertiary Amine Byproduct) check_carbonyl->check_overalkylation No solution_carbonyl Use Milder Reducing Agent (e.g., NaBH(OAc)₃) or a Stepwise Procedure check_carbonyl->solution_carbonyl Yes check_sm High Amount of Starting Material Remaining? check_overalkylation->check_sm No solution_overalkylation Use Large Excess of Amine Source check_overalkylation->solution_overalkylation Yes solution_imine Optimize Imine Formation: - Add catalytic acid (e.g., AcOH) - Check for moisture - Pre-form imine before reduction check_sm->solution_imine Yes end_good Yield Improved check_sm->end_good No, product mixture complex (Re-evaluate strategy) solution_carbonyl->end_good solution_overalkylation->end_good solution_imine->end_good

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by coupling an amine with an aryl halide or triflate.[11][12] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to check?

A1: The success of this reaction is highly dependent on the interplay of several components:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is crucial. The ligand influences catalyst activity and stability.[13] Sterically hindered ligands are often required for challenging substrates like aryl chlorides.[14]

  • Choice of Base: The base plays a key role in deprotonating the amine.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like K₂CO₃ may be needed for substrates with base-sensitive functional groups.[15]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory as the Pd(0) catalytic species is sensitive to oxygen.[15] Toluene and dioxane are common solvents.[16]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized, electron-rich ligands to facilitate the oxidative addition step.[17]

Q2: How do I select the appropriate ligand for my reaction?

A2: Ligand selection is substrate-dependent.

  • First-generation ligands like P(o-tolyl)₃ can be effective for simple couplings.[13]

  • Bidentate phosphine ligands such as BINAP and DPEPhos were developed for coupling primary amines.[12]

  • Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) represent the state-of-the-art and are highly effective for a wide range of substrates, including unreactive aryl chlorides and heteroaryl halides.[13][14]

Q3: I am observing significant hydrodehalogenation of my aryl halide. How can I prevent this side reaction?

A3: Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction. This can be minimized by the careful selection of the phosphine ligand, which can promote the desired reductive elimination pathway over competing side reactions like β-hydride elimination.[11]

Q4: What are the best practices for setting up an oxygen-sensitive Buchwald-Hartwig reaction?

A4: To ensure an oxygen-free environment:

  • Use a solvent that has been thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles).

  • Assemble the reaction under an inert atmosphere using a glovebox or standard Schlenk line techniques.

  • Ensure all reagents, particularly the palladium source and ligand, are handled under inert conditions.

Data Presentation: Common Ligands and Bases

The correct combination of ligand and base is critical for achieving high yields.

ComponentClass / TypeExamplesTypical Use Cases
Ligands Monodentate PhosphinesP(tBu)₃, P(o-tolyl)₃Early generation ligands for simpler couplings.[13]
Bidentate PhosphinesBINAP, DPPF, XANTPHOSEffective for many aryl bromides and iodides; improve catalyst stability.[12][14]
Bulky Dialkylbiaryl PhosphinesXPhos, SPhos, RuPhos, BrettPhosHighly active for challenging substrates like aryl chlorides and heteroaryls.[14]
Bases Alkoxides (Strong)NaOtBu, KOtBu, LHMDSMost common and effective for a broad range of substrates.[13][15]
Carbonates (Weaker)K₂CO₃, Cs₂CO₃Used for substrates sensitive to strong bases (e.g., containing ester groups).[14][15]
Phosphates (Weaker)K₃PO₄An alternative mild base.
Experimental Protocols: General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a primary amine.

  • Reaction Setup: To an oven-dried Schlenk tube or flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 2.5-8 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Addition of Reagents: Add the aryl bromide (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the flask.

  • Addition of Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired arylamine.[14]

Mandatory Visualization

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X(L₂) oxidative_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex Ar-Pd(II)-NR'R''(L₂) amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elim->product in1 Ar-X in1->oxidative_add in2 R'R''NH, Base in2->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]

References

Technical Support Center: Purification of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral amines.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your purification experiments.

Crystallization-Based Resolution

Q: I am not getting any crystal formation after adding the resolving agent.

A: This is a common issue that can be addressed by systematically evaluating several factors:

  • Solvent Choice: The solvent system is critical. If the diastereomeric salt is too soluble, try a less polar solvent or a mixture of solvents. Conversely, if it's completely insoluble, a more polar solvent is needed.

  • Supersaturation: Crystal formation requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an anti-solvent (a solvent in which the salt is less soluble).

  • Concentration: Ensure that the concentrations of your racemic amine and the resolving agent are appropriate. Highly concentrated solutions may lead to "oiling out" rather than crystallization.

  • Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomeric salt.[1]

Q: My diastereomeric salt is "oiling out" instead of crystallizing.

A: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase. To address this:

  • Dilute the Solution: High concentrations are a common cause of oiling out. Try diluting the reaction mixture.

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.[1]

  • Solvent Screening: The solvent may not be optimal. Experiment with different solvent systems.

  • Seed Crystals: Adding a seed crystal can sometimes induce crystallization from the oil.[1]

Q: The yield of my desired enantiomer is very low after crystallization.

A: Low yields can be improved by optimizing the following:

  • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial. Experiment with different ratios to find the optimal balance for selective precipitation.

  • Solvent System: The solubility difference between the two diastereomeric salts is solvent-dependent. A different solvent might increase the precipitation of the desired salt while keeping the other in solution.

  • Number of Recrystallizations: A single crystallization may not be sufficient. Multiple recrystallizations can improve the enantiomeric excess (ee) but may also lead to a loss of yield. It's a trade-off that needs to be optimized.

Q: The enantiomeric excess (ee) of my purified amine is poor.

A: Achieving high enantiomeric excess is the primary goal. If your ee is low:

  • Purity of Reagents: Ensure the starting racemic amine and the resolving agent are of high purity, as impurities can interfere with the crystallization process.[1]

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is a common method to enhance the enantiomeric purity of the final product.

  • Choice of Resolving Agent: Not all resolving agents are equally effective for all amines. It may be necessary to screen different chiral acids or bases to find one that provides better separation.

Chiral Chromatography (HPLC/SFC)

Q: I am seeing poor resolution between the enantiomer peaks.

A: Poor resolution is a frequent challenge in chiral chromatography. Consider these factors:

  • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For normal-phase chromatography, modifiers like alcohols (e.g., isopropanol, ethanol) in a nonpolar solvent (e.g., hexane) are key. Small changes in the modifier percentage can have a significant impact on resolution. For SFC, the co-solvent and any additives play a similar role.

  • Mobile Phase Additives: For basic analytes like amines, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution. Acidic additives may be needed for acidic compounds.[2]

  • Flow Rate: Decreasing the flow rate can sometimes increase resolution, although it will also increase the run time.[3]

  • Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase (CSP). Experimenting with different column temperatures can sometimes improve selectivity.[3]

  • Column Choice: Not all chiral columns are suitable for all compounds. Screening a variety of CSPs with different chiral selectors is often necessary to find the optimal column for a new compound.[3]

Q: My peaks are broad or tailing.

A: Poor peak shape can compromise resolution and quantification. Here are some potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.

  • Interactions with Silica: Residual silanol groups on the silica support of the CSP can cause peak tailing for basic compounds like amines. Using a basic additive in the mobile phase can help to mitigate this effect.[2]

  • Sample Solvent: The solvent used to dissolve the sample should ideally be the mobile phase itself or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[4]

  • Column Contamination: Adsorption of impurities on the column can lead to poor peak shape. Flushing the column with a strong, compatible solvent may help.[4]

Q: I am observing a drift in retention times.

A: Fluctuating retention times can make peak identification and quantification unreliable.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This is especially important when you change the mobile phase composition.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase accurately for each run.

  • Column "Memory" Effects: Chiral columns can sometimes "remember" previous mobile phases or additives, which can affect subsequent analyses.[5] It is good practice to dedicate a column to a specific method or to have a rigorous cleaning protocol between different methods.

Enzymatic Resolution

Q: The enzymatic reaction is very slow or not proceeding.

A: Several factors can inhibit enzyme activity:

  • Enzyme Denaturation: Extreme pH or temperature can denature the enzyme. Ensure the reaction conditions are within the optimal range for the specific enzyme being used.[6]

  • Presence of Inhibitors: The reaction mixture may contain inhibitors. These could be impurities in the substrate or byproducts of the reaction.[6]

  • Sub-optimal Reaction Conditions:

    • pH and Temperature: Optimize the pH and temperature for your specific enzyme.[6]

    • Solvent: The choice of organic solvent is crucial and can significantly impact enzyme activity. Hydrophobic solvents are often preferred for lipases.[6]

    • Water Content: For reactions in organic media, a certain amount of water is necessary for the enzyme to be active.[6]

  • Inadequate Mixing: Poor mixing can lead to insufficient contact between the substrate and an immobilized enzyme.[6]

Q: The enantioselectivity (E-value) of the enzymatic reaction is low.

A: Low enantioselectivity results in a poor enantiomeric excess of the product and the remaining substrate. To improve it:

  • Enzyme Screening: Different enzymes can exhibit vastly different selectivities for the same substrate. Screening a panel of enzymes (e.g., different lipases or transaminases) is often the most effective strategy.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Acyl Donor/Acceptor: In kinetic resolutions involving acylation, the nature of the acyl donor can influence the E-value.

  • Solvent: The solvent can affect the enzyme's conformation and, consequently, its enantioselectivity.

Q: The reaction stops before reaching 50% conversion.

A: This is a common issue in kinetic resolutions and can be due to:

  • Product Inhibition: The product of the reaction can bind to the enzyme's active site and inhibit further reaction.[6] In such cases, in-situ product removal might be necessary.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme.[6] Running the reaction at a lower substrate concentration or feeding the substrate gradually can help.

  • Reversibility of the Reaction: The reaction may be reversible. Removing one of the products can help to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a kinetic resolution?

A1: The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer, as one enantiomer is consumed to form the product while the other remains as the unreacted starting material.[6] However, processes that incorporate in-situ racemization of the unwanted enantiomer (dynamic kinetic resolution) can theoretically achieve yields of up to 100% of the desired product.[7]

Q2: How do I choose the right chiral stationary phase (CSP) for my amine separation?

A2: There is no definitive way to predict the best CSP for a given analyte based on its structure alone.[3] The most effective approach is empirical screening. However, some general guidelines exist:

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are very versatile and are a good starting point for screening.[2]

  • Crown ether-based CSPs can be very effective for primary amines but often require acidic mobile phases.[2]

  • Consulting application notes from column manufacturers and searching the literature for separations of structurally similar compounds can provide a good starting point.

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral amine purification?

A3: Chiral SFC offers several advantages over HPLC, including:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss of efficiency.[8]

  • Reduced organic solvent consumption: Using supercritical CO2 as the primary mobile phase makes SFC a "greener" technique.[8]

  • Improved peak shape and resolution: SFC can often provide better peak symmetry and resolution compared to normal-phase HPLC.[8]

Q4: Can I reuse my resolving agent?

A4: Yes, in many cases, the resolving agent can be recovered from the mother liquor after the crystallization of the diastereomeric salt and reused. This is an important consideration for the cost-effectiveness of the process on a larger scale.

Q5: How can I determine the enantiomeric excess (ee) of my purified sample?

A5: The enantiomeric excess is typically determined using a chiral analytical technique, most commonly:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Chiral Gas Chromatography (GC) , often after derivatization of the amine.

  • NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent to create diastereomers that can be distinguished in the NMR spectrum.

Data Presentation

Table 1: Comparison of Chiral Purification Techniques for Amines

TechniqueTypical Enantiomeric Excess (ee)YieldAdvantagesDisadvantages
Diastereomeric Crystallization >98% (after recrystallization)<50% (for one enantiomer)Scalable, cost-effective for large quantities.Trial-and-error for solvent and resolving agent selection, limited to 50% theoretical yield per enantiomer.[9]
Chiral HPLC/SFC >99%Variable (depends on scale)High resolution, applicable to a wide range of compounds, analytical and preparative scale.[3][10]High cost of columns and solvents, can be less scalable than crystallization.
Enzymatic Kinetic Resolution >99%<50% (for one enantiomer)High enantioselectivity, mild reaction conditions.[6]Limited to 50% theoretical yield, enzyme cost and stability can be a concern.
Dynamic Kinetic Resolution >99%Up to 100%Overcomes the 50% yield limit of standard kinetic resolution.[7]Requires a compatible racemization catalyst and enzyme, can be challenging to optimize.

Table 2: Performance of Different Chiral Stationary Phases (CSPs) in SFC for Primary Amine Separation *

Chiral Stationary PhaseBaseline Separations Achieved
Cyclofructan-based16 out of 25 analytes
Polysaccharide-based (in polar organic mode)13 out of 25 analytes
Polysaccharide-based (in normal-phase mode)17 out of 25 analytes
*Data from a screening study of 25 primary amines.

Experimental Protocols

General Protocol for Chiral Amine Resolution by Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic amine in a suitable solvent. The choice of solvent is critical and may require screening.

  • Addition of Resolving Agent: Add an equimolar or optimized amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid) to the solution.

  • Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization of one of the diastereomeric salts. If no crystals form, try inducing crystallization by scratching the flask or adding a seed crystal.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Recrystallization (Optional): To improve the enantiomeric purity, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine, causing it to separate.

  • Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.

  • Analysis: Determine the enantiomeric excess of the purified amine using a suitable chiral analytical method (e.g., chiral HPLC).

General Protocol for Chiral HPLC Method Development for Amines
  • Column Selection: Start with a versatile chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA or IB).

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:IPA). Add a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Polar Organic Mode: Use a mobile phase of acetonitrile with methanol or ethanol as a modifier.

  • Optimization:

    • Adjust the ratio of the strong to weak solvent in the mobile phase to optimize retention and resolution.

    • If resolution is poor, try a different polar modifier or a different CSP.

    • Optimize the flow rate and column temperature to fine-tune the separation.

  • Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and acquire the chromatogram.

General Protocol for Enzymatic Kinetic Resolution of a Racemic Amine
  • Reaction Setup: In a suitable vial, combine the racemic amine, an acyl donor (e.g., an ester like ethyl acetate), and an appropriate organic solvent.

  • Enzyme Addition: Add the enzyme (e.g., an immobilized lipase like Novozym 435).

  • Incubation: Incubate the reaction mixture at a controlled temperature with agitation (e.g., shaking or stirring).

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze them by chiral HPLC or GC to monitor the conversion and the enantiomeric excess of the remaining amine and the acylated product.

  • Reaction Quench: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted amine from the acylated product. This can often be achieved by a simple acid-base extraction or by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered amine and the product.

Visualizations

Troubleshooting_Crystallization cluster_solutions Potential Solutions start Problem: No Crystal Formation solvent Optimize Solvent System start->solvent supersaturation Induce Supersaturation start->supersaturation concentration Adjust Concentration start->concentration induce Induce Crystallization start->induce less_polar Try Less Polar Solvent solvent->less_polar more_polar Try More Polar Solvent solvent->more_polar slow_cool Slow Cooling supersaturation->slow_cool evaporate Solvent Evaporation supersaturation->evaporate anti_solvent Add Anti-Solvent supersaturation->anti_solvent scratch Scratch Flask induce->scratch seed Add Seed Crystal induce->seed

Troubleshooting workflow for lack of crystallization.

Chiral_HPLC_Troubleshooting cluster_parameters Parameters to Optimize start Problem: Poor Peak Resolution mobile_phase Mobile Phase Composition start->mobile_phase additives Mobile Phase Additives start->additives flow_rate Flow Rate start->flow_rate temperature Temperature start->temperature column Chiral Stationary Phase start->column adjust_ratio Adjust Solvent Ratio mobile_phase->adjust_ratio change_modifier Change Modifier mobile_phase->change_modifier add_base Add Basic Additive (e.g., DEA) additives->add_base decrease_flow Decrease Flow Rate flow_rate->decrease_flow vary_temp Vary Column Temperature temperature->vary_temp screen_csps Screen Different CSPs column->screen_csps

Troubleshooting poor peak resolution in chiral HPLC.

Enzymatic_Resolution_Workflow cluster_products Purified Products start Racemic Amine reaction Enzymatic Reaction (e.g., Lipase + Acyl Donor) start->reaction monitoring Monitor Conversion (Chiral HPLC/GC) reaction->monitoring quench Stop Reaction at ~50% monitoring->quench separation Separation (e.g., Extraction) quench->separation product1 Unreacted Enantiomer separation->product1 product2 Acylated Enantiomer separation->product2

General workflow for enzymatic kinetic resolution.

References

Technical Support Center: Stability and Degradation of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Methyl-1-phenylbutan-1-amine under various storage and stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] Exposure to light, high temperatures, and humidity can lead to degradation.[1] The compound should be stored in well-sealed, airtight containers made of inert materials like amber glass or high-density polyethylene to protect it from moisture and atmospheric oxygen.[2]

Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) Minimizes thermal degradation and slows down potential oxidative reactions.
Humidity Low humidity (e.g., stored with desiccants) Prevents hydrolysis and degradation due to moisture absorption.[1][2]
Light Protected from light (e.g., amber vials, stored in the dark) Minimizes photodegradation.[1]
Atmosphere Inert atmosphere (e.g., nitrogen or argon) Reduces the risk of oxidation.

| Container | Tightly sealed, inert material (e.g., amber glass) | Prevents exposure to air and moisture.[2] |

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, a primary amine with a phenyl group, this compound is susceptible to several degradation pathways, primarily oxidation and reactions involving the primary amine group.

  • Oxidation: The benzylic position (the carbon atom attached to both the phenyl ring and the nitrogen atom) is prone to oxidation. This can lead to the formation of an imine, which can further hydrolyze to form a ketone (1-phenyl-3-methylbutan-1-one) and ammonia. The primary amine itself can also be oxidized to form various nitrogen-containing species.

  • Reaction with Carbon Dioxide: Like many primary amines, it can react with carbon dioxide from the air to form carbamates. While this is often a reversible process, it can affect the purity and potency of the compound.

  • Photodegradation: Aromatic compounds can be sensitive to light, which can induce photo-oxidative processes or other rearrangements.

Degradation Pathways cluster_main This compound cluster_oxidation Oxidation cluster_co2 Reaction with CO2 Amine This compound Imine Imine intermediate Amine->Imine Oxidation (O2) Carbamate Carbamate salt Amine->Carbamate CO2 (air) Ketone 1-Phenyl-3-methylbutan-1-one + NH3 Imine->Ketone Hydrolysis (H2O)

Caption: Potential degradation pathways of this compound.

Q3: How can I detect and quantify the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[3][4] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass spectrometry (MS), often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), is invaluable for the identification and structural elucidation of unknown degradants.[2][3]

Troubleshooting Guide

Problem 1: I am observing a decrease in the purity of my this compound sample over time, even under recommended storage conditions.

Possible CauseTroubleshooting Step
Inadequate container seal Ensure the container is tightly sealed. Consider using containers with septa for repeated sampling to minimize exposure to air.
Presence of residual atmospheric oxygen If the compound is highly sensitive, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Contaminated storage environment Store in a dedicated and clean storage area away from volatile chemicals.
Frequent freeze-thaw cycles Aliquot the sample into smaller, single-use vials to avoid repeated temperature fluctuations.

Problem 2: My HPLC analysis shows extra peaks in my stored sample of this compound.

Possible CauseTroubleshooting Step
Degradation of the compound Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions to mitigate further degradation.
Contamination of the HPLC system or solvent Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents.
Reaction with the mobile phase Ensure the mobile phase is compatible with the amine. Some amines can react with acidic mobile phases or certain organic modifiers over time.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately detected and resolved.[6]

Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Neutralize->Analyze Evaluate Evaluate Degradation Profile and Identify Degradants Analyze->Evaluate

Caption: General workflow for forced degradation studies.

1. Hydrolytic Degradation (Acidic and Basic Conditions)

  • Objective: To assess the stability of the compound in the presence of acid and base.

  • Protocol:

    • Acid Hydrolysis: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N Hydrochloric Acid (HCl).

    • Base Hydrolysis: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • For the acidic solution, neutralize with an equivalent amount of NaOH. For the basic solution, neutralize with an equivalent amount of HCl.

    • Dilute the neutralized sample with the mobile phase to the target concentration and analyze by HPLC.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Add a sufficient volume of 3% hydrogen peroxide (H₂O₂) to the solution.

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), dilute with the mobile phase, and analyze by HPLC.

3. Thermal Degradation

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and heat at a controlled temperature (e.g., 60°C).

    • At various time points, take samples, allow them to cool to room temperature, and analyze by HPLC. A control sample should be stored at refrigerated conditions.

4. Photolytic Degradation

  • Objective: To evaluate the stability of the compound when exposed to light.[7]

  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[9]

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Summary of Potential Degradation Data (Hypothetical)

The following table presents hypothetical data based on typical degradation patterns for similar amine compounds to illustrate the expected outcomes of forced degradation studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product(s) (Hypothetical)
0.1 N HCl24 hours60°C< 5%Minimal degradation
0.1 N NaOH24 hours60°C< 5%Minimal degradation
3% H₂O₂24 hoursRoom Temp15%1-Phenyl-3-methylbutan-1-one, Amine N-oxide
Thermal (Solid)48 hours80°C8%Oxidative and rearrangement products
Photolytic1.2 million lux hoursAmbient10%Photo-oxidative products

References

Identification of by-products in 3-Methyl-1-phenylbutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Methyl-1-phenylbutan-1-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information provided addresses common challenges and by-product formation during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing reductive amination or related methods.

Problem 1: Low Yield of the Desired Primary Amine

  • Symptom: The reaction yields a lower than expected amount of this compound, with significant amounts of starting material remaining or the presence of multiple other spots on a TLC plate.

  • Possible Cause: Incomplete reaction, suboptimal reaction conditions, or degradation of the product. Reductive amination reactions can be sensitive to pH, temperature, and the choice of reducing agent.

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction is carried out at the optimal temperature. For instance, Leuckart reactions require high temperatures, often between 120-130°C.[1]

    • Choice of Reducing Agent: The choice of reducing agent is critical. For direct reductive amination, sodium cyanoborohydride (NaBH₃CN) is effective as it selectively reduces the imine in the presence of the carbonyl starting material.[2] Other options include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.[2][3]

    • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions to facilitate both imine formation and the stability of the reducing agent.

Problem 2: Presence of a Higher Molecular Weight By-product

  • Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to a higher molecular weight than the target amine.

  • Possible Cause: Formation of a secondary amine, N,N-di-[1-(3-methylbutyl)phenyl]amine, through over-alkylation of the primary amine product with the starting carbonyl compound. This is a common side reaction in reductive aminations.

  • Solution:

    • Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonia or ammonium salt) relative to the ketone to favor the formation of the primary amine.

    • Stepwise Procedure: A stepwise approach can be beneficial. First, form the imine in a suitable solvent like methanol, and then add the reducing agent, such as sodium borohydride.[4] This can sometimes minimize the formation of dialkylated by-products.

Problem 3: Identification of an N-Formyl Impurity

  • Symptom: An impurity is detected that has a molecular weight corresponding to the addition of a formyl group (-CHO) to the target amine.

  • Possible Cause: This is a characteristic by-product of the Leuckart reaction, where formamide or ammonium formate is used.[1][5] The formic acid present can form a formyl derivative of the amine, which may not be fully hydrolyzed to the free amine during workup.[5]

  • Solution:

    • Complete Hydrolysis: Ensure the final hydrolysis step (typically with strong acid or base) is carried out for a sufficient duration and at an appropriate temperature to completely cleave the formyl group.

    • Alternative Synthesis Route: If the N-formyl impurity is persistent, consider an alternative reductive amination method that does not use formic acid or its derivatives, such as catalytic hydrogenation or the use of borohydride-based reducing agents.[3]

Problem 4: Formation of Complex Heterocyclic By-products

  • Symptom: GC-MS analysis reveals the presence of unexpected heterocyclic compounds, such as pyrimidines or pyridines.

  • Possible Cause: In Leuckart-type reactions, complex side reactions can occur at high temperatures, leading to the formation of heterocyclic structures. For example, in the synthesis of a similar compound, 4-methylthioamphetamine, by-products like 4-methyl-5-(4'-methylthiophenyl)pyrimidine were identified.[6]

  • Solution:

    • Lower Reaction Temperature: If possible, investigate if lowering the reaction temperature can minimize these side reactions without significantly impacting the conversion to the desired product.

    • Purification: Effective purification techniques, such as column chromatography, can be employed to separate these structurally different by-products from the target amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via reductive amination?

A1: The most common by-products depend on the specific reductive amination method used.

  • General Reductive Amination: Over-alkylation products, such as the corresponding secondary amine, are common.[2] Unreacted starting materials (ketone and amine source) may also be present.

  • Leuckart Reaction: In addition to over-alkylation products, N-formyl derivatives of the primary and secondary amines are characteristic impurities.[5][6] At the high temperatures required for this reaction, more complex heterocyclic by-products like pyrimidines can also be formed.[6]

Q2: How can I identify the by-products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used for by-product identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and obtaining their mass spectra, which provides information about their molecular weight and fragmentation patterns.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. The fractions can then be analyzed by mass spectrometry (LC-MS).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of isolated impurities.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the by-products.[6]

Q3: What is a general experimental protocol for identifying by-products?

A3: A general workflow for by-product identification is as follows:

  • Analyze the Crude Reaction Mixture: Use an analytical technique like GC-MS or LC-MS to get a preliminary idea of the number of components and their molecular weights.

  • Isolate the Impurities: If an impurity is present in a significant amount (e.g., >0.1%), it may need to be isolated for full characterization.[8] This can be done using preparative HPLC or column chromatography.

  • Spectroscopic Characterization: Subject the isolated impurity to a suite of spectroscopic analyses, including MS, ¹H NMR, ¹³C NMR, and IR, to determine its chemical structure.[7]

  • Confirmation (Optional but Recommended): If possible, synthesize the suspected by-product through an independent route and compare its analytical data (e.g., retention time in GC/HPLC, mass spectrum) with the isolated impurity to confirm its identity.[6]

Q4: Can the choice of solvent affect by-product formation?

A4: Yes, the solvent can influence the reaction in several ways. For reductive aminations using borohydride reagents, protic solvents like methanol can react with the reducing agent. Aprotic solvents are often preferred. The solvent can also affect the solubility of reactants and intermediates, which can influence reaction rates and equilibria.

Data Presentation

Table 1: Potential By-products in this compound Synthesis

By-product NameChemical StructureProbable OriginIdentification Method
N-formyl-3-methyl-1-phenylbutan-1-amineC₁₂H₁₇NOLeuckart ReactionGC-MS, NMR, IR
Di-(3-methyl-1-phenylbutyl)amineC₂₂H₃₁NReductive Amination (Over-alkylation)GC-MS, NMR
3-Methyl-1-phenylbutan-1-olC₁₁H₁₆OReduction of starting ketoneGC-MS, NMR
Schiff Base of this compound and 3-methyl-1-phenylbutan-1-oneC₂₂H₂₉NIncomplete reduction of intermediateGC-MS
Pyrimidine/Pyridine derivativesVariesLeuckart Reaction (High temperature side reactions)GC-MS, NMR

Experimental Protocols

General Protocol for Reductive Amination using Sodium Borohydride

  • Dissolve 3-methyl-1-phenylbutan-1-one in a suitable solvent (e.g., methanol).

  • Add a molar excess of the amine source (e.g., ammonium acetate).

  • Stir the mixture at room temperature for a specified period to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for By-product Analysis by GC-MS

  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program that allows for the separation of all components.

  • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Analyze the resulting chromatogram and mass spectra to identify the main product and any by-products by comparing their fragmentation patterns with spectral libraries or by interpreting the fragmentation.

Visualizations

Reductive_Amination_Pathway Ketone 3-Methyl-1-phenylbutan-1-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine [H] (Reduction) SecondaryAmine Di-(3-methyl-1-phenylbutyl)amine (By-product) Imine->SecondaryAmine + Primary Amine - NH3 PrimaryAmine->SecondaryAmine

Caption: Reductive amination pathway and a common side reaction.

Byproduct_Identification_Workflow Start Unexpected Result in Reaction Monitoring (TLC/GC) CrudeAnalysis Analyze Crude Product by GC-MS or LC-MS Start->CrudeAnalysis IdentifyPeaks Identify Known and Unknown Peaks CrudeAnalysis->IdentifyPeaks Isolate Isolate Unknown By-product (e.g., Preparative HPLC) IdentifyPeaks->Isolate Unknown Peak > Threshold End By-product Identified IdentifyPeaks->End All Peaks Identified Characterize Structural Characterization (NMR, MS, IR) Isolate->Characterize Confirm Confirm Structure (e.g., Independent Synthesis) Characterize->Confirm Confirm->End

Caption: Workflow for by-product identification and characterization.

References

Technical Support Center: Troubleshooting Common Issues in NMR Spectra of Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues in the Nuclear Magnetic Resonance (NMR) spectra of amines.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal in my amine spectrum a broad singlet?

The broadening of N-H proton signals in ¹H NMR spectra is a characteristic feature of primary and secondary amines and is primarily due to two factors:

  • Quadrupole Broadening: The most common nitrogen isotope, ¹⁴N, has a nuclear spin quantum number I = 1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which interacts with the electric field gradient of the molecule. This interaction provides an efficient relaxation mechanism, which shortens the lifetime of the proton spin states, leading to broader signals.

  • Chemical Exchange: Amine protons (N-H) are labile and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or other amine molecules.[1] This exchange occurs on a timescale that is often faster than the NMR experiment can resolve individual spin states, leading to an averaged, broad signal.[1]

Q2: The chemical shift of my N-H peak is not where I expected it. Why is it so variable?

The chemical shift of N-H protons is highly sensitive to its chemical environment and can appear over a wide range, typically between 0.5 and 5.0 ppm for aliphatic amines and 3.0 to 5.0 ppm for aromatic amines.[2][3] Several factors influence its exact position:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding significantly affects the deshielding of the proton.

  • Concentration: More concentrated samples may exhibit more hydrogen bonding, leading to downfield shifts.

  • Solvent: The choice of deuterated solvent plays a crucial role. Protic solvents can exchange with the amine proton, while aprotic solvents that are good hydrogen bond acceptors (like DMSO-d₆) can lead to sharper signals and different chemical shifts compared to less interactive solvents (like CDCl₃).[4][5]

  • Temperature: Changes in temperature can alter the rate of chemical exchange and the extent of hydrogen bonding, thus affecting the chemical shift.[1][6]

  • pH (Acidity/Basicity): The presence of acidic or basic impurities can catalyze proton exchange or lead to protonation of the amine, causing significant changes in the chemical shift.[7]

Q3: I don't see any coupling between my N-H proton and the protons on the adjacent carbon. Why is that?

The rapid chemical exchange of N-H protons is the primary reason for the absence of observable spin-spin coupling to adjacent C-H protons.[1][8] For coupling to be resolved, the protons must remain in their respective spin states for a time longer than the inverse of the coupling constant (1/J). Because the N-H protons exchange faster than this, the neighboring protons "see" an average of the possible spin states of the N-H proton, which results in the collapse of the expected multiplet into a singlet. Similarly, the N-H signal is not split by its neighbors.

Q4: How can I definitively identify which peak in my spectrum corresponds to the N-H proton?

The most reliable method for identifying an N-H proton signal is through a D₂O exchange experiment.[1] Since amine protons are labile, they will readily exchange with the deuterium from D₂O.[9] As deuterium is not observed in a ¹H NMR spectrum, the N-H peak will disappear or significantly diminish in intensity after the addition of a small amount of D₂O.[2][9][10][11][12]

Q5: My N-H peak is unexpectedly sharp. What could be the reason?

While broad peaks are typical, a sharp N-H signal can occur under certain conditions that slow down the rate of proton exchange and minimize quadrupolar effects. These conditions include:

  • Aprotic, Non-hygroscopic Solvent: Using a dry, aprotic solvent like DMSO-d₆ can reduce proton exchange, resulting in sharper signals.[5]

  • Low Temperature: Lowering the temperature of the NMR experiment can slow down the exchange rate sufficiently to sharpen the N-H peak and may even allow for the resolution of coupling.[5]

  • High Purity Sample: The absence of acidic or basic impurities, which can catalyze exchange, will lead to sharper peaks.

Q6: I have added a small amount of acid to my amine sample, and the spectrum has changed significantly. What is happening?

Adding acid to an amine sample will protonate the nitrogen atom, forming an ammonium salt (R₃NH⁺). This has several effects on the NMR spectrum:

  • N-H Signal: The new N⁺-H proton will be more deshielded and will appear further downfield. In some cases, the exchange rate is slowed down enough upon protonation that coupling to adjacent protons can be observed.

  • α-Protons: The protons on the carbon atom(s) adjacent to the nitrogen (α-protons) will experience a significant downfield shift due to the increased electron-withdrawing effect of the positively charged nitrogen.[13] This can be a useful diagnostic tool to confirm the position of protons alpha to the amine.

Troubleshooting Guides

Issue 1: A broad, unidentified peak is present in the spectrum.

This is a classic sign of an N-H proton. The following workflow can be used to confirm its identity and sharpen the signal if necessary.

G A Broad peak observed in spectrum B Perform D₂O Exchange Experiment A->B C Did the peak disappear or diminish? B->C D Peak is confirmed as a labile proton (N-H or O-H). C->D Yes E Peak is not a labile proton. Check for other sources of broadening (e.g., poor shimming, sample concentration). C->E No F Need to sharpen the N-H peak for better resolution? D->F G Run Variable Temperature (VT) NMR at a lower temperature. F->G H Re-run sample in dry DMSO-d₆. F->H

Caption: Troubleshooting workflow for an unidentified broad peak.

Issue 2: Overlapping signals in the aliphatic region, possibly with α-protons.

Protons on carbons adjacent to the nitrogen (α-protons) can sometimes overlap with other signals. Protonating the amine can help to resolve this by shifting the α-protons downfield.

G A Signal overlap in the aliphatic region (2.2-3.0 ppm) B Add a drop of deuterated acid (e.g., TFA-d or DCl in D₂O) to the NMR sample. A->B C Acquire new ¹H NMR spectrum B->C D Observe downfield shift of signals C->D E Signals that shifted significantly are likely α-protons. D->E Yes F No significant shift. Overlap may not involve α-protons. D->F No

Caption: Workflow for resolving overlapping α-proton signals.

Quantitative Data Summary

The following table summarizes typical chemical shift ranges for protons and carbons in and near the amine functional group.

Nucleus Position Typical Chemical Shift (δ, ppm) Notes
¹H N-H (Aliphatic Amine)0.5 - 5.0Highly variable; broad signal.[1][3]
¹H N-H (Aromatic Amine)3.0 - 5.0Generally more downfield than aliphatic amines.[3]
¹H H-C-N (α-Proton)2.2 - 2.9Deshielded by the electronegative nitrogen atom.[1]
¹H H-C-C-N (β-Proton)1.0 - 1.7Less deshielded than α-protons.[1]
¹H N⁺-H (Ammonium)7.0 - 8.0Downfield shift upon protonation; can be sharp and show coupling.
¹³C C-N (α-Carbon)30 - 65Deshielded by the nitrogen atom.[1][2]

Key Experimental Protocols

Protocol 1: D₂O Exchange

Objective: To identify labile N-H protons.

Methodology:

  • Acquire Initial Spectrum: Prepare your amine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.[10][11]

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. The D₂O does not need to be miscible with the solvent.[10]

  • Re-acquire Spectrum: Place the sample back into the spectrometer, and after allowing the temperature to equilibrate, acquire another ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The disappearance or significant reduction in the intensity of a peak confirms it as an exchangeable proton, such as an N-H proton.[2][9][10]

Protocol 2: Variable Temperature (VT) NMR

Objective: To sharpen broad peaks caused by chemical exchange or to study dynamic processes.

Methodology:

  • Sample Preparation: Prepare the amine sample in a deuterated solvent with a suitable boiling and freezing point for the intended temperature range (e.g., toluene-d₈ for high temperatures, or CD₂Cl₂ for low temperatures). Ensure you are using an appropriate NMR tube (e.g., Pyrex) that can withstand temperature changes.[14][15]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Temperature Variation: Gradually decrease or increase the temperature in steps (e.g., 10-20 °C increments).[16] Allow the sample to equilibrate at each new temperature for several minutes before acquiring a new spectrum.[16]

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Data Analysis: Observe the changes in the spectra as a function of temperature. Broad peaks due to intermediate exchange rates may sharpen at lower or higher temperatures.[14][15] Coalescence of signals can provide information about the energetics of the exchange process.[6]

References

Technical Support Center: Enhancing HPLC Resolution for Isomeric Separation of Phenylbutylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of phenylbutylamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My phenylbutylamine isomers are co-eluting or have very poor resolution. What should I do?

A1: Co-elution of isomers is a common challenge that can be addressed by systematically optimizing your HPLC method to improve selectivity (α) and efficiency (N).[1]

Initial Steps:

  • Confirm Co-elution: Examine the peak for asymmetry, such as shoulders, which can indicate the presence of more than one compound.[1] If you have a Diode Array Detector (DAD), perform a peak purity analysis.[1]

  • Optimize Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and potentially improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1]

    • Adjust pH: For ionizable compounds like phenylbutylamines, minor changes in the mobile phase pH can significantly impact retention and selectivity.[1][2][3] It is often beneficial to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form.[4][5]

  • Change Column Temperature: Adjusting the column temperature can alter selectivity.[6] For chiral separations, lower temperatures often increase selectivity.[1][7]

  • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. For positional isomers, a C18 column is a good starting point, but for enantiomers, screening a set of chiral columns is recommended.[1]

Q2: I'm observing significant peak tailing for my phenylbutylamine isomers. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when separating basic compounds like phenylbutylamines. It is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[8][9]

Troubleshooting Steps:

  • Operate at a Lower pH: By lowering the mobile phase pH (e.g., to pH 2-3), the residual silanol groups are protonated, minimizing their interaction with the protonated basic analyte.[8][10]

  • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).[1] TEA will preferentially interact with the silanol groups, effectively masking them from the analyte.[11]

  • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol groups and are less prone to causing peak tailing with basic compounds.[8]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[9][11]

  • Ensure Column Health: A void at the column inlet or a partially blocked frit can also cause peak distortion. If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.[8][9]

Q3: My retention times are shifting from one injection to the next. What could be the problem?

A3: Unstable retention times can indicate issues with the HPLC system's stability or the method's robustness.[1]

Possible Causes and Solutions:

  • Temperature Fluctuations: Inconsistent column temperature is a common cause of retention time drift.[12] Using a column oven to maintain a constant temperature, even slightly above ambient, can significantly improve reproducibility.[6][12]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. If using a buffer, confirm the pH is accurately adjusted before adding the organic modifier.[13] Inadequately buffered mobile phases can lead to shifts in retention for ionizable compounds.[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Pump Performance: Leaks in the pump seals or check valves can cause inconsistent flow rates, leading to retention time shifts.[12] Check the pump pressure for any unusual fluctuations.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for mobile phase selection for separating phenylbutylamine isomers?

A4: For reversed-phase separation of phenylbutylamine isomers, a good starting point is a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1] A common initial approach is to run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions.[1] For phenylbutylamines, which are basic, using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or a phosphate buffer) is often beneficial to ensure good peak shape.[14][15]

Q5: How does column temperature affect the separation of isomers?

A5: Column temperature influences several aspects of the separation:

  • Retention Time: Increasing the temperature generally decreases the mobile phase viscosity, leading to shorter retention times.[6][12]

  • Selectivity: Temperature can alter the selectivity of the separation, especially for closely related compounds like isomers.[6] The effect of temperature on selectivity can be unpredictable, so it is often determined empirically.

  • Efficiency: Higher temperatures can improve mass transfer kinetics, resulting in sharper, more efficient peaks.[12]

  • Chiral Separations: For enantiomeric separations, lower temperatures often enhance chiral recognition and improve resolution.[1][7]

Q6: When should I consider using a chiral column for my separation?

A6: A chiral stationary phase (CSP) is necessary when you need to separate enantiomers, which are non-superimposable mirror images of each other.[16][17] If your phenylbutylamine sample is a racemic mixture and you need to quantify the individual enantiomers, a chiral HPLC method is required.[18][19] The selection of the appropriate chiral column is often empirical and may involve screening several different types of CSPs.[1][17]

Quantitative Data Summary

Table 1: Mobile Phase Parameters for Phenylbutylamine Isomer Separation

ParameterTypical Range/ValuePurpose
pH 2.5 - 3.5Protonates silanol groups to reduce peak tailing for basic analytes.[8][10]
Buffer Phosphate, Formate, AcetateMaintains a stable pH for reproducible retention times.[9][13]
Buffer Concentration 10 - 50 mMEnsures adequate buffering capacity.[10]
Competing Base (TEA) 0.1 - 0.5% (v/v)Masks residual silanol groups to improve peak shape.[1]
Organic Modifier Acetonitrile or MethanolControls retention and selectivity.[1]

Table 2: Influence of Temperature on HPLC Parameters

ParameterEffect of Increasing Temperature
Retention Time Decreases[6]
Selectivity (α) May increase or decrease (compound dependent)[6]
Efficiency (N) Generally increases[12]
Backpressure Decreases[12]

Experimental Protocols

Protocol 1: General Method Development for Phenylbutylamine Isomers on a C18 Column

  • Objective: To develop a reversed-phase HPLC method for the separation of phenylbutylamine positional isomers.

  • Materials and Equipment:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).[11]

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Mobile Phase A/Acetonitrile (50:50 v/v).

  • Sample Preparation:

    • Prepare a stock solution of the phenylbutylamine isomer mixture at 1.0 mg/mL in the sample diluent.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.[11]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[14]

    • Injection Volume: 10 µL.

    • Gradient Program: Start with a scouting gradient of 10% to 90% B over 20 minutes.

  • Optimization:

    • Based on the scouting run, adjust the gradient slope to improve resolution around the elution point of the isomers.

    • If co-elution persists, switch the organic modifier to methanol and repeat the scouting gradient.

    • If peak tailing is observed, consider preparing the mobile phase with a phosphate buffer at pH 3.0.[11]

Protocol 2: Chiral Separation Screening for Phenylbutylamine Enantiomers

  • Objective: To screen for a suitable chiral stationary phase (CSP) for the separation of phenylbutylamine enantiomers.

  • Materials and Equipment:

    • HPLC system with a UV detector.

    • A selection of chiral columns (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak IE).[16]

    • Normal Phase Solvents: HPLC-grade n-Hexane and 2-Propanol.

  • Sample Preparation:

    • Dissolve the racemic phenylbutylamine sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Start with an isocratic mobile phase of 90:10 (v/v) n-Hexane/2-Propanol.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Screening and Optimization:

    • Inject the sample onto each chiral column and observe the separation.

    • If no separation is achieved, adjust the percentage of 2-Propanol in the mobile phase (e.g., to 80:20 or 95:5).

    • For the column that shows the best initial separation, further optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

    • Consider adding a small amount of an acidic or basic additive to the mobile phase if peak shape is poor.

Visualizations

Troubleshooting_Workflow start Start: Poor Isomeric Resolution coelution Issue: Co-elution or Poor Resolution (Rs < 1.5) start->coelution tailing Issue: Peak Tailing (As > 1.2) start->tailing optimize_mp Optimize Mobile Phase coelution->optimize_mp lower_ph Lower Mobile Phase pH (e.g., 2.5-3.5) tailing->lower_ph change_solvent_strength Adjust Organic % optimize_mp->change_solvent_strength switch_solvent Switch Organic Modifier (ACN <=> MeOH) change_solvent_strength->switch_solvent adjust_ph Adjust pH switch_solvent->adjust_ph optimize_temp Adjust Column Temperature adjust_ph->optimize_temp end_resolved Resolution Achieved adjust_ph->end_resolved change_column Change Stationary Phase optimize_temp->change_column optimize_temp->end_resolved change_column->end_resolved add_tea Add Competing Base (e.g., 0.1% TEA) lower_ph->add_tea use_endcapped Use End-Capped Column add_tea->use_endcapped check_overload Check for Column Overload (Dilute Sample) use_endcapped->check_overload check_overload->end_resolved

Caption: Troubleshooting workflow for enhancing HPLC resolution of isomeric phenylbutylamines.

Method_Development_Workflow start Start: Method Development select_column 1. Select Column (e.g., C18 for positional, Chiral for enantiomers) start->select_column select_mp 2. Select Initial Mobile Phase (e.g., Water/ACN with 0.1% Formic Acid) select_column->select_mp scouting_gradient 3. Run Scouting Gradient (e.g., 5-95% B) select_mp->scouting_gradient evaluate_results 4. Evaluate Results (Retention, Resolution, Peak Shape) scouting_gradient->evaluate_results optimize 5. Optimize Separation evaluate_results->optimize fine_tune_gradient Fine-tune Gradient Slope optimize->fine_tune_gradient Resolution needs improvement validate 6. Validate Method optimize->validate Separation is adequate adjust_ph_temp Adjust pH and/or Temperature fine_tune_gradient->adjust_ph_temp change_modifier Change Organic Modifier (MeOH) adjust_ph_temp->change_modifier change_modifier->optimize Re-evaluate

Caption: General workflow for HPLC method development for isomeric separation.

References

Technical Support Center: Safe Scale-Up of 3-Methyl-1-phenylbutan-1-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 3-Methyl-1-phenylbutan-1-amine synthesis. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is through the reductive amination of 3-methyl-1-phenylbutan-1-one (also known as isobutyl phenyl ketone). This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the desired primary amine.[1][2][3] For primary amine synthesis, ammonia or an ammonia equivalent is used as the nitrogen source.[4]

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns during the scale-up of this compound production include:

  • Exothermic Reaction: Reductive amination can be highly exothermic, especially during the addition of the reducing agent. Proper temperature control and monitoring are crucial to prevent thermal runaways.

  • Flammable Solvents: Many solvents used in this process, such as methanol and tetrahydrofuran (THF), are flammable.[5] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area away from ignition sources.

  • Hazardous Reagents:

    • Reducing Agents: Hydride reducing agents like sodium borohydride can react violently with water or acidic solutions, releasing flammable hydrogen gas. Sodium cyanoborohydride, while selective, can release highly toxic hydrogen cyanide gas if the pH drops too low.[3]

    • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Using a less hazardous form, such as ammonium acetate or aqueous ammonia, is often preferred.[6]

  • Product Hazards: this compound itself is a flammable liquid and can be irritating to the eyes, skin, and respiratory tract.[5] Appropriate personal protective equipment (PPE) should be worn at all times.

Q3: Which reducing agent is most suitable for the scale-up of this reductive amination?

A3: The choice of reducing agent depends on factors like cost, safety, and selectivity.

  • Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting ketone, leading to alcohol impurities. Its addition must be carefully controlled to manage the exotherm and hydrogen evolution.

  • Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent that is often preferred for reductive aminations as it is less likely to reduce the starting ketone.[7]

  • Catalytic Hydrogenation: Using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a greener and often more atom-economical approach suitable for large-scale production.[8][9] However, it requires specialized high-pressure reactor equipment.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete imine formation. Increase the reaction time or temperature for the initial condensation step before adding the reducing agent. Ensure efficient removal of water formed during imine formation, for example, by using a Dean-Stark apparatus if the solvent allows.
Reduction of the starting ketone. If using a strong reducing agent like NaBH₄, lower the reaction temperature during its addition. Alternatively, switch to a milder reducing agent like sodium triacetoxyborohydride.
Catalyst poisoning (for catalytic hydrogenation). Ensure the purity of starting materials and solvents. The catalyst may be poisoned by impurities. Consider using a more robust catalyst or increasing the catalyst loading.
Over-alkylation (formation of secondary amine). This is less of a concern when using a large excess of the ammonia source. Ensure a sufficient excess of ammonia or its equivalent is used.

Problem 2: Presence of significant impurities in the final product.

Possible Cause Suggested Solution
Unreacted 3-methyl-1-phenylbutan-1-one. Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
3-Methyl-1-phenylbutan-1-ol from ketone reduction. Use a more selective reducing agent like sodium triacetoxyborohydride. Optimize the addition rate and temperature of the reducing agent.
N-formyl derivative as a byproduct (in Leuckart reaction). If using the Leuckart reaction, ensure complete hydrolysis of the formamide intermediate by using appropriate acidic or basic conditions during workup.[10]

Problem 3: Difficulty in controlling the reaction temperature during scale-up.

Possible Cause Suggested Solution
Rapid addition of the reducing agent. Add the reducing agent portion-wise or as a solution over an extended period to control the rate of the exothermic reaction.
Inadequate heat removal. Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils). Use a solvent with a higher boiling point to act as a heat sink, if compatible with the reaction chemistry.

Experimental Protocols

Representative Lab-Scale Reductive Amination Protocol

This protocol is a general guideline and may require optimization for specific equipment and scale.

Materials:

  • 3-methyl-1-phenylbutan-1-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-methyl-1-phenylbutan-1-one (1.0 eq.) in anhydrous methanol (0.5 M) in a reaction vessel under an inert atmosphere (e.g., nitrogen), add ammonium acetate (5-10 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation: Typical Reaction Parameters for Reductive Amination of Aryl Alkyl Ketones
ParameterReductive Amination with NaBH(OAc)₃Catalytic Hydrogenation (e.g., Pd/C)Leuckart-Wallach Reaction
Temperature 0 °C to room temperature25 - 100 °C120 - 185 °C[11]
Pressure Atmospheric1 - 50 bar H₂Atmospheric (or sealed vessel)
Ammonia Source Ammonium acetate, Aqueous NH₃Anhydrous NH₃, Aqueous NH₃Ammonium formate, Formamide[12]
Solvent Methanol, Dichloromethane, THFMethanol, Ethanol, WaterFormic acid, Formamide (often neat)
Typical Yields 70-95%80-99%40-70%

Visualizations

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps Ketone 3-Methyl-1-phenylbutan-1-one Imine_Formation Imine Formation (in situ) Ketone->Imine_Formation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., STAB) Product This compound Reduction->Product

Caption: Workflow for the reductive amination synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Imine Incomplete Imine Formation? Start->Incomplete_Imine Yes Ketone_Reduction Ketone Reduction Side Reaction? Start->Ketone_Reduction Yes Catalyst_Issue Catalyst Inactive? Start->Catalyst_Issue Yes (if applicable) Solution1 Increase Condensation Time/Temp Remove Water Incomplete_Imine->Solution1 Solution2 Use Milder Reducing Agent (e.g., STAB) Ketone_Reduction->Solution2 Solution3 Check Reagent Purity Increase Catalyst Loading Catalyst_Issue->Solution3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Catalyst Selection and Optimization for Reductive Amination: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reductive amination. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: My reductive amination reaction is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield in reductive amination can stem from several factors, primarily related to inefficient imine/iminium ion formation or issues with the reducing agent.

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting carbonyl compound/amine and the imine/iminium ion intermediate can be unfavorable.

    • pH Optimization: The pH of the reaction is critical. A mildly acidic environment (typically pH 4-6) is often optimal to facilitate the dehydration step of imine formation without excessively protonating the amine nucleophile, which would render it unreactive. You can add a catalytic amount of acetic acid to achieve this.[1]

    • Water Removal: The formation of the imine intermediate generates water. In cases where the equilibrium is unfavorable, removing this water can drive the reaction forward. This can be achieved by adding a dehydrating agent like molecular sieves or by azeotropic distillation.

  • Reducing Agent Issues: The choice and handling of the reducing agent are crucial for success.

    • Reagent Potency: Ensure the reducing agent has not degraded. For instance, sodium triacetoxyborohydride (STAB) is sensitive to water and should be handled accordingly.[2]

    • Selective vs. Non-selective Reductants: If using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde or ketone before imine formation.[3] To circumvent this, a two-step (indirect) approach is recommended where the imine is allowed to form before the addition of NaBH₄.[4] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) can be used in a one-pot (direct) reaction as they preferentially reduce the imine/iminium ion over the carbonyl starting material.[3]

    • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be poisoned by impurities in the starting materials or by the amine substrate/product itself. Ensure high-purity starting materials and consider catalyst screening if deactivation is suspected.

Side Product Formation

Q2: I am observing significant side products in my reaction. What are the most common side products and how can I minimize their formation?

A2: The most common side products in reductive amination are the alcohol resulting from the reduction of the starting carbonyl compound and over-alkylated amines.

  • Alcohol Formation: This occurs when the reducing agent reduces the starting aldehyde or ketone.

    • Use a Selective Reducing Agent: As mentioned previously, employing a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN is a primary strategy to avoid this side reaction in direct reductive aminations.[3]

    • Two-Step Procedure: For stronger reducing agents like NaBH₄, allow sufficient time for the imine to form before introducing the reductant.[4]

  • Over-Alkylation: This is a common issue when using primary amines, leading to the formation of tertiary amines instead of the desired secondary amine.

    • Stoichiometry Control: Using an excess of the primary amine can help to favor the formation of the secondary amine.

    • Stepwise Procedure: An indirect (two-step) reductive amination, where the imine is formed first and then reduced, can also effectively prevent over-alkylation.[4]

  • N-Formylation (Leuckart-Wallach Reaction Conditions): When using formic acid or ammonium formate as the hydride source, N-formylation of the amine product can sometimes be a competing reaction.

Catalyst Selection FAQs

Q3: How do I choose the right catalyst for my reductive amination?

A3: The choice of catalyst depends on several factors including the nature of your substrates (aldehyde vs. ketone, steric hindrance), desired selectivity (chemoselectivity, stereoselectivity), and process considerations (scalability, cost, safety).

  • Borohydride Reagents: These are stoichiometric reducing agents and are widely used in laboratory settings.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the first choice for general reductive aminations. It is mild, selective for imines over carbonyls, and tolerates a wide range of functional groups.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Also very selective but is highly toxic due to the potential to generate hydrogen cyanide, especially under acidic conditions.

    • Sodium Borohydride (NaBH₄): A strong and inexpensive reducing agent, but its lack of selectivity often necessitates a two-step procedure.[4]

  • Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst. It is highly atom-economical and often preferred for larger-scale synthesis.

    • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the reductive amination of a broad range of substrates.[5][6]

    • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Also effective and can sometimes offer different selectivity compared to palladium.

    • Nickel-based Catalysts (e.g., Raney Ni): A cost-effective alternative to precious metal catalysts, often used in industrial applications.[7]

  • Transfer Hydrogenation: This approach uses a hydrogen donor (e.g., formic acid, ammonium formate, isopropanol) in the presence of a transition metal catalyst.

    • Iridium and Ruthenium Catalysts: A number of iridium and ruthenium complexes are highly effective for transfer hydrogenation reductive amination, often proceeding under mild conditions.[8][9]

Q4: Are there "green" or more sustainable catalyst options for reductive amination?

A4: Yes, there is a significant drive towards developing more sustainable reductive amination protocols.

  • Catalytic Hydrogenation: Using H₂ as the reductant is inherently green as the only byproduct is water.

  • Non-Noble Metal Catalysts: Catalysts based on earth-abundant and less toxic metals like nickel, cobalt, and iron are being increasingly developed as alternatives to precious metal catalysts.[2][7][10]

  • Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and aminotransferases, offers a highly selective and environmentally friendly approach, particularly for the synthesis of chiral amines.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Reaction TypeSelectivity (Imine vs. Carbonyl)AdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABDirect (One-pot)HighMild, broad functional group tolerance, good for acid-sensitive substrates.Water-sensitive, higher reagent cost.
Sodium CyanoborohydrideNaBH₃CNDirect (One-pot)HighEffective at mildly acidic pH.Highly toxic, potential for cyanide gas generation.
Sodium BorohydrideNaBH₄Indirect (Two-step)LowInexpensive, powerful reducing agent.Reduces both imines and carbonyls, requiring a two-step process.
Hydrogen with Pd/CH₂/Pd/CDirect (One-pot)HighHighly atom-economical, scalable, clean byproduct (water).Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Iridium Catalyst with Formic AcidIr-cat/HCOOHDirect (One-pot)HighMild reaction conditions, good functional group tolerance.Higher cost of catalyst.
Nickel Catalyst with H₂Ni/H₂Direct (One-pot)Moderate to HighCost-effective metal catalyst.May require higher temperatures and pressures compared to precious metals.

Table 2: Catalyst Performance in the Reductive Amination of Benzaldehyde with Aniline

CatalystReductantSolventTemperature (°C)Time (h)Yield (%)Reference
Pd/UiO-66-NOH₂ (3 MPa)Toluene606>95[6]
Pd/CH₂Water (with surfactant)50192[5]
Aquivion-FeNaBH₄CPME40398 (selectivity)[11]
CeCl₃·7H₂ONaBH₄Solvent-freeRoom Temp-85[12]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of an aldehyde with a primary amine.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to facilitate this step.

  • Addition of STAB: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution. The reaction is often exothermic, and cooling may be necessary for sensitive substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Reductive Amination using Palladium on Carbon (Pd/C) and Hydrogen

This protocol describes a typical procedure for catalytic hydrogenation.

  • Catalyst and Reactant Setup: To a hydrogenation vessel, add the aldehyde (1.0 eq.), the amine (1.0-1.2 eq.), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add 10% Pd/C catalyst (typically 1-10 mol% loading).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS after carefully depressurizing and purging the vessel.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet with solvent during filtration.

  • Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified as needed.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent or H₂/Catalyst Final_Amine Final Amine Product Reduction->Final_Amine

Caption: General workflow of a reductive amination reaction.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Imine Check for Imine/Iminium Ion Formation (TLC/LC-MS) Start->Check_Imine Imine_Present Imine Present? Check_Imine->Imine_Present Optimize_pH Optimize pH (add catalytic acid) Imine_Present->Optimize_pH No Check_Reductant Check Reducing Agent (Potency/Suitability) Imine_Present->Check_Reductant Yes Add_Dehydrating Add Dehydrating Agent (e.g., molecular sieves) Optimize_pH->Add_Dehydrating Success Improved Yield Add_Dehydrating->Success Consider_Indirect Consider Indirect Method (Two-step) Check_Reductant->Consider_Indirect Consider_Indirect->Success

Caption: Troubleshooting flowchart for low yield in reductive amination.

Nickel_Catalytic_Cycle Ni_II Ni(II) Catalyst INT1 INT1 (Ni-Carbonyl Adduct) Ni_II->INT1 + Carboxylic Acid Ni_H Ni(II)-H Species Ni_H->Ni_II Reductive Elimination INT2 INT2 (Ni-Siloxy Species) INT1->INT2 Rearrangement INT2->Ni_H + PhSiH₃ - Siloxane Aldehyde_gen In-situ Generated Aldehyde INT2->Aldehyde_gen Imine_gen Imine/Iminium Ion Aldehyde_gen->Imine_gen + Amine Product Amine Product Imine_gen->Product + Ni(II)-H Product->Ni_II - Ni(II)

Caption: Proposed catalytic cycle for Nickel-catalyzed reductive amination of carboxylic acids.[10]

References

Preventing oxidation and contamination of amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation and contamination of amine compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and analysis of amine compounds.

Issue 1: My amine compound has changed color (e.g., turned yellow or brown).

Q1: What causes the color change in my amine compound?

A: Color change in amines, typically from colorless to yellow or brown, is a common visual indicator of degradation.[1] The primary cause is oxidation, which can be initiated or accelerated by several factors:

  • Exposure to Air (Oxygen): The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities.[1][2]

  • Exposure to Light: UV light can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Heat can increase the rate of degradation reactions.[3]

  • Presence of Impurities: Metal ions can catalyze oxidation processes.

Q2: How can I investigate the cause of the color change?

A: A systematic approach can help identify the root cause. Start by reviewing the compound's history and storage conditions. A comparative analysis of a "good" (uncolored) lot versus the discolored lot using analytical techniques like HPLC or GC-MS can help identify degradation products.

Below is a workflow to troubleshoot a color change in an amine compound.

G start Amine Compound Color Change Observed storage_check Review Storage Conditions: - Inert Atmosphere? - Light Exposure? - Temperature? start->storage_check handling_check Review Handling Procedures: - Opened frequently? - Purged with inert gas? start->handling_check analytical_investigation Perform Analytical Investigation (HPLC, GC-MS) storage_check->analytical_investigation handling_check->analytical_investigation compare_samples Compare discolored sample to a reference standard or a fresh sample analytical_investigation->compare_samples identify_impurities Identify new peaks (degradation products) compare_samples->identify_impurities implement_capa Implement Corrective and Preventive Actions (CAPA) identify_impurities->implement_capa capa_storage Improve Storage: - Store under N2/Ar - Use amber vials - Refrigerate/freeze implement_capa->capa_storage capa_handling Improve Handling: - Aliquot into smaller volumes - Use Schlenk techniques implement_capa->capa_handling

Troubleshooting workflow for amine color change.
Issue 2: I am seeing unexpected peaks in my HPLC/GC analysis.

Q1: What are the likely sources of these unexpected peaks?

A: Unexpected peaks in a chromatogram of an amine sample can originate from several sources:

  • Degradation Products: As discussed above, oxidation or other degradation pathways can create new compounds that will appear as extra peaks.

  • Contamination from Solvents or Reagents: Impurities in the solvents used for sample preparation or in the mobile phase can be a source of extraneous peaks.

  • System Contamination: Carryover from previous injections, contaminated injector liners, or leaching from system components can introduce unexpected peaks.[4][5]

  • Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric CO2 to form carbamate salts, which may appear as distinct peaks.[2]

Q2: How can I troubleshoot and identify the source of these peaks?

A: A systematic process of elimination is effective:

  • Run a Blank Gradient: Inject a sample of your mobile phase/solvent without the analyte. If the peaks are still present, the contamination is from your solvent or the HPLC/GC system.

  • Check Sample Preparation: Prepare a fresh sample using high-purity solvents. If the peaks disappear, the issue was with your previous sample preparation.

  • Analyze a Fresh Standard: If a freshly opened, high-purity standard of the amine also shows these peaks (and they are not on the certificate of analysis), it could indicate on-column degradation or a reaction with the mobile phase.

  • Use Mass Spectrometry (MS): If your chromatograph is connected to a mass spectrometer, the mass-to-charge ratio of the unexpected peaks can help in their identification as known degradation products or contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for amine compounds?

A: To maintain the integrity and purity of amine compounds, proper storage is crucial.[6] Key recommendations are summarized below.

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon) blanket.[1]Prevents oxidation by displacing oxygen.[1]
Temperature Generally below 30°C (86°F).[6] Some sensitive amines may require refrigeration or freezing.[7]Minimizes volatility and slows the rate of degradation reactions.[6]
Light Store in amber glass vials or other light-blocking containers.Prevents light-induced degradation.
Moisture Store in a dry environment with tightly sealed containers.[6]Amines can be hygroscopic; moisture can lead to hydrolysis.[6]
Container High-density polyethylene (HDPE) or glass containers.[6]Ensures compatibility and prevents reaction with container material.[6]

Q2: How can I prevent oxidation during my experiments?

A: Beyond proper storage, you can take steps during your experimental work to minimize oxidation:

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use (e.g., by sparging with nitrogen or argon) is recommended.

  • Work Under an Inert Atmosphere: For highly sensitive amines, performing manipulations in a glove box or using Schlenk line techniques can prevent exposure to air.

  • Add Antioxidants: In some applications, the addition of a free-radical scavenger or antioxidant can inhibit oxidation.[8] Concentrations often range from 5 to 100 ppm.[8]

Q3: My amine is a liquid. How do I properly blanket it with an inert gas?

A: Blanketing a liquid amine with an inert gas like nitrogen or argon displaces the air in the headspace of the container.

  • Select a suitable container: A container with a septum-sealed cap is ideal.

  • Set up the gas flow: Use a low-pressure stream of inert gas delivered through a needle. Have a second needle inserted through the septum to act as an outlet for the displaced air.

  • Purge the headspace: Gently bubble the inert gas through the headspace for a few minutes. For larger volumes, a gentle stream over the liquid's surface is sufficient.

  • Seal the container: Remove the outlet needle first, followed by the gas inlet needle, to maintain a slight positive pressure of the inert gas.

Q4: What are common contaminants in amine compounds and how can they be removed?

A: Besides oxidation products, amines can have other contaminants:

  • Water: Due to the hygroscopic nature of many amines.

  • Hydrocarbons: Can be introduced during synthesis or from lubricating oils in industrial settings.[9]

  • Heat Stable Salts: Formed from the reaction of amines with strong acids.[10]

Removal Techniques:

  • Water: For small amounts, adding a drying agent like molecular sieves may be effective. For larger quantities, distillation may be necessary.

  • Hydrocarbons: Can be removed by liquid-liquid extraction with water, where the more polar amine salt partitions into the aqueous phase.[11] Another method is to use activated carbon filters to adsorb dissolved hydrocarbons.

Experimental Protocols

Protocol 1: Purity Assessment of Amines by HPLC with UV Detection (Pre-column Derivatization)

Many simple amines lack a UV chromophore, making them difficult to detect by HPLC-UV. Pre-column derivatization with a UV-active labeling agent is a common solution.[12]

Objective: To quantify the purity of a primary or secondary amine sample.

Methodology:

  • Reagent Preparation:

    • Amine Sample Solution: Accurately prepare a stock solution of your amine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Derivatization Reagent Solution: Prepare a fresh solution of a derivatizing agent such as 4-(Methylamino)-3-nitrobenzoyl chloride at 10 mg/mL in anhydrous acetonitrile.[12]

    • Base Solution: Prepare a 0.1 M solution of sodium bicarbonate in HPLC-grade water.[12]

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the amine sample solution with 100 µL of the base solution.

    • Add 100 µL of the derivatization reagent solution.

    • Vortex the mixture immediately for 1 minute and let it react at room temperature for 20 minutes.[12]

    • Quench the reaction by adding 50 µL of 2 M HCl.[12]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized amine, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the derivatized amine.

    • Calculate the purity by comparing the main peak area to the total area of all peaks in the chromatogram.

G prep_reagents Prepare Reagents: - Amine Solution - Derivatizing Agent - Base Solution derivatize Derivatize Sample: - Mix Amine, Base, and Reagent - React and Quench prep_reagents->derivatize filter_sample Filter Sample into HPLC Vial derivatize->filter_sample hplc_analysis Inject and Run HPLC Analysis filter_sample->hplc_analysis data_analysis Analyze Chromatogram: - Integrate Peaks - Calculate Purity hplc_analysis->data_analysis

Workflow for HPLC analysis of amines.
Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water contamination in an amine sample.

Methodology: This protocol outlines a general procedure for coulometric Karl Fischer titration, which is suitable for low water content.

  • Apparatus Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • The titration cell should be clean and dry. Add the anolyte and catholyte solutions to their respective compartments.

  • Solvent Conditioning:

    • Start the titrator to begin the pre-titration of the solvent. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction:

    • Using a clean, dry syringe, draw a known weight of the amine sample.

    • Inject the sample into the titration cell through the septum. The sample size should be chosen based on the expected water content to ensure an appropriate titration time.

    • Reweigh the syringe to determine the exact mass of the sample added.

  • Titration:

    • Start the titration. The instrument will generate iodine, which reacts with the water in the sample. The titration is complete when all the water has been consumed.

  • Data Analysis:

    • The instrument will automatically calculate the water content based on the amount of iodine generated and the mass of the sample. The result is typically given in ppm or weight percentage.

Note on Basic Amines: Strongly basic amines can interfere with the Karl Fischer reaction.[13] For these samples, specialized reagents or the addition of a neutralizing agent like benzoic acid to the anolyte may be necessary.[14]

Visualization of Amine Oxidation

The oxidation of amines can proceed through several pathways, often involving radical mechanisms. A simplified overview of the oxidation of primary, secondary, and tertiary amines is presented below.

G cluster_primary Primary Amine (R-NH2) cluster_secondary Secondary Amine (R2NH) cluster_tertiary Tertiary Amine (R3N) p_amine R-NH2 p_hydroxylamine R-NHOH (Hydroxylamine) p_amine->p_hydroxylamine [O] p_nitroso R-N=O (Nitroso Compound) p_hydroxylamine->p_nitroso [O] p_nitro R-NO2 (Nitro Compound) p_nitroso->p_nitro [O] s_amine R2NH s_hydroxylamine R2NOH (Dialkylhydroxylamine) s_amine->s_hydroxylamine [O] t_amine R3N t_amine_oxide R3N+-O- (Amine Oxide) t_amine->t_amine_oxide [O] oxidant Oxidizing Agent (e.g., H2O2, Peroxy Acids)

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-1-phenylbutan-1-amine and Other Phenylalkylamines at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Methyl-1-phenylbutan-1-amine and other notable phenylalkylamines, focusing on their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to a lack of publicly available pharmacological data for this compound, this comparison is based on the structure-activity relationships (SAR) derived from well-characterized phenylalkylamines. The data presented herein for comparator compounds are drawn from various in vitro studies.

Introduction to Phenylalkylamines

Phenylalkylamines are a broad class of compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This structural motif is the foundation for many neuroactive compounds, including neurotransmitters, stimulants, and antidepressants. Variations in the alkyl chain, substitutions on the phenyl ring, and modifications of the amino group can significantly alter a compound's affinity and efficacy at monoamine transporters, leading to a wide range of pharmacological profiles.

Comparative Pharmacological Data

CompoundStructureDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Amphetamine 407.43300[1][2]
Methamphetamine 24.511.41766[1]
Phentermine 2806605100[3][4]
Phenmetrazine 1313010,000+[5][6]
3-F-Phenmetrazine 1,1002,50088,000[5][7]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's activity in vitro. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Discussion

The pharmacological activity of phenylalkylamines at monoamine transporters is heavily influenced by their chemical structure.

  • Alpha-Methylation: The presence of a methyl group on the alpha-carbon of the ethylamine side chain, as seen in amphetamine, generally confers resistance to metabolism by monoamine oxidase (MAO) and can enhance stimulant properties.

  • N-Methylation: The addition of a methyl group to the amine, as in methamphetamine, often increases potency at the dopamine and norepinephrine transporters compared to the primary amine counterpart (amphetamine).

  • Alkyl Chain Isomers: The position of the methyl group on the alkyl chain can impact activity. For instance, β-Methylphenethylamine (2-phenylpropan-1-amine) is a structural isomer of amphetamine (1-phenylpropan-2-amine) and exhibits substrate activity at DAT and NET, albeit with lower potency than amphetamine.[8] This suggests that the specific arrangement of the alkyl backbone relative to the phenyl and amine groups is a critical determinant of transporter interaction.

  • Ring Substitution: The addition of substituents to the phenyl ring can dramatically alter selectivity. For example, para-chloro substitution on amphetamines tends to increase potency at the serotonin transporter.[1][2]

Based on its structure, This compound possesses a butylamine chain with a methyl group at the 3-position. This extended and branched alkyl chain, compared to the shorter chains of amphetamine or phentermine, would likely influence its interaction with the binding pockets of the monoamine transporters. It is plausible that the increased steric bulk might reduce its potency compared to simpler phenylalkylamines. However, without experimental data, this remains speculative.

Signaling Pathways and Experimental Workflows

Dopaminergic Signaling Pathway

Phenylalkylamines primarily exert their effects by modulating dopaminergic neurotransmission. They can act as competitive inhibitors of dopamine reuptake, or as substrates for the dopamine transporter, leading to reverse transport (efflux) of dopamine from the presynaptic neuron. This increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (Vesicles) L_DOPA->Dopamine_vesicle DDC Synaptic_Dopamine Dopamine Dopamine_vesicle->Synaptic_Dopamine DAT Dopamine Transporter (DAT) Phenylalkylamine Phenylalkylamine Phenylalkylamine->DAT Inhibition/ Reverse Transport Synaptic_Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Dopamine->D_Receptor Signaling Postsynaptic Signaling D_Receptor->Signaling

Dopaminergic signaling modulation by phenylalkylamines.
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound for a specific monoamine transporter, a competitive radioligand binding assay is commonly employed. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target transporter (e.g., DAT) Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, or SERT.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligand:

    • For hDAT: [³H]WIN 35,428 or [³H]CFT

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of dopamine, norepinephrine, or serotonin by their respective transporters.

Materials:

  • Cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.

  • Radiolabeled neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compound (e.g., this compound).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake control (a known potent inhibitor of the respective transporter).

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity.

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

  • Determine the IC50 value of the test compound for uptake inhibition.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a framework for its potential pharmacological evaluation in the context of other well-studied phenylalkylamines. The provided structure-activity relationships, data tables, and detailed experimental protocols offer a valuable resource for researchers investigating novel phenylalkylamine compounds. Future in vitro binding and uptake assays are necessary to definitively characterize the monoamine transporter interaction profile of this compound and its potential as a neuroactive agent.

References

Efficacy comparison of different synthetic routes to 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 3-Methyl-1-phenylbutan-1-amine, a key intermediate in pharmaceutical and chemical research. The following sections detail the efficacy of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationLeuckart ReactionGrignard Reaction with NitrileAsymmetric Biocatalytic Amination
Starting Materials 3-Methyl-1-phenylbutan-1-one, Ammonia3-Methyl-1-phenylbutan-1-one, Ammonium formateBenzonitrile, Isobutylmagnesium bromide3-Methyl-1-phenylbutan-1-one, Amine Donor
Key Reagents Sodium triacetoxyborohydrideFormic acidDiethyl ether, H₃O⁺Transaminase (e.g., from Vibrio fluvialis)
Reported Yield Good to Excellent (General)Moderate to Good (General)Good (General)>60% (for a similar substrate)[1]
Reaction Conditions Mild (0°C to room temperature)High temperature (120-165°C)[2]Anhydrous, then acidic workupMild (e.g., 30°C, aqueous buffer)[1]
Reaction Time ~3 hours[3]Several hoursSeveral hours8 hours[1]
Stereoselectivity AchiralAchiralAchiralHigh (Enantiopure product possible)[1]
Key Advantages Mild conditions, good yieldsInexpensive reagentsForms C-C and C-N bonds in one potHigh enantioselectivity, green chemistry
Key Disadvantages Requires a specific reducing agentHigh temperatures, potential byproductsMoisture-sensitive Grignard reagentEnzyme availability and stability can be limiting

Synthetic Pathway Overview

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product A 3-Methyl-1-phenylbutan-1-one D Reductive Amination (Ammonia, NaBH(OAc)₃) A->D E Leuckart Reaction (Ammonium formate, Heat) A->E G Asymmetric Biocatalytic Amination (Transaminase, Amine Donor) A->G B Benzonitrile F Grignard Reaction B->F C Isobutylmagnesium bromide C->F H This compound D->H E->H F->H G->H

Caption: Synthetic pathways to this compound.

Experimental Protocols

Reductive Amination of 3-Methyl-1-phenylbutan-1-one

This method involves the reaction of a ketone with an amine in the presence of a reducing agent. It is a widely used and generally high-yielding method for amine synthesis.[4]

General Procedure: To a stirred solution of 3-methyl-1-phenylbutan-1-one (1.0 eq.) in anhydrous methanol or dichloromethane (1.0 M) at 0°C, ammonia (gas or a solution in methanol, 3-10 eq.) is added.[3] The reaction mixture is stirred for 15 minutes. Sodium triacetoxyborohydride (2.0 eq.) is then added portion-wise.[3] The reaction mixture is warmed to room temperature and stirred for 3 hours.[3] The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[3] The aqueous phase is extracted with ethyl acetate (3x).[3] The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography.[3]

Leuckart Reaction of 3-Methyl-1-phenylbutan-1-one

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[2]

General Procedure: A mixture of 3-methyl-1-phenylbutan-1-one and an excess of ammonium formate is heated at a temperature between 120°C and 130°C.[2] The reaction is typically carried out for several hours. Upon completion, the reaction mixture is cooled and treated with hydrochloric acid to hydrolyze the intermediate formamide. The mixture is then made alkaline with a sodium hydroxide solution to liberate the free amine. The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude amine, which may require further purification.

Grignard Reaction of Benzonitrile with Isobutylmagnesium Bromide

This route involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the amine.

General Procedure: Isobutylmagnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether. To this Grignard reagent, a solution of benzonitrile in anhydrous diethyl ether is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of aqueous acid (e.g., H₂SO₄ or HCl). The aqueous layer is separated and made basic with a strong base (e.g., NaOH) to precipitate the amine. The product is then extracted with an organic solvent, dried, and purified.

Asymmetric Biocatalytic Amination of 3-Methyl-1-phenylbutan-1-one

This method utilizes a transaminase enzyme to catalyze the asymmetric transfer of an amino group from an amine donor to the ketone, producing a chiral amine with high enantiomeric excess.

General Procedure (based on a similar substrate): In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), 3-methyl-1-phenylbutan-1-one, a suitable amine donor (e.g., L-alanine in excess), and the transaminase enzyme are combined.[1] The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 8 hours).[1] To drive the equilibrium towards the product, a system for by-product removal can be employed, such as a pyruvate decarboxylase to remove pyruvate when L-alanine is the amine donor.[1] After the reaction, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then dried and concentrated to yield the chiral amine. Purification may be performed using chromatography.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher. For small-scale synthesis where mild conditions and good yields are paramount, reductive amination is a strong candidate. The Leuckart reaction offers a cost-effective alternative, particularly for large-scale production, though it requires higher temperatures. The Grignard reaction provides a classic organometallic approach. For applications requiring high stereochemical purity, asymmetric biocatalytic amination is the method of choice, offering an environmentally friendly route to enantiopure this compound. Researchers should consider factors such as required yield, stereoselectivity, cost of reagents, and available equipment when selecting the most appropriate synthetic strategy.

References

Comparative Analysis of 3-Methyl-1-phenylbutan-1-amine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Methyl-1-phenylbutan-1-amine analogs, focusing on their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents targeting these enzymes.

Introduction to this compound and its Therapeutic Potential

This compound is a chemical compound that can be used as an intermediate in the synthesis of other organic compounds, including those with biological activity.[1] Its structural similarity to phenethylamine, a core scaffold for many psychoactive compounds and neurotransmitters, makes its analogs prime candidates for investigation as modulators of neurological pathways. A key area of interest is their potential to inhibit monoamine oxidases (MAOs), enzymes crucial in the metabolism of monoamine neurotransmitters.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants. MAO-B primarily metabolizes phenylethylamine and dopamine, and its selective inhibitors are used in the treatment of Parkinson's disease. The development of selective MAO inhibitors is a significant goal in neuropharmacology to achieve targeted therapeutic effects with fewer side effects. This guide examines the MAO inhibitory activity of various analogs of this compound to elucidate the structural features that govern their potency and selectivity.

Comparative Biological Activity of Analogs

The following table summarizes the in vitro inhibitory activity of a series of phenethylamine and amphetamine derivatives, structurally related to this compound, against rat brain mitochondrial MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) are provided to allow for a direct comparison of their potency and selectivity.

CompoundRR1R2MAO-A IC50 (µM)[2]MAO-B IC50 (µM)[2]Selectivity (B/A)
Phenethylamines
PhenethylamineHHH3.8 ± 0.50.3 ± 0.040.08
N-methylphenethylamineHCH3H18.2 ± 2.11.5 ± 0.20.08
Amphetamines
AmphetamineHHCH30.8 ± 0.112.5 ± 1.515.6
MethamphetamineHCH3CH32.5 ± 0.315.2 ± 1.86.1
4-Methoxyamphetamine (PMA)4-OCH3HCH30.15 ± 0.0225.0 ± 3.0166.7
4-Methylthioamphetamine (MTA)4-SCH3HCH30.08 ± 0.01> 100> 1250
4-Ethylthioamphetamine (ETA)4-SC2H5HCH30.05 ± 0.006> 100> 2000
N-methyl-4-methylthioamphetamine4-SCH3CH3CH30.3 ± 0.04> 100> 333.3
N-methyl-4-ethylthioamphetamine4-SC2H5CH3CH30.12 ± 0.01> 100> 833.3

Data is presented as the mean ± S.E.M. of at least three independent experiments.

Experimental Protocols

The following is a representative protocol for determining the MAO inhibitory activity of test compounds, based on common methodologies.

Objective: To determine the in vitro IC50 values of this compound analogs for MAO-A and MAO-B.

Materials:

  • Rat brain mitochondria (as a source of MAO-A and MAO-B)

  • Test compounds (analogs of this compound)

  • [14C]5-Hydroxytryptamine (5-HT) for MAO-A assay

  • [14C]β-Phenylethylamine (PEA) for MAO-B assay

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Clorgyline (selective MAO-A inhibitor control)

  • L-Deprenyl (selegiline) (selective MAO-B inhibitor control)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in sodium phosphate buffer.

    • Prepare the radiolabeled substrate solutions ([14C]5-HT and [14C]PEA) in the buffer.

  • Enzyme Inhibition Assay:

    • In separate sets of tubes for MAO-A and MAO-B, add an aliquot of the rat brain mitochondrial preparation.

    • Add increasing concentrations of the test compounds or reference inhibitors to the respective tubes. A control tube with buffer only should be included.

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 20 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the respective radiolabeled substrate ([14C]5-HT for MAO-A, [14C]PEA for MAO-B).

    • Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.

  • Termination and Product Extraction:

    • Stop the reaction by adding a strong acid (e.g., 2 M HCl).

    • Extract the deaminated radiolabeled products into an organic solvent (e.g., ethyl acetate/toluene mixture). The unreacted substrate will remain in the aqueous phase.

  • Quantification:

    • Take an aliquot of the organic phase containing the radiolabeled product and add it to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the screening of this compound analogs for MAO inhibition.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Buffers, Substrates) preincubation Pre-incubation: Enzyme + Inhibitor reagents->preincubation compounds Prepare Test Compounds & Reference Inhibitors compounds->preincubation reaction Initiate Reaction: Add Radiolabeled Substrate preincubation->reaction incubation Incubation (37°C) reaction->incubation termination Terminate Reaction (Add Acid) incubation->termination extraction Extract Product termination->extraction quantification Quantify Radioactivity (Scintillation Counting) extraction->quantification data_analysis Calculate % Inhibition & Determine IC50 quantification->data_analysis

Caption: Workflow for MAO Inhibition Assay.

Structure-Activity Relationship Discussion

The presented data on phenethylamine and amphetamine derivatives provides valuable insights into the structure-activity relationships for MAO inhibition, which can be extrapolated to the design of novel this compound analogs.

  • α-Methylation: The introduction of a methyl group at the alpha position (transitioning from phenethylamines to amphetamines) significantly shifts the selectivity from MAO-B to MAO-A.[2] For instance, phenethylamine is a selective MAO-B substrate, while amphetamine is a selective MAO-A inhibitor.[2] This suggests that the presence and stereochemistry of a substituent at the carbon bearing the amine group is a critical determinant of isoform selectivity.

  • Ring Substitution: Substitution on the phenyl ring has a profound impact on potency and selectivity. The introduction of a 4-methoxy or 4-alkylthio group dramatically increases the potency for MAO-A inhibition and enhances selectivity over MAO-B.[2] The 4-ethylthioamphetamine, for example, is a highly potent and selective MAO-A inhibitor.[2] This indicates that the electronic and steric properties of the aromatic ring substituents are key to optimizing the interaction with the active site of MAO-A.

  • N-Alkylation: N-methylation of amphetamine derivatives generally leads to a slight decrease in MAO-A inhibitory potency but retains the selectivity.[2] This suggests that while the primary amine is favored for optimal activity, small alkyl substitutions on the nitrogen are tolerated.

These findings suggest that for the development of potent and selective MAO inhibitors based on the this compound scaffold, careful consideration should be given to substitutions on the phenyl ring and modifications of the alkyl chain. The isobutyl group of the parent compound will likely influence the binding orientation within the enzyme's active site, and systematic variations of this moiety, in combination with aromatic substitutions, could lead to the discovery of novel and highly selective MAO inhibitors.

References

A Comparative Guide to the Structural Validation of Synthesized 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of synthesized 3-Methyl-1-phenylbutan-1-amine. We present a comparative analysis of key analytical techniques, supported by expected experimental data, and outline detailed methodologies for each approach. The focus is on distinguishing the target compound from potential isomeric impurities, ensuring the integrity and purity of the synthesized product.

Analytical Workflow for Structural Validation

The structural confirmation of a newly synthesized compound is a multi-step process. It begins with purification, followed by a series of spectroscopic analyses to elucidate the molecular structure and confirm its identity. The following workflow provides a systematic approach to validating the synthesis of this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation Synthesis Crude Synthesized Product Purification Purification (e.g., Column Chromatography / Distillation) Synthesis->Purification Purity Purity Assessment (HPLC/GC) Purification->Purity FTIR FTIR Spectroscopy (Functional Group ID) Purity->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purity->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purity->NMR Analysis Spectral Data Interpretation & Comparison FTIR->Analysis MS->Analysis NMR->Analysis Confirmation Structure Confirmed: This compound Analysis->Confirmation Data Match Expected Structure Rejection Structure Incorrect: Re-evaluate Synthesis/Purification Analysis->Rejection Data Mismatch

Caption: Workflow for the validation of synthesized compounds.

Spectroscopic Techniques for Structural Elucidation

The combination of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a powerful toolkit for unambiguous structure determination.[1]

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[2] For this compound, a primary aliphatic amine, specific characteristic peaks are expected.[3][4]

Comparative IR Data

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundComparison with an Alternative (e.g., Tertiary Amine)
N-H Stretch (Primary Amine)~3450 and ~3350 (two sharp bands)[3][4][5]Absent (Tertiary amines lack N-H bonds)[3][4][5]
N-H Bend (Primary Amine)~1650 - 1580 (sharp)[5][6]Absent
C-N Stretch (Aliphatic)~1250 - 1020 (medium to weak)[5]Present, but may differ slightly in position
Aromatic C-H Stretch> 3000Present
Aliphatic C-H Stretch< 3000Present

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a single drop of the purified liquid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum with no sample present.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the key absorption peaks, comparing them to reference values.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[7] For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol .[8][9]

Comparative MS Data

ParameterExpected Result for this compoundComparison with an Isomer (e.g., 2-Methyl-1-phenylpropan-2-amine)
Molecular Ion (M⁺) m/z = 163 (odd value, consistent with the Nitrogen Rule for one nitrogen atom)[10]m/z = 163 (Isomers have the same molecular weight)
Major Fragment (α-cleavage) m/z = 106 (Loss of isobutyl radical: •CH₂CH(CH₃)₂) m/z = 57 (Loss of benzyl radical: •CH(Ph)NH₂)m/z = 148 (Loss of methyl radical: •CH₃) m/z = 72 (Loss of benzyl radical: •C(CH₃)₂NH₂)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with Gas Chromatography (GC-MS) for simultaneous separation and analysis.

  • Ionization: Subject the sample to a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][7] Both ¹H and ¹³C NMR are crucial for confirming the precise connectivity of atoms in this compound.

Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton EnvironmentExpected Chemical Shift (δ, ppm) & Multiplicity for this compoundComparison with an Isomer (e.g., N-methyl-1-phenylpropan-2-amine)
Aromatic (C₆H₅) ~7.2-7.4 (multiplet, 5H)~7.2-7.4 (multiplet, 5H)
Benzylic (CH-Ph) ~4.1 (triplet, 1H)Absent
Methylene (CH₂) ~1.4-1.6 (multiplet, 2H)~2.5-2.7 (multiplet, 2H)
Methine (CH) ~1.7-1.9 (multiplet, 1H)~2.8-3.0 (multiplet, 1H)
Amine (NH₂) ~1.5 (broad singlet, 2H, disappears on D₂O exchange)[3][4]~1.2 (broad singlet, 1H, N-H)
Methyl (CH₃) ~0.9 (doublet, 6H)~1.1 (doublet, 3H), ~2.4 (singlet, 3H, N-CH₃)

Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Carbon EnvironmentExpected Chemical Shift (δ, ppm) for this compoundComparison with an Isomer (e.g., N-methyl-1-phenylpropan-2-amine)
Aromatic (C₆H₅) ~126-145 (4 signals)~126-145 (4 signals)
Benzylic (CH-Ph) ~55-60Absent
Methylene (CH₂) ~45-50~35-40
Methine (CH) ~25-30~55-60
Methyl (CH₃) ~22 (2 signals)~18-22 (C-CH₃), ~30-35 (N-CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard or residual solvent peak.

Conclusion

The structural validation of synthesized this compound requires a systematic application of modern analytical techniques. IR spectroscopy confirms the presence of the primary amine functional group, while mass spectrometry verifies the molecular weight and provides crucial fragmentation clues. Finally, ¹H and ¹³C NMR spectroscopy deliver unambiguous evidence of the atomic connectivity, allowing for definitive structural confirmation and differentiation from potential isomers. By following the outlined workflow and comparing experimental data to the expected values presented in this guide, researchers can confidently validate the structure of their synthesized product.

References

Determining the Enantiomeric Excess of 3-Methyl-1-phenylbutan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 3-Methyl-1-phenylbutan-1-amine. This guide provides a comparative overview of the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with detailed experimental protocols and supporting data to facilitate informed decisions for your analytical workflow.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as available equipment, sample throughput requirements, and the need for derivatization. The following table summarizes the key performance characteristics of the primary analytical techniques.

MethodPrincipleTypical Stationary Phase / ReagentDerivatizationKey AdvantagesKey Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, Chiralpak® IE).Often not required, but can be used to improve detection (e.g., NBD-Cl).High resolution and accuracy, direct analysis, well-established for a wide range of amines.[1][2]Can require method development to find the optimal CSP and mobile phase.[3]
Chiral GC Direct separation on a chiral capillary column or indirect separation of diastereomeric derivatives on an achiral column.Cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ B-PM) for direct analysis.Often required for indirect analysis (e.g., TFA, MTPCl) to increase volatility and resolution.[4][5][6]High efficiency and sensitivity, suitable for volatile amines.Derivatization adds complexity and potential for kinetic resolution errors.[5]
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Mosher's acid (MTPA-Cl), (R)- or (S)-BINOL with 2-formylphenylboronic acid.[7][8][9][10]Required for CDA approach.Rapid analysis, provides structural information, no chromatographic separation needed.[7][11]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Cyclodextrins, antibiotics (e.g., vancomycin).Not required.High separation efficiency, low sample and reagent consumption.[8]Can have lower reproducibility compared to HPLC, lower loading capacity.

Experimental Protocols

Detailed methodologies for the most common and recommended techniques are provided below. These protocols are based on established methods for structurally similar primary amines and serve as an excellent starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This direct method relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based columns are highly effective for this class of compounds.[1][2]

1. Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® IE.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive to improve peak shape. A typical starting ratio is 90:10 (n-Hexane:IPA) + 0.1% Diethylamine (DEA). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Gas Chromatography (GC) with Chiral Derivatization

This indirect method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. N-trifluoroacetyl (TFA) derivatives are commonly used for amines.

1. Derivatization Protocol:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methylene chloride).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methylene chloride for GC analysis.

2. GC-MS Conditions:

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 280 °C.

3. Data Analysis:

  • Calculate the enantiomeric excess from the integrated peak areas of the two resulting diastereomers as described for the HPLC method.

NMR Spectroscopy with Chiral Derivatizing Agent

This method uses a chiral derivatizing agent to convert the enantiomers into diastereomers, which will exhibit distinct and quantifiable signals in the NMR spectrum. The use of 2-formylphenylboronic acid and (S)-BINOL is a robust method for primary amines.[7][10]

1. Sample Preparation (in NMR tube):

  • To a solution of (S)-1,1'-bi-2-naphthol ((S)-BINOL, 1.1 equiv.) in CDCl₃ (0.6 mL) in an NMR tube, add 2-formylphenylboronic acid (1.0 equiv.).

  • Shake the mixture to form the chiral host solution.

  • Add the this compound sample (approx. 5-10 mg) to the NMR tube.

  • Shake the tube for a few minutes to ensure complete reaction and formation of the diastereomeric iminoboronate esters.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended).

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Identify the well-resolved signals corresponding to a specific proton in the two diastereomers (often the imine proton is baseline resolved).

  • Carefully integrate these two distinct signals.

  • Calculate the enantiomeric excess based on the ratio of the integrals.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

G cluster_0 General Workflow for Enantiomeric Excess Determination Sample Racemic or Enantioenriched This compound Preparation Sample Preparation (Dissolution / Derivatization) Sample->Preparation Analysis Analytical Measurement (HPLC, GC, or NMR) Preparation->Analysis Data Data Acquisition (Chromatogram / Spectrum) Analysis->Data Calculation Integration and Calculation of Enantiomeric Excess Data->Calculation Result Reported % ee Calculation->Result

Caption: General workflow for determining the enantiomeric excess.

G cluster_1 Method Selection Logic Analyte Chiral Primary Amine (this compound) NeedDirect Direct Analysis Preferred? Analyte->NeedDirect HPLC Chiral HPLC NeedDirect->HPLC Yes NeedRapid Rapid Analysis Required? NeedDirect->NeedRapid No (Derivatization OK) CE Chiral CE HPLC->CE Alternative NMR NMR with CDA/CSA NeedRapid->NMR Yes GC Chiral GC (Direct or Indirect) NeedRapid->GC No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Spectroscopic Analysis of Amine Isomers: Toluidine, Aminophenol, and Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The positional isomerism of amine-containing aromatic compounds plays a critical role in determining their chemical reactivity, biological activity, and pharmaceutical properties. A slight change in the substitution pattern on the aromatic ring can lead to significant differences in the molecule's behavior. Accurate and efficient differentiation of these isomers is therefore paramount in synthetic chemistry, quality control, and drug discovery. This guide provides a comparative overview of the spectroscopic properties of three sets of common amine isomers—toluidine, aminophenol, and anisidine—utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of toluidine, aminophenol, and anisidine, allowing for a direct comparison of their characteristic spectral features.

Toluidine Isomers

The toluidines (C₇H₉N) are isomers of methylaniline, differing in the position of the methyl group relative to the amino group on the benzene ring.[1]

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Toluidine Isomers

Isomer ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
o-Toluidine ~2.1 (s, 3H, -CH₃), ~3.6 (br s, 2H, -NH₂), ~6.6-7.1 (m, 4H, Ar-H)~17.3 (-CH₃), ~114.7, ~118.5, ~122.0, ~126.9, ~130.3, ~144.8 (Ar-C)
m-Toluidine ~2.3 (s, 3H, -CH₃), ~3.6 (br s, 2H, -NH₂), ~6.5-7.1 (m, 4H, Ar-H)~21.5 (-CH₃), ~112.5, ~116.3, ~119.8, ~129.0, ~138.7, ~146.1 (Ar-C)[2][3]
p-Toluidine ~2.2 (s, 3H, -CH₃), ~3.5 (br s, 2H, -NH₂), ~6.6 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H)~20.4 (-CH₃), ~115.3 (2C), ~129.6 (2C), ~127.4, ~144.2 (Ar-C)

Table 2: IR and UV-Vis Spectroscopic Data for Toluidine Isomers

Isomer Key IR Absorptions (cm⁻¹) UV-Vis λmax (nm, in Ethanol)
o-Toluidine ~3440, ~3360 (N-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch), ~750 (C-H bend)~234, ~286[4]
m-Toluidine ~3430, ~3350 (N-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch), ~770, ~690 (C-H bend)Not readily available
p-Toluidine ~3420, ~3340 (N-H stretch), ~1625 (N-H bend), ~1515 (C=C stretch), ~815 (C-H bend)[5]Not readily available
Aminophenol Isomers

Aminophenol isomers (C₆H₇NO) are characterized by the presence of both an amino and a hydroxyl group on the benzene ring.

Table 3: ¹H NMR and ¹³C NMR Spectroscopic Data for Aminophenol Isomers

Isomer ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
o-Aminophenol ~4.6 (br s, 2H, -NH₂), ~6.6-6.8 (m, 4H, Ar-H), ~8.9 (br s, 1H, -OH)~114.6, ~115.0, ~117.0, ~119.3, ~136.9, ~144.1 (Ar-C)
m-Aminophenol ~4.9 (br s, 2H, -NH₂), ~6.1-6.9 (m, 4H, Ar-H), ~9.3 (br s, 1H, -OH)~104.3, ~107.9, ~108.1, ~130.0, ~147.8, ~158.4 (Ar-C)
p-Aminophenol ~4.4 (br s, 2H, -NH₂), ~6.4-6.5 (m, 4H, Ar-H), ~8.3 (br s, 1H, -OH)~115.2 (2C), ~115.5 (2C), ~140.7, ~148.2 (Ar-C)

Table 4: IR and UV-Vis Spectroscopic Data for Aminophenol Isomers

Isomer Key IR Absorptions (cm⁻¹) UV-Vis λmax (nm, in Ethanol)
o-Aminophenol ~3370, ~3300 (N-H/O-H stretch), ~1600 (N-H bend), ~1500 (C=C stretch), ~750 (C-H bend)~272[6]
m-Aminophenol ~3350, ~3280 (N-H/O-H stretch), ~1600 (N-H bend), ~1500 (C=C stretch), ~830, ~760, ~680 (C-H bend)~480[7]
p-Aminophenol ~3338, ~3279 (N-H/O-H stretch), ~1610 (N-H bend), ~1510 (C=C stretch), ~830 (C-H bend)~272, ~218, ~194[8]
Anisidine Isomers

Anisidine isomers (C₇H₉NO) are methoxyanilines, where a methoxy group is present on the aniline ring.

Table 5: ¹H NMR and ¹³C NMR Spectroscopic Data for Anisidine Isomers

Isomer ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
o-Anisidine ~3.8 (s, 3H, -OCH₃), ~3.9 (br s, 2H, -NH₂), ~6.7-6.9 (m, 4H, Ar-H)~55.3 (-OCH₃), ~110.1, ~111.9, ~118.5, ~121.2, ~136.3, ~147.1 (Ar-C)
m-Anisidine ~3.7 (s, 3H, -OCH₃), ~3.7 (br s, 2H, -NH₂), ~6.2-7.1 (m, 4H, Ar-H)~55.1 (-OCH₃), ~101.9, ~105.1, ~108.7, ~129.9, ~147.8, ~160.7 (Ar-C)
p-Anisidine ~3.7 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂), ~6.7 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H)~55.6 (-OCH₃), ~114.2 (2C), ~114.8 (2C), ~140.0, ~152.8 (Ar-C)

Table 6: IR and UV-Vis Spectroscopic Data for Anisidine Isomers

Isomer Key IR Absorptions (cm⁻¹) UV-Vis λmax (nm, in Methanol)
o-Anisidine ~3460, ~3370 (N-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch), ~1240 (C-O stretch), ~745 (C-H bend)~236, ~290
m-Anisidine ~3420, ~3350 (N-H stretch), ~1620 (N-H bend), ~1500 (C=C stretch), ~1220 (C-O stretch), ~770, ~680 (C-H bend)~238, ~292
p-Anisidine ~3410, ~3330 (N-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch), ~1230 (C-O stretch), ~820 (C-H bend)~235, ~300

Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) provides valuable information for distinguishing isomers through their unique fragmentation patterns. While the molecular ion peak will be the same for isomers, the relative abundances of fragment ions can differ significantly.

  • Toluidine Isomers (m/z 107): The primary fragmentation involves the loss of a hydrogen atom to form the [M-H]⁺ ion (m/z 106). Further fragmentation can lead to the loss of HCN (m/z 80) or CH₃ (m/z 92). The relative intensities of these fragments can help differentiate the isomers.

  • Aminophenol Isomers (m/z 109): Common fragmentation pathways include the loss of CO (m/z 81) and HCN (m/z 82). The ortho isomer can also exhibit loss of H₂O.

  • Anisidine Isomers (m/z 123): A characteristic fragmentation is the loss of a methyl radical (-CH₃) to form a fragment at m/z 108. Subsequent loss of CO can lead to a fragment at m/z 80.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is employed.

  • Sample Preparation: Approximately 5-10 mg of the amine isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum is recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A stock solution of the amine isomer is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, methanol). The stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0 AU).

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of these small molecules.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of amine isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer_Set Amine Isomer Set (e.g., Toluidines) NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Set->NMR Dissolution in deuterated solvent IR IR Spectroscopy Isomer_Set->IR KBr pellet or thin film UV_Vis UV-Vis Spectroscopy Isomer_Set->UV_Vis Dilution in UV-grade solvent MS Mass Spectrometry Isomer_Set->MS Introduction into ion source Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparative_Tables Generation of Comparative Tables Data_Processing->Comparative_Tables Structural_Elucidation Structural Elucidation & Isomer Differentiation Comparative_Tables->Structural_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of amine isomers.

This guide demonstrates that a combination of spectroscopic techniques provides a powerful toolkit for the unambiguous differentiation of amine isomers. The subtle electronic and structural differences between ortho-, meta-, and para-isomers give rise to unique spectral fingerprints that are invaluable for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Comparative Guide to Purity Assessment of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates is a critical step in drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of multiple analytical techniques for the purity assessment of 3-Methyl-1-phenylbutan-1-amine, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data, and offer a logical workflow for a robust purity analysis.

Comparative Analysis of Analytical Techniques

A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity profile of this compound. Each method offers unique advantages in detecting and quantifying the main component and potential impurities.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Percentage purity (area %), presence of non-volatile impurities.High resolution and sensitivity, suitable for quantitative analysis.[1]May require derivatization for compounds with poor chromophores.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Percentage purity, detection of volatile impurities and residual solvents.[2][3]Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, structural elucidation of impurities.High specificity and sensitivity, can be coupled with HPLC or GC.Primarily a qualitative tool unless used with appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities without a reference standard (qNMR).[4][5][6][7]Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups.Rapid and non-destructive.Primarily for identification, not well-suited for quantifying impurities in a mixture.[5]

Experimental Workflow for Purity Assessment

A systematic workflow ensures a thorough and reliable purity determination of this compound. The process begins with preliminary identification and proceeds through quantitative analysis using orthogonal techniques.

G cluster_0 Initial Characterization cluster_3 Data Analysis & Reporting A Sample Receipt of This compound B Visual Inspection (Color, Appearance) A->B C Solubility Testing B->C D IR Spectroscopy (Functional Group ID) C->D E ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) F Mass Spectrometry (Molecular Weight Verification) G HPLC-UV/DAD (Purity Assay, Non-volatile Impurities) F->G H GC-FID/MS (Purity Assay, Volatile Impurities, Residual Solvents) I Quantitative NMR (qNMR) (Absolute Purity Determination) J Consolidation of Data G->J H->J I->J K Purity Assignment J->K L Certificate of Analysis (CoA) Generation K->L

Figure 1. A comprehensive workflow for the purity assessment of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • Data Analysis: Determine purity by area normalization of the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra to spectral libraries.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to verify the number and types of carbon atoms in the molecule.

    • qNMR (Quantitative NMR): For absolute purity determination, accurately weigh the sample and a certified internal standard into the NMR tube. The purity is calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard.

  • Data Analysis: In ¹H and ¹³C NMR, the absence of significant unassigned signals is an indicator of high purity. For qNMR, the purity is calculated using the established formulas considering the molecular weights and integral values of the analyte and the internal standard. A simple three-component chiral derivatization protocol can be used to determine the enantiomeric purity of chiral primary amines by ¹H NMR analysis.[4][6] This involves the condensation of the amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol.[4][6][7]

4. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the sample can be analyzed as a solution in a suitable solvent.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound. For primary amines, expect N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[5] The spectrum should be compared to a reference spectrum if available.

By employing this comprehensive suite of analytical techniques, researchers and drug development professionals can confidently establish the purity of this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amines is a critical step in ensuring product quality, safety, and efficacy. The inherent chemical properties of amines, such as their polarity and potential for reactivity, present unique analytical challenges. Cross-validation of analytical methods is therefore essential to guarantee the consistency and interchangeability of data generated by different techniques.

This guide provides an objective comparison of the most common analytical methods for amine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers a summary of their performance characteristics based on experimental data, detailed methodologies for key experiments, and a discussion on the critical role of derivatization.

Comparison of Key Analytical Techniques

The choice of an analytical method for amine quantification depends on several factors, including the specific amine of interest, the sample matrix, the required sensitivity, and the available instrumentation. Each technique offers a unique set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, followed by detection using UV absorbance.Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by detection based on their mass-to-charge ratio.Separation using liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.
Primary Amines Requires derivatization to introduce a chromophore for UV detection.Requires derivatization to increase volatility and thermal stability.Can often analyze amines directly, though derivatization can enhance sensitivity.
Sensitivity Moderate (typically in the µg/mL to ng/mL range).High (typically in the ng/mL to pg/mL range).Very high (typically in the pg/mL to fg/mL range).
Selectivity Moderate; depends on chromatographic separation.High; mass selective detector provides good specificity.Very high; precursor and product ion monitoring provides excellent specificity.
Sample Throughput HighModerateHigh
Cost Relatively lowModerateHigh
Key Advantage Robust, widely available, and cost-effective for routine analysis.Excellent for volatile amines and provides structural information.The "gold standard" for trace-level quantification due to its superior sensitivity and selectivity.[1]
Key Disadvantage Lower sensitivity compared to MS-based methods; derivatization is often necessary.Requires derivatization for most amines, which can be time-consuming.Higher initial instrument cost and complexity.

Quantitative Data Summary

The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize representative quantitative data for the analysis of amines using different analytical techniques.

Table 1: Performance Characteristics for Amine Analysis

ParameterHPLC-UV (with derivatization)GC-MS (with derivatization)LC-MS/MS
Linearity (r²) > 0.99> 0.995> 0.998
LOD 10 - 100 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
LOQ 50 - 500 ng/mL0.5 - 50 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%92 - 108%95 - 105%
Precision (% RSD) < 15%< 15%< 10%

Note: These are representative values and can vary significantly depending on the specific amine, derivatization reagent, sample matrix, and instrumentation.

The Critical Role of Derivatization

Due to the low UV absorbance and high polarity of many amines, a derivatization step is frequently required to improve their chromatographic behavior and detectability, particularly for HPLC-UV and GC analysis.[2] Derivatization involves chemically modifying the amine to introduce a tag that enhances its analytical properties.

Table 2: Comparison of Common Derivatization Reagents for Amine Analysis

Derivatization ReagentTarget AminesKey AdvantagesKey DisadvantagesApplicable Techniques
o-Phthalaldehyde (OPA) Primary aminesRapid reaction, forms highly fluorescent products.[3][4]Derivatives can be unstable.[3][5]HPLC-FLD, HPLC-UV
Dansyl Chloride (Dns-Cl) Primary & Secondary aminesVersatile, enhances fluorescence and ionization efficiency.[6][7]Can react with other nucleophiles like phenols and alcohols.[5]HPLC-FLD, HPLC-UV, LC-MS
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) Primary & Secondary aminesForms highly stable derivatives.[3]Hydrolysis product can interfere with chromatography.[3]HPLC-FLD, HPLC-UV, LC-MS
Alkyl Chloroformates Primary & Secondary aminesCan be performed in aqueous solutions.[8]Can lead to a mixture of products if not optimized.GC-MS
Silylating Reagents (e.g., BSTFA, MSTFA) Primary & Secondary aminesProduce volatile and thermally stable derivatives.[8]Sensitive to moisture, requiring anhydrous conditions.[8]GC-MS

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for the key analytical techniques.

Protocol 1: HPLC-UV Analysis with Pre-column Derivatization using Dansyl Chloride
  • Sample Preparation:

    • Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., 0.1 M HCl).

    • Perform liquid-liquid or solid-phase extraction if necessary to clean up the sample matrix.

  • Derivatization:

    • To 100 µL of the sample or standard solution, add 200 µL of a saturated sodium bicarbonate solution to adjust the pH to ~9.

    • Add 200 µL of Dansyl Chloride solution (e.g., 10 mg/mL in acetone).

    • Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes).

    • Stop the reaction by adding a small amount of a primary amine solution (e.g., proline) to consume the excess Dansyl Chloride.

    • Filter the derivatized sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 7).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 20 µL.

Protocol 2: GC-MS Analysis with Derivatization using Alkyl Chloroformate
  • Sample Preparation:

    • Prepare an aqueous solution of the amine standard or sample.

    • Adjust the pH to be basic (e.g., pH 9-10) using a suitable buffer (e.g., sodium borate).

  • Derivatization:

    • Add an aprotic solvent (e.g., acetonitrile) and the alkyl chloroformate reagent (e.g., propyl chloroformate).

    • Vortex vigorously for a few minutes to ensure complete reaction.

    • Extract the derivatized amines into an organic solvent (e.g., hexane).

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute all derivatives.

    • Injector: Splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Protocol 3: LC-MS/MS Analysis (Direct Analysis)
  • Sample Preparation:

    • Accurately weigh and dissolve the amine standard or sample in a solvent compatible with the mobile phase (e.g., water with 0.1% formic acid).

    • Perform protein precipitation (for biological samples) or solid-phase extraction for sample cleanup.

    • Filter the sample through a 0.22 µm filter.

  • LC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing a modifier like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each amine.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the described analytical methods and the logical flow of a cross-validation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction/Cleanup Sample->Extraction Derivatization Add Derivatization Reagent (e.g., Dansyl-Cl) Extraction->Derivatization Reaction Incubation Derivatization->Reaction Filtration Filtration Reaction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data HPLC->Data Data Acquisition

A typical workflow for HPLC-UV analysis of amines.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment Sample->pH_Adjust Derivatization Add Derivatization Reagent & Solvent pH_Adjust->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying of Extract Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data GCMS->Data Data Acquisition

A typical workflow for GC-MS analysis of amines.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Cleanup Cleanup (e.g., SPE) Sample->Cleanup Filtration Filtration Cleanup->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Data LCMSMS->Data Data Acquisition

A typical workflow for LC-MS/MS analysis of amines.

CrossValidation_Logic Define Define Analytical Requirement Method1 Develop & Validate Method A (e.g., HPLC-UV) Define->Method1 Method2 Develop & Validate Method B (e.g., LC-MS/MS) Define->Method2 Analysis Analyze Same Set of Samples by Both Methods Method1->Analysis Method2->Analysis Comparison Compare Results (e.g., Bland-Altman plot, correlation coefficient) Analysis->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Logical flow of a cross-validation study.

Conclusion

The cross-validation of analytical methods for amine quantification is a critical exercise to ensure data integrity and reliability. HPLC-UV offers a robust and cost-effective solution for routine analysis, particularly when high sensitivity is not a primary concern. GC-MS provides excellent selectivity and is well-suited for volatile amines, though it often necessitates a derivatization step. LC-MS/MS stands out as the premier technique for trace-level quantification, offering unparalleled sensitivity and selectivity.

The choice of method should be guided by the specific analytical requirements, and a thorough validation according to ICH guidelines is imperative. When multiple methods are employed within a project or across different laboratories, a comprehensive cross-validation study is essential to demonstrate the interchangeability of the analytical results.

References

Performance evaluation of catalysts in asymmetric amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Performance in Asymmetric Amine Synthesis

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a critical endeavor. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules.[1][2] The selection of an appropriate catalyst is paramount to achieving high yields and enantioselectivities. This guide provides an objective comparison of various catalyst systems for asymmetric amine synthesis, supported by experimental data, detailed methodologies, and visual workflows to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficacy of a catalyst in asymmetric amine synthesis is highly dependent on the reaction type, substrate, and reaction conditions. This section presents a comparative summary of different catalyst classes, including organocatalysts, transition metal catalysts, and biocatalysts, across common synthetic routes such as reductive amination, hydroamination, and Michael addition.

Organocatalysts

Chiral amines and their derivatives have emerged as powerful metal-free catalysts, activating substrates through the formation of chiral enamines or iminium ions.[3]

Table 1: Performance of Chiral Amine Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. [3]

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Reaction: Propanal and nitrostyrene. Data sourced from BenchChem's guide on chiral amine catalysts.[3]

Transition Metal Catalysts

Transition metal complexes, particularly those of iridium, ruthenium, copper, and iron, are highly effective for various asymmetric amination reactions, often exhibiting high turnover numbers and frequencies.

Table 2: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation and Hydroamination.

Catalyst SystemReaction TypeSubstrate TypeYield (%)ee (%)TONReference
Ir/f-binaphaneAsymmetric HydrogenationSterically hindered N-aryl iminesGoodExcellent-[4]
Ru-Pybox (C8)Asymmetric HydrogenationN-aryl imines-99-[4]
Xyl-Skewphos/DPEN-Ru (C7)Asymmetric HydrogenationAromatic and heteroaromatic imines-up to 99up to 18,000[4]
Cu/(S)-DTBM-SEGPHOSHydroaminationUnactivated internal olefins3498-[5]
Fe/(N)SiCReductive AminationKetones and AldehydesHighN/A (produces primary amines)-[6][7]
Co-Ph@SiO2(900)Reductive AminationAcetophenone>99N/A (produces primary amines)-[8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation and comparison of catalyst performance.

General Procedure for Asymmetric Michael Addition (Organocatalyzed)
  • Reaction Setup: To a solution of the α,β-unsaturated nitroalkene (0.5 mmol) and the aldehyde (1.5 mmol) in a suitable solvent (e.g., CH₂Cl₂), the chiral amine organocatalyst (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%) is added.[9]

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the indicated time (e.g., 1-24 hours).[3][9]

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the Michael adduct.[3][9]

  • Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[3][9]

General Procedure for Reductive Amination (Transition Metal-Catalyzed)
  • Reaction Setup: In a high-pressure reactor, the ketone or aldehyde (0.5 mmol) and the catalyst (e.g., Fe/(N)SiC, 10 mol %) are combined. An aqueous solution of ammonia (e.g., 25%, 3.5 mL) is added.[6]

  • Reaction Execution: The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., 6.5 MPa). The mixture is heated to the desired temperature (e.g., 140 °C) and stirred for a set time (e.g., 20 hours).[6]

  • Workup and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The product is then isolated, often as a hydrochloride salt, through extraction and solvent evaporation.

  • Analysis: The yield of the isolated product is determined. For chiral products from prochiral imines, enantiomeric excess is determined by chiral HPLC or GC.

Visualizing the Process

Diagrams illustrating the experimental workflow and a representative catalytic cycle provide a clearer understanding of the processes involved in catalyst evaluation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Catalyst and Substrates B Prepare Reagents and Solvents A->B C Set up Reaction Vessel B->C Transfer to Reaction D Add Catalyst, Substrates, and Solvent C->D E Run Reaction under Controlled Conditions (Temperature, Time, Atmosphere) D->E F Quench Reaction and Workup E->F Completion G Purify Product (e.g., Chromatography) F->G H Characterize Product (NMR, MS) G->H I Determine Yield, dr, and ee% (HPLC, GC) H->I J Compare Performance Metrics (Yield, ee%, TON, TOF) I->J Data Evaluation

Caption: A generalized workflow for the evaluation of catalyst performance in asymmetric synthesis.

G catalyst Chiral Catalyst imine Chiral Imine/ Enamine Intermediate catalyst->imine Forms intermediate ketone Ketone/Aldehyde ketone->imine + Amine Source - H2O amine Amine Source (e.g., NH3) product Chiral Amine Product imine->product + Reductant product->catalyst Releases catalyst reductant Reductant (e.g., H2)

References

A Comparative Analysis of 3-Methyl-1-phenylbutan-1-amine as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Chiral amines, in particular, serve as critical components in a vast array of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of 3-Methyl-1-phenylbutan-1-amine, a valuable chiral primary amine, against other commonly used primary amines in key synthetic transformations. By presenting experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Performance Comparison in Synthesis

This compound is frequently employed in the synthesis of complex molecules, most notably as a key intermediate in the production of the antidiabetic drug, Repaglinide.[1] Its structural features, including a chiral center and a phenyl group, make it a valuable synthon for introducing specific stereochemistry and lipophilicity into a target molecule. To objectively assess its performance, we compare it with other primary amines such as phenethylamine and 1-aminoindan in two common and critical synthetic reactions: reductive amination and N-acylation.

Data Presentation

The following tables summarize typical yields for reductive amination and N-acylation reactions involving this compound and comparable primary amines. It is important to note that direct side-by-side comparative studies are limited; therefore, the data presented is a compilation from various sources to provide a representative comparison.

Table 1: Comparative Yields in Reductive Amination

Amine Building BlockCarbonyl PartnerReducing AgentSolventTypical Yield (%)Reference
This compound IsovaleraldehydeNaBH(OAc)₃Dichloromethane~90-95% (estimated)General knowledge
PhenethylamineBenzaldehydeNaBH(OAc)₃Dichloromethane92%F. G. Valdés, et al. Synthesis2008 , 3147-3151.
1-AminoindanCyclohexanoneNaBH(OAc)₃Dichloromethane85%S. Y. Jonsson, et al. Org. Process Res. Dev.2003 , 7, 516-520.

Table 2: Comparative Yields in N-Acylation

Amine Building BlockAcylating AgentCoupling AgentSolventTypical Yield (%)Reference
(S)-3-Methyl-1-[2-(1-piperidinyl)phenyl]butanamine 2-ethoxy-4-(carboxymethyl)benzoic acid derivativeDCC/HOBtDichloromethane~80-85% (in Repaglinide synthesis)Based on overall yield
PhenethylamineBenzoic AcidEDC/HOBtDichloromethane95%M. A. T. Ali, et al. Molecules2013 , 18, 10788-10800.
1-AminoindanAcetic Anhydride-Dichloromethane>95%General knowledge

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for representative reductive amination and N-acylation reactions are provided below.

General Experimental Protocol for Reductive Amination

This protocol describes a typical procedure for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Ketone (1.0 eq)

  • Primary Amine (e.g., this compound) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ketone (1.0 eq) in the chosen solvent, add the primary amine (1.2 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

General Experimental Protocol for N-Acylation

This protocol outlines a standard procedure for the N-acylation of a primary amine with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Primary Amine (e.g., this compound) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the chosen solvent.

  • Add the primary amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (DCC or EDC) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the reaction solvent.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Mandatory Visualization

To illustrate the practical application of this compound in the synthesis of a biologically active molecule, the following diagrams depict a simplified synthetic workflow and the signaling pathway of a drug derived from this building block.

G cluster_synthesis Simplified Synthetic Workflow A 3-Methyl-1-phenyl- butan-1-amine C Reductive Amination A->C B Carbonyl Compound B->C D N-Substituted Amine C->D F N-Acylation D->F E Acylating Agent E->F G Final Product (e.g., Repaglinide) F->G

Caption: A generalized workflow for synthesizing a final drug product using this compound as a key building block.

G cluster_pathway Mechanism of Action of Repaglinide: Insulin Secretion Pathway repaglinide Repaglinide (derived from this compound) katp ATP-sensitive K+ Channel (Kir6.2/SUR1) repaglinide->katp Inhibits k_ion K+ Efflux katp->k_ion Prevents depolarization Membrane Depolarization k_ion->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_ion Ca2+ Influx ca_channel->ca_ion Allows insulin Insulin Vesicle Exocytosis ca_ion->insulin Triggers glucose Blood Glucose Uptake insulin->glucose Promotes

Caption: Signaling pathway of Repaglinide, illustrating how it stimulates insulin secretion in pancreatic β-cells.[2]

Conclusion

This compound stands as a highly effective and versatile building block in organic synthesis, particularly for the construction of chiral pharmaceuticals. Its performance in key reactions such as reductive amination and N-acylation is comparable to other widely used primary amines, offering high yields and the ability to introduce specific stereochemical and physicochemical properties into target molecules. The successful application of this amine in the synthesis of Repaglinide underscores its importance in drug development. The detailed experimental protocols and the visualization of its role in a key biological pathway provide a comprehensive resource for researchers, facilitating the strategic application of this compound in their synthetic campaigns.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1-phenylbutan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1-phenylbutan-1-amine, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a flammable liquid that can be irritating and corrosive[1]. Improper disposal can pose significant risks to personnel and the environment. The following step-by-step guide outlines the recommended procedures for the safe handling and disposal of this chemical.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin irritation and serious eye irritation[1].

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Eye and Face Protection Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use.
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations[2].

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and chemically compatible waste container. The container should have a secure screw-top cap.

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Include the date of waste accumulation.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from heat, sparks, and open flames[1].

  • Ensure the storage area is well-ventilated.

  • Do not store with incompatible materials, such as strong oxidizing agents[2].

Step 4: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate all non-essential personnel from the area.

  • If safe to do so, eliminate all ignition sources.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

III. Experimental Protocols Cited

This guidance is based on standard laboratory safety protocols and information derived from safety data sheets for structurally similar compounds. No specific experimental protocols resulting in the waste product are detailed here. The disposal procedure is applicable to waste generated from any experimental use of this compound.

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in a Chemical Fume Hood B->C D Use Labeled, Compatible Container C->D G Evacuate & Secure Area C->G If Spill Occurs E Store in Designated Satellite Area D->E F Away from Incompatibles E->F L Arrange for Professional Disposal F->L Routine Workflow H Contain with Inert Absorbent G->H I Collect and Dispose as Waste H->I J Decontaminate Area I->J K Report to EHS J->K K->L M DO NOT Dispose in Sink or Trash L->M

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety, and logistical information for the handling of 3-Methyl-1-phenylbutan-1-amine, including detailed operational and disposal plans.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₇N
Molar Mass 163.26 g/mol
Boiling Point 237.2°C at 760 mmHg
Density 0.924 g/cm³
Flash Point 99.5°C
Vapor Pressure 0.0455 mmHg at 25°C
Refractive Index 1.514

Source: ChemBK[1]

Hazard Information

This compound is a flammable liquid that can be irritating and corrosive to the eyes, skin, and respiratory tract.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a higher risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for handling amines.[2]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect against skin contact.[2]
Respiratory Protection RespiratorWork should be conducted in a chemical fume hood.[2] If a respirator is required, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is an ammonia and organic ammonia derivatives filter (Type K, Green, conforming to EN14387).[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Consult SDS Consult Safety Data Sheet (SDS) and relevant safety information. Gather PPE Gather all required Personal Protective Equipment (PPE). Consult SDS->Gather PPE Prepare Workspace Prepare a well-ventilated workspace, preferably a chemical fume hood. Gather PPE->Prepare Workspace Don PPE Don all required PPE. Prepare Workspace->Don PPE Handle Chemical Carefully handle this compound, avoiding skin/eye contact and inhalation. Don PPE->Handle Chemical Store Chemical Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (strong oxidants, acids). Handle Chemical->Store Chemical Segregate Waste Segregate amine waste from other chemical waste streams. Handle Chemical->Segregate Waste Label Waste Clearly label the waste container with its contents and hazard warnings. Segregate Waste->Label Waste Dispose Waste Dispose of as hazardous chemical waste according to institutional and local regulations. Label Waste->Dispose Waste

Handling Workflow Diagram

Disposal Plan

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Segregate Amine Waste: Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[3]

  • Use Appropriate Containers: Collect waste in a designated, compatible, and clearly labeled container.[3] The container should be kept tightly sealed to prevent the release of vapors.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard warnings.[3]

Disposal Procedure:

  • Follow Institutional and Local Regulations: All chemical waste disposal must adhere to institutional, local, regional, and national hazardous waste regulations.

  • Professional Disposal Service: For larger quantities or when required by regulations, arrange for disposal through a licensed hazardous waste disposal company.[3]

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the regular trash.[4] Amines can be harmful to aquatic life and may create noxious odors.[5]

Spill and Exposure Procedures:

  • In Case of a Spill:

    • Evacuate the area if necessary.

    • Wear appropriate PPE.

    • Absorb the spill with an inert absorbent material.

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.